molecular formula C22H38O6 B8390718 Isosorbide dicaprylate CAS No. 64896-70-4

Isosorbide dicaprylate

Cat. No.: B8390718
CAS No.: 64896-70-4
M. Wt: 398.5 g/mol
InChI Key: BIOGOMUNGWOQHV-GMQQQROESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isosorbide dicaprylate is a useful research compound. Its molecular formula is C22H38O6 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

64896-70-4

Molecular Formula

C22H38O6

Molecular Weight

398.5 g/mol

IUPAC Name

[(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate

InChI

InChI=1S/C22H38O6/c1-3-5-7-9-11-13-19(23)27-17-15-25-22-18(16-26-21(17)22)28-20(24)14-12-10-8-6-4-2/h17-18,21-22H,3-16H2,1-2H3/t17-,18+,21-,22-/m1/s1

InChI Key

BIOGOMUNGWOQHV-GMQQQROESA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCC

Origin of Product

United States

Foundational & Exploratory

Isosorbide Dicaprylate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate is a diester of isosorbide and caprylic acid, gaining significant attention in the pharmaceutical and cosmetic industries.[1] Derived from renewable resources, it offers a sustainable and effective alternative to traditional emollients and skin conditioning agents.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological mechanisms of isosorbide dicaprylate, with a focus on its application in skin hydration.

Chemical Structure and Identification

This compound is a bicyclic ether-ester with a rigid, fused furan (B31954) ring structure derived from isosorbide, and two flexible octanoyl (caprylyl) chains. This unique combination of a rigid core and flexible side chains imparts desirable properties such as a light, non-greasy feel on the skin.

The chemical identity of this compound is defined by the following identifiers:

  • IUPAC Name: [(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate[3]

  • CAS Number: 64896-70-4[3]

  • Molecular Formula: C₂₂H₃₈O₆[3][4]

  • SMILES: CCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)CCCCCCC[3]

A 2D representation of the chemical structure is provided below:

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight ~398.5 g/mol [2][3]
Appearance Clear, colorless to pale yellow liquid[5]
Solubility Soluble in oils and organic solvents; Insoluble in water[5][6]
pH Stability Stable in a pH range of 4 to 8[2][5]
Thermal Stability Decomposition occurs above 160°C[2]
Odor Mild[5]
Feel on Skin Light, non-greasy[5][7]

Experimental Protocols

Synthesis of this compound via Enzymatic Esterification

A green and efficient method for the synthesis of this compound involves a lipase-catalyzed esterification in a solvent-free system.[8]

Materials:

  • Isosorbide

  • Caprylic acid

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Dried air or nitrogen source

  • Reaction vessel with temperature control and stirring

Procedure:

  • Combine isosorbide and caprylic acid in the reaction vessel. A molar ratio of 1:2.5 (isosorbide to caprylic acid) has been shown to be effective.[9]

  • Add the immobilized lipase to the mixture. A catalyst loading of 8% (w/w) of the total reactants is recommended.[9]

  • Heat the reaction mixture to a controlled temperature, for example, 60°C, with continuous stirring (e.g., 300 rpm).[9]

  • To drive the equilibrium towards product formation, continuously remove the water produced during the esterification reaction. This can be achieved by bubbling dried air or nitrogen through the reaction mixture.[9]

  • Monitor the progress of the reaction by analyzing samples periodically using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion of the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be recycled for subsequent batches.[8]

  • Purify the crude this compound, if necessary, using techniques such as vacuum distillation to remove any unreacted starting materials or byproducts.

Analysis of this compound

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5 or equivalent).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Oven Temperature Program: A temperature gradient program is typically used to separate the components of the mixture. For example, start at a lower temperature and ramp up to a higher temperature to elute the compounds based on their boiling points.

  • Mass Spectrometry: Operate in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to identify this compound and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The resulting spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity, confirming the esterification at the two hydroxyl groups of the isosorbide core.

Biological Activity and Signaling Pathways

This compound is recognized for its significant role in enhancing skin hydration and reinforcing the skin's barrier function. Its primary mechanism of action involves the upregulation of Aquaporin-3 (AQP3), a water and glycerol (B35011) channel in keratinocytes.

skin_hydration_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Isosorbide_Dicaprylate This compound Gene_Expression Gene Expression Modulation Isosorbide_Dicaprylate->Gene_Expression Stimulates Keratinocyte_Membrane Keratinocyte Membrane AQP3 Aquaporin-3 (AQP3) Skin_Hydration Improved Skin Hydration & Barrier Function AQP3->Skin_Hydration Increases Water & Glycerol Transport Gene_Expression->AQP3 Upregulates Tight_Junctions Tight Junctions Gene_Expression->Tight_Junctions Strengthens Desmosomes Desmosomes Gene_Expression->Desmosomes Strengthens Epidermal_Differentiation Epidermal Differentiation Gene_Expression->Epidermal_Differentiation Promotes Tight_Junctions->Skin_Hydration Desmosomes->Skin_Hydration Epidermal_Differentiation->Skin_Hydration

Figure 2: Signaling Pathway of this compound in Skin Hydration

As illustrated in the diagram, this compound penetrates the skin and stimulates gene expression in keratinocytes. This leads to several beneficial effects:

  • Upregulation of Aquaporin-3 (AQP3): Increased AQP3 expression enhances the transport of water and glycerol into the epidermal cells, leading to improved skin hydration.

  • Strengthening of Tight Junctions and Desmosomes: By modulating the expression of genes related to cell-cell adhesion, this compound helps to fortify the connections between skin cells, thereby improving the skin's barrier function and reducing transepidermal water loss (TEWL).

  • Promotion of Epidermal Differentiation: It also influences the expression of genes involved in the normal differentiation process of keratinocytes, which is crucial for maintaining a healthy and functional stratum corneum.

These molecular actions translate into clinically observable improvements in skin moisturization, smoothness, and overall skin health.

Conclusion

This compound is a well-characterized, bio-based ingredient with significant potential in dermatological and cosmetic applications. Its defined chemical structure and favorable physicochemical properties, combined with its proven biological efficacy in enhancing skin hydration through the modulation of key cellular pathways, make it a compelling compound for researchers and product developers. The provided experimental protocols offer a starting point for the synthesis and analysis of this promising molecule. Further research into its broader biological effects and formulation optimization will continue to expand its applications in the field of skin science.

References

Physicochemical properties of isosorbide dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Isosorbide (B1672297) Dicaprylate

Introduction

Isosorbide dicaprylate (IDC) is an ester derived from isosorbide, a bicyclic diol produced from D-sorbitol, and caprylic acid, a medium-chain fatty acid.[1][2] Its chemical structure features two fused furan (B31954) rings, which provide rigidity, and two lipophilic caprylate ester groups.[2] This compound is gaining significant attention in the pharmaceutical and cosmetic industries as a versatile emollient, skin-conditioning agent, and an effective skin hydrator.[1][3] Marketed under trade names such as HydraSynol® DOI, it is recognized for its ability to modulate biochemical pathways related to skin hydration and barrier function.[4][5][6] Furthermore, its application extends to polymer science as a bio-safe plasticizer for materials like polyvinyl chloride (PVC).[7][8]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name [(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate[9][10]
CAS Number 64896-70-4[4][9]
Molecular Formula C₂₂H₃₈O₆[9]
Molecular Weight 398.5 g/mol [2][9]
Appearance Clear, colorless to pale yellow liquid with a mild odor.[1]
Solubility Soluble in oils and organic solvents; insoluble in water.[1]
pH Stability Stable across a broad pH range, typically 4–8.[1][2]
Thermal Stability Decomposition occurs above 160°C.[2]
XLogP3 (Computed) 5.5[9]
Acid Value <2 mg KOH/g[11]
Saponification Value ~204 mg KOH/g[11]
Hydroxyl Value ~206 mg KOH/g (for monoester, indicating potential presence in mixtures)[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's properties and biological effects.

Determination of Acid, Saponification, and Hydroxyl Values

Standardized methods are employed to characterize the ester.

  • Acid Value: The acid value is determined according to DIN EN ISO 2114, which involves titrating the sample against a standardized potassium hydroxide (B78521) solution.[11]

  • Saponification Value: This is measured as per DIN EN ISO 3681, quantifying the amount of potassium hydroxide required to saponify 1 gram of the ester.[11]

  • Hydroxyl Value: The hydroxyl value is determined analogously to DIN 53240-2. This method measures the amount of KOH equivalent to the acetic acid bound during the acetylation of 1 gram of the substance, indicating the presence of free hydroxyl groups.[11]

Gene Expression Analysis in Skin Models

To understand the biological mechanism of this compound, its effect on gene expression is assayed in skin organotypic cultures.[12]

  • DNA Microarrays: Full-thickness epidermis tissue substitutes are treated with this compound.[6][10] RNA is then extracted from the tissues, converted to cDNA, and hybridized to DNA microarrays to screen for changes in the expression of a wide range of genes.[12]

  • Quantitative PCR (qPCR): To confirm the results from the microarray analysis for key genes (e.g., AQP3, E-Cadherin), qPCR is performed. This technique provides a more precise quantification of the changes in gene expression.[10][12]

  • Immunohistochemistry: This method is used to visualize the location and expression level of specific proteins (e.g., Aquaporin-3) within the tissue structure, further validating the gene expression data at the protein level.[10][12]

Clinical Efficacy Evaluation

The skin hydration and barrier function improvement properties are validated through clinical studies.[12]

  • Skin Hydration Measurement: The level of skin hydration is measured using a Corneometer®. In these studies, a lotion containing 2% IDC is typically applied to the skin of participants, and measurements are taken before and after treatment periods. Comparisons are often made against a placebo or a standard humectant like glycerol (B35011).[2][12]

  • Transepidermal Water Loss (TEWL) Assessment: The epidermal barrier function is assessed by measuring TEWL. A decrease in TEWL indicates an improvement in the skin's barrier integrity. This is typically measured on the forearms before and after treatment with a 2% IDC lotion versus a placebo.[2][12]

Mechanism of Action and Synthesis

This compound enhances skin barrier function and hydration through multiple biological pathways. It is synthesized via a green chemistry approach, making it a sustainable ingredient.

Signaling Pathway for Skin Hydration and Barrier Enhancement

This compound modulates key genes and proteins essential for maintaining skin homeostasis. It upregulates Aquaporin-3 (AQP3), a channel protein that facilitates the transport of water and glycerol into keratinocytes.[2][10][13] This action is synergistic with glycerol.[10][13] Additionally, it stimulates genes involved in keratinocyte differentiation, tight junctions, desmosomes, and ceramide synthesis, which are critical for a robust stratum corneum and reduced transepidermal water loss.[2][4][10]

G IDC This compound (IDC) Genes Upregulation of Key Genes IDC->Genes Stimulates AQP3 Aquaporin-3 (AQP3) Genes->AQP3 TJ Tight Junctions (e.g., Claudins) Genes->TJ Diff Differentiation Proteins (e.g., Filaggrin) Genes->Diff Ceramide Ceramide Synthase Genes->Ceramide WaterTransport Enhanced Water & Glycerol Transport AQP3->WaterTransport Barrier Strengthened Epidermal Barrier TJ->Barrier Diff->Barrier Ceramide->Barrier Hydration Improved Skin Hydration WaterTransport->Hydration TEWL Reduced TEWL Barrier->TEWL G cluster_reactants Reactants Isosorbide Isosorbide (from Sorbitol) Esterification Esterification Reaction (Solvent-free system) Isosorbide->Esterification CaprylicAcid Caprylic Acid CaprylicAcid->Esterification Purification Purification Esterification->Purification Water Water (Byproduct) Esterification->Water Catalyst Lipase (B570770) Catalyst Catalyst->Esterification Product This compound (Final Product) Purification->Product G cluster_measurements Endpoints Start Study Design (e.g., Placebo-controlled) Application Topical Application (2% IDC Lotion) Start->Application Measurement Biophysical Measurements Application->Measurement Corneometry Corneometry (Hydration) TEWL TEWL Assessment (Barrier Function) Analysis Data Analysis Conclusion Efficacy Conclusion Analysis->Conclusion Corneometry->Analysis TEWL->Analysis

References

Isosorbide Dicaprylate: A Deep Dive into its Mechanism of Action for Advanced Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate (IDC) is a novel, plant-derived diester demonstrating significant efficacy in improving skin hydration and reinforcing the epidermal barrier. This technical guide provides an in-depth analysis of the molecular and physiological mechanisms through which IDC exerts its effects. By elucidating the core signaling pathways and cellular responses, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of IDC's potential in advanced dermatological and cosmetic formulations. The information presented herein is a synthesis of findings from in-vitro, ex-vivo, and human clinical studies.

Core Mechanism of Action: A Multi-Faceted Approach

Isosorbide dicaprylate employs a sophisticated, multi-pronged strategy to enhance skin hydration and barrier function. Its mechanism is not merely based on providing a superficial occlusive layer but rather on modulating the skin's intrinsic biological processes. The primary pathways of action include the upregulation of aquaporin-3 (AQP3), reinforcement of the stratum corneum through the promotion of key structural proteins and lipids, and the stabilization of intercellular junctions.

Upregulation of Aquaporin-3 (AQP3): Enhancing Water and Glycerol (B35011) Transport

A pivotal aspect of IDC's mechanism is its ability to significantly increase the expression of Aquaporin-3 (AQP3)[1][2][3][4][5][6][7]. AQP3 is a member of the aquaglyceroporin family of channel proteins, predominantly found in the plasma membranes of keratinocytes in the basal layer of the epidermis[4]. These channels are crucial for transporting water, glycerol, and other small solutes into the skin cells[2][4].

By upregulating AQP3, IDC facilitates a more efficient influx of water and glycerol from the dermis into the epidermis, thereby increasing the skin's intrinsic hydration capacity. Notably, in-vitro studies have demonstrated that IDC can increase AQP3 expression by as much as 2.5-fold[1]. This action also explains the observed synergistic effect of IDC when formulated with glycerin, a common humectant[1][2][3][5].

Stratum Corneum Reinforcement: Building a Resilient Barrier

This compound strengthens the stratum corneum, the outermost layer of the skin, by stimulating the expression of genes involved in keratinocyte differentiation and the synthesis of essential lipids[1][8].

  • Filaggrin and Involucrin: IDC has been shown to upregulate the expression of filaggrin and involucrin[1]. Filaggrin is a key protein that aggregates keratin (B1170402) filaments and is later broken down into Natural Moisturizing Factors (NMFs), which are crucial for maintaining stratum corneum hydration. Involucrin is a structural protein that contributes to the formation of the cornified envelope, a vital component of the skin barrier.

  • Ceramide Synthesis: IDC promotes the synthesis of ceramides, which are the most abundant lipids in the stratum corneum and are critical for barrier function and water retention[1][3]. In-vivo studies have reported a 40% increase in ceramide levels following treatment with IDC[1]. This enhancement of the lipid lamellae contributes to a significant reduction in transepidermal water loss (TEWL)[1].

Stabilization of Junctional Complexes: Fortifying Epidermal Cohesion

The integrity of the epidermis relies on robust intercellular junctions, including tight junctions and desmosomes. IDC has been found to strengthen these connections by:

  • Enhancing E-cadherin Expression: IDC upregulates the expression of E-cadherin, a calcium-dependent cell adhesion molecule that is a primary component of adherens junctions[1][3][7]. This enhances the cohesion between keratinocytes, contributing to a more intact and resilient epidermal barrier.

  • Modulating Claudin Proteins: IDC also influences the expression of claudin proteins, which are the backbone of tight junctions[1]. Tight junctions regulate the paracellular flow of water and solutes, and their reinforcement by IDC further prevents uncontrolled water loss.

Upregulation of CD44: The Hyaluronic Acid Receptor

Further contributing to its hydrating properties, IDC has been reported to upregulate the expression of CD44, a cell-surface glycoprotein (B1211001) that acts as a primary receptor for hyaluronic acid[2][5][6]. Hyaluronic acid is a potent humectant capable of binding and retaining large amounts of water. By increasing the number of its receptors, IDC can potentially enhance the skin's ability to utilize both endogenous and topically applied hyaluronic acid, further boosting hydration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro and clinical studies on this compound.

Table 1: In-Vitro/Ex-Vivo Efficacy of this compound

ParameterFold Increase / Percentage ChangeReference
Aquaporin-3 (AQP3) Expression2.5-fold increase[1]
Ceramide Levels40% increase[1]
Collagen I Synthesis18% increase[1]
Permeation of Hydrophilic Actives35% increase[1]

Table 2: Clinical Efficacy of this compound (2% Lotion)

ParameterIDC (2%)Glycerin (2%)IDC (2%) + Glycerin (2%)ConditionReference
Hydration Improvement (Corneometer®)+82%+27%+133%Severely Dry Skin[1][2][6]
Hydration Improvement (Corneometer®)--+35%Moderately Dry Skin[2][3][6][7]
TEWL Reduction-22%-9%-31%Severely Dry Skin[1]
Dry Skin Improvement--+125%Dry Skin[3][7]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's mechanism of action.

Gene Expression Analysis in Skin Organotypic Cultures (DNA Microarray)
  • Objective: To assess the effect of IDC on the expression of a broad range of genes involved in skin hydration and barrier function.

  • Methodology:

    • Tissue Culture: Full-thickness skin organotypic cultures are treated with a vehicle control or a specified concentration of this compound.

    • RNA Extraction: Total RNA is isolated from the tissue cultures at predetermined time points.

    • cDNA Synthesis and Labeling: The extracted RNA is reverse-transcribed into complementary DNA (cDNA). The cDNA from the control and treated samples are labeled with different fluorescent dyes (e.g., Cy3 and Cy5).

    • Hybridization: The labeled cDNA probes are hybridized to a DNA microarray chip containing thousands of known gene sequences.

    • Scanning and Data Analysis: The microarray is scanned to measure the fluorescence intensity at each gene spot. The ratio of the two fluorescent signals indicates the relative expression level of each gene in the IDC-treated sample compared to the control.

Quantitative Polymerase Chain Reaction (qPCR) for AQP3 Expression
  • Objective: To quantify the change in Aquaporin-3 (AQP3) mRNA expression in keratinocytes following treatment with IDC.

  • Methodology:

    • Cell Culture and Treatment: Human keratinocytes are cultured and treated with IDC at various concentrations and for different durations.

    • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells and converted to cDNA.

    • qPCR: The cDNA is subjected to qPCR using primers specific for the AQP3 gene and a reference gene (e.g., GAPDH).

    • Data Analysis: The relative expression of AQP3 mRNA is calculated using the comparative Ct (ΔΔCt) method.

Immunohistochemistry for E-cadherin Expression
  • Objective: To visualize and semi-quantify the expression of E-cadherin in skin tissue treated with IDC.

  • Methodology:

    • Tissue Preparation: Skin biopsies or organotypic cultures are fixed in formalin and embedded in paraffin (B1166041).

    • Sectioning and Deparaffinization: The paraffin blocks are sectioned, and the tissue sections are mounted on slides and deparaffinized.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the E-cadherin antigen.

    • Immunostaining: The sections are incubated with a primary antibody specific for E-cadherin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detection: A chromogenic substrate is added, which produces a colored precipitate at the site of the antigen.

    • Microscopy and Analysis: The stained sections are visualized under a microscope, and the intensity and localization of the staining are assessed.

Clinical Assessment of Skin Hydration (Corneometer®)
  • Objective: To measure the hydration level of the stratum corneum in human subjects.

  • Methodology:

    • Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for a specified period.

    • Measurement: The Corneometer® CM 825 probe, which measures skin capacitance, is applied to the designated skin area with constant pressure.

    • Data Acquisition: The instrument provides a hydration value in arbitrary units. Multiple readings are taken and averaged.

    • Study Design: Measurements are typically taken at baseline and at various time points after the application of the test product.

Clinical Assessment of Transepidermal Water Loss (TEWL) (Tewameter®)
  • Objective: To evaluate the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.

  • Methodology:

    • Acclimatization: Subjects are acclimatized to a controlled environment to minimize sweating.

    • Measurement: The Tewameter® probe, which has two pairs of sensors to measure temperature and relative humidity, is placed on the skin surface.

    • Data Acquisition: The instrument calculates the TEWL in g/h/m².

    • Study Design: TEWL measurements are performed before and after a period of product application to assess changes in barrier function.

Visualizations: Signaling Pathways and Experimental Workflows

Isosorbide_Dicaprylate_Mechanism_of_Action cluster_IDC This compound (IDC) cluster_Cellular_Targets Cellular Targets cluster_Molecular_Effects Molecular & Structural Effects cluster_Physiological_Outcomes Physiological Outcomes IDC This compound AQP3 Aquaporin-3 (AQP3) Gene IDC->AQP3 Upregulates Keratinocyte_Diff Keratinocyte Differentiation Genes (Filaggrin, Involucrin) IDC->Keratinocyte_Diff Upregulates Ceramide_Synth Ceramide Synthase Genes IDC->Ceramide_Synth Upregulates Junctional_Genes Junctional Complex Genes (E-cadherin, Claudins) IDC->Junctional_Genes Upregulates CD44_Gene CD44 Gene IDC->CD44_Gene Upregulates AQP3_Protein ↑ AQP3 Protein Expression AQP3->AQP3_Protein SC_Proteins ↑ Filaggrin & Involucrin Keratinocyte_Diff->SC_Proteins Ceramides ↑ Ceramide Synthesis Ceramide_Synth->Ceramides Junctions ↑ Tight Junctions & Desmosomes Junctional_Genes->Junctions CD44_Protein ↑ CD44 Protein Expression CD44_Gene->CD44_Protein Hydration ↑ Skin Hydration AQP3_Protein->Hydration Enhances water/ glycerol transport Barrier ↑ Skin Barrier Function SC_Proteins->Barrier Ceramides->Barrier Junctions->Barrier CD44_Protein->Hydration Increases HA binding TEWL ↓ Transepidermal Water Loss (TEWL) TEWL->Hydration inversely affects Barrier->TEWL

Caption: Mechanism of Action of this compound.

Experimental_Workflow_IDC_Evaluation cluster_invitro In-Vitro / Ex-Vivo Analysis cluster_clinical Clinical Evaluation start_invitro Skin Organotypic Cultures / Keratinocyte Monolayers treatment Treatment with This compound start_invitro->treatment gene_expression Gene Expression Analysis (DNA Microarray, qPCR) treatment->gene_expression protein_expression Protein Expression Analysis (Immunohistochemistry) treatment->protein_expression hydration_measurement Skin Hydration Measurement (Corneometer®) gene_expression->hydration_measurement Correlates to tewl_measurement TEWL Measurement (Tewameter®) protein_expression->tewl_measurement Correlates to start_clinical Human Subjects (Defined Skin Type) product_app Topical Application of IDC-containing Formulation start_clinical->product_app product_app->hydration_measurement product_app->tewl_measurement

Caption: Experimental Workflow for IDC Evaluation.

Conclusion

This compound presents a compelling profile as a highly effective skin hydrating agent with a well-defined, multi-faceted mechanism of action. By targeting key biological pathways involved in water transport, stratum corneum integrity, and intercellular cohesion, IDC offers a comprehensive solution for improving skin hydration and barrier function from within. The robust in-vitro and clinical data underscore its potential for use in advanced skincare and dermatological products aimed at addressing dry and compromised skin conditions. This technical guide provides a foundational understanding for further research and development in harnessing the full therapeutic and cosmetic potential of this compound.

References

Plant-Derived Pathways to Isosorbide Dicaprylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosorbide (B1672297) dicaprylate, a bio-based diester, is gaining significant attention across the pharmaceutical, cosmetic, and polymer industries as a sustainable alternative to petrochemically derived emollients, plasticizers, and solvents. Its synthesis from renewable plant sources aligns with the growing demand for green chemistry and environmentally friendly products. This technical guide provides an in-depth overview of the synthesis of isosorbide dicaprylate from plant-derived precursors, focusing on the sourcing of isosorbide from starch and caprylic acid from vegetable oils. Detailed experimental protocols, comparative quantitative data, and visualizations of key biochemical and experimental pathways are presented to equip researchers and professionals with the necessary knowledge for its synthesis and application.

Introduction: The Bio-Based Advantage of this compound

This compound is an ester formed from isosorbide, a diol derived from starch, and caprylic acid, a medium-chain fatty acid abundant in coconut and palm kernel oils.[1] This molecule's plant-based origin, coupled with its desirable physicochemical properties, makes it a compelling green alternative in various applications. Isosorbide is a non-toxic, biodegradable, and thermally stable diol produced from bio-based feedstocks.[2] The final diester, this compound, exhibits excellent properties as a plasticizer and emollient.

This guide will explore the two primary plant-derived feedstocks for this compound synthesis: starch for isosorbide production and coconut or palm oil for caprylic acid extraction.

Sourcing the Precursors from Plant-Derived Materials

The journey to synthesizing this compound begins with the procurement of its two key building blocks: isosorbide and caprylic acid, both readily available from plant-based sources.

Isosorbide from Starch-Rich Plants

Isosorbide is a dianhydrohexitol produced through a multi-step process starting from starch, a polysaccharide abundant in plants like corn, wheat, and potatoes.[2] The overall process involves the hydrolysis of starch to glucose, followed by the hydrogenation of glucose to sorbitol, and finally, the double dehydration of sorbitol to yield isosorbide.[3]

Starch Biosynthesis in Plants:

The synthesis of starch in plant cells occurs within plastids, primarily chloroplasts in photosynthetic tissues. The process begins with glucose-6-phosphate, a product of the Calvin cycle. A series of enzymatic reactions, including those catalyzed by phosphoglucomutase and ADP-glucose pyrophosphorylase, leads to the formation of ADP-glucose, the activated glucose donor for starch synthesis.[4] Starch synthase then elongates the glucan chains, and branching enzymes introduce α-1,6 linkages to form the complex, semi-crystalline structure of starch.[5]

Starch_Biosynthesis CO2 CO2 Calvin Cycle Calvin Cycle CO2->Calvin Cycle Photosynthesis Glucose-6-Phosphate Glucose-6-Phosphate Calvin Cycle->Glucose-6-Phosphate Glucose-1-Phosphate Glucose-1-Phosphate Glucose-6-Phosphate->Glucose-1-Phosphate Phosphoglucomutase ADP-Glucose ADP-Glucose Glucose-1-Phosphate->ADP-Glucose ADP-Glucose Pyrophosphorylase Starch Starch ADP-Glucose->Starch Starch Synthase & Branching Enzymes

Fig. 1: Simplified pathway of starch biosynthesis in plant chloroplasts.
Caprylic Acid from Vegetable Oils

Caprylic acid (octanoic acid) is a saturated fatty acid that can be sourced from various vegetable oils, with coconut oil and palm kernel oil being particularly rich sources.[1] The fatty acid composition of these oils makes them ideal feedstocks for caprylic acid extraction.

Plant Oil SourceCaprylic Acid (C8:0) Content (%)Reference
Coconut Oil5.4 - 9.5[6]
Palm Kernel Oil2.5 - 5.0[1]

Fatty Acid Biosynthesis in Coconuts:

The biosynthesis of fatty acids in plants occurs in the plastids and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex.[7] The process starts with acetyl-CoA, which is converted to malonyl-CoA. The growing acyl chain is attached to an acyl carrier protein (ACP) and is elongated by two carbons in each cycle, with malonyl-ACP serving as the two-carbon donor.[8] In coconut endosperm, specific acyl-ACP thioesterases (FatB) play a crucial role in terminating the fatty acid chain elongation, leading to a higher proportion of medium-chain fatty acids like caprylic acid.[9]

Fatty_Acid_Biosynthesis Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Fatty Acid Synthase (FAS) Cycle Fatty Acid Synthase (FAS) Cycle Acetyl-CoA->Fatty Acid Synthase (FAS) Cycle Primer Malonyl-CoA->Fatty Acid Synthase (FAS) Cycle C4-ACP C4-ACP Fatty Acid Synthase (FAS) Cycle->C4-ACP Elongation C6-ACP C6-ACP C4-ACP->C6-ACP Elongation Caprylic Acid (C8) Caprylic Acid (C8) C6-ACP->Caprylic Acid (C8) Termination (Acyl-ACP Thioesterase)

Fig. 2: Simplified pathway of fatty acid biosynthesis in coconut.

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound is achieved through the esterification of isosorbide with caprylic acid. This reaction can be performed using either chemical or enzymatic catalysts.

Synthesis_Workflow cluster_precursors Precursor Sourcing cluster_processing Precursor Processing cluster_synthesis Synthesis cluster_purification Purification Starch Starch Hydrolysis & Hydrogenation Hydrolysis & Hydrogenation Starch->Hydrolysis & Hydrogenation Coconut/Palm Oil Coconut/Palm Oil Saponification/Fractionation Saponification/Fractionation Coconut/Palm Oil->Saponification/Fractionation Dehydration Dehydration Hydrolysis & Hydrogenation->Dehydration Isosorbide Isosorbide Dehydration->Isosorbide Caprylic Acid Caprylic Acid Saponification/Fractionation->Caprylic Acid Esterification Esterification Isosorbide->Esterification Caprylic Acid->Esterification Vacuum Distillation Vacuum Distillation Esterification->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Fig. 3: Overall workflow for the synthesis of this compound.
Experimental Protocols

Protocol 1: Isosorbide Synthesis from Starch

  • Starch Hydrolysis: A suspension of starch in water is subjected to acid hydrolysis, typically using a dilute strong acid like sulfuric acid or hydrochloric acid, or enzymatic hydrolysis using amylase.[10][11] The mixture is heated to facilitate the breakdown of starch into glucose.

  • Glucose Hydrogenation: The resulting glucose solution is then hydrogenated to sorbitol in the presence of a catalyst, commonly Raney nickel, under hydrogen pressure.[3]

  • Sorbitol Dehydration: Sorbitol is dehydrated to isosorbide in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, under vacuum at elevated temperatures (e.g., 130-150°C).[2][12] The water formed during the reaction is continuously removed to drive the reaction to completion.

  • Purification: The crude isosorbide is purified by vacuum distillation.[13]

Protocol 2: Caprylic Acid Extraction from Coconut Oil

  • Saponification: Coconut oil is hydrolyzed using a strong base, such as sodium hydroxide (B78521) (saponification), to produce glycerol (B35011) and a mixture of fatty acid salts (soaps).

  • Acidification: The soap mixture is then acidified with a strong acid, like sulfuric acid, to liberate the free fatty acids.

  • Fractional Distillation: The mixture of fatty acids is separated by fractional distillation under reduced pressure to isolate caprylic acid based on its boiling point.

Protocol 3: this compound Synthesis (Chemical Catalysis)

  • Reaction Setup: Isosorbide and a molar excess of caprylic acid are charged into a reaction vessel equipped with a stirrer, a thermometer, a nitrogen inlet, and a distillation setup for water removal.

  • Catalyst Addition: A chemical catalyst, such as titanium(IV) butoxide (Ti(OBu)4) or p-toluenesulfonic acid, is added to the mixture.[14]

  • Reaction: The mixture is heated to a high temperature (e.g., 180-220°C) under a nitrogen atmosphere.[14] The water produced during the esterification is continuously removed by distillation to shift the equilibrium towards the product.

  • Monitoring: The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a low level.

  • Purification: The crude this compound is purified by vacuum distillation to remove the excess caprylic acid and the catalyst residues.

Protocol 4: this compound Synthesis (Enzymatic Catalysis)

  • Reaction Setup: Isosorbide and caprylic acid are mixed in a solvent-free system.

  • Enzyme Addition: An immobilized lipase (B570770), such as Novozym 435, is added as the catalyst.[15]

  • Reaction: The reaction is carried out at a milder temperature (e.g., 60-80°C) with continuous stirring. Water removal can be facilitated by bubbling dry air through the mixture or by applying a vacuum.[15]

  • Monitoring: The conversion to the diester is monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Purification: After the reaction, the immobilized enzyme is filtered off for reuse. The product is then purified, typically by vacuum distillation.

Quantitative Data and Comparison of Synthesis Methods

The choice of synthesis method can significantly impact the yield, purity, and sustainability of the process.

ParameterChemical CatalysisEnzymatic CatalysisReference
Catalyst Ti(OBu)4, p-TSAImmobilized Lipase (e.g., Novozym 435)[14][15]
Temperature High (180-220°C)Mild (60-80°C)[14][15]
Reaction Time Typically several hoursCan be longer, but optimizable[14][15]
Yield Generally highHigh, with potential for >80% diester content[15]
Selectivity Can have side reactionsHigh selectivity, fewer byproducts
Sustainability Metal catalysts can be toxic and require removalBiocatalyst is reusable and biodegradable[15]
Purification More complex due to catalyst residuesSimpler, catalyst is easily separated[15]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C22H38O6[11]
Molecular Weight 398.53 g/mol [11]
Appearance Clear, colorless to pale yellow liquid[16]
Solubility Soluble in oils and organic solvents; insoluble in water[16]

Conclusion and Future Outlook

The synthesis of this compound from plant-derived sources offers a sustainable and environmentally friendly alternative to conventional petrochemical-based products. Starch-rich crops and oil-bearing plants like coconut provide abundant and renewable feedstocks for its production. While chemical catalysis offers a well-established route, enzymatic synthesis is emerging as a more sustainable and selective method, aligning with the principles of green chemistry.

Future research should focus on optimizing the enzymatic synthesis process to improve reaction rates and yields, further enhancing its economic viability. Additionally, exploring a wider range of plant-based oils for caprylic acid extraction and developing more efficient and environmentally benign extraction and purification methods will be crucial for the large-scale industrial production of bio-based this compound. The continued development and adoption of this versatile bio-based molecule will contribute significantly to a more sustainable chemical industry.

References

Toxicological Profile of Isosorbide Dicaprylate for Topical Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosorbide (B1672297) dicaprylate, a diester of isosorbide and caprylic acid, is increasingly utilized in topical formulations for its skin-hydrating and barrier-enhancing properties. This document provides a comprehensive toxicological profile of isosorbide dicaprylate for topical applications, compiled from available literature and regulatory information. It adheres to a technical format, presenting data in structured tables, detailing experimental protocols for key toxicological endpoints, and visualizing complex pathways and workflows. The available data suggests a favorable safety profile for this compound, with a low potential for skin irritation, sensitization, and genotoxicity. However, a notable lack of publicly available quantitative data for specific toxicological endpoints was observed.

Chemical and Physical Properties

PropertyValue
Chemical Name (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dioctanoate
CAS Number 64896-70-4
Molecular Formula C22H38O6
Molecular Weight 398.5 g/mol
Appearance Clear Liquid
Solubility Oil-soluble

Toxicological Endpoints

Acute Dermal Toxicity

Studies on analogous substances registered under REACH indicate a low order of acute dermal toxicity. For instance, a limit test conducted on a similar long-chain ester showed no mortality or treatment-related clinical signs of toxicity at a dose of 2000 mg/kg body weight.

Endpoint Result Classification
Acute Dermal LD50> 2000 mg/kg bw (analogous substance)Not Classified
Skin Irritation

In vitro and in vivo assessments, where available for similar esters, suggest that this compound is not a skin irritant.

Assay Result Classification
In Vitro Skin Irritation (OECD 439)Data not publicly availableNot Classified (Presumed)
Conclusion Non-irritating
Skin Sensitization

The potential for this compound to cause skin sensitization is considered low.

Assay Result Classification
Local Lymph Node Assay (LLNA; OECD 429)Data not publicly availableNot a Sensitizer (B1316253) (Presumed)
Conclusion Non-sensitizing
Genotoxicity

Based on the available information, this compound is not considered to be genotoxic.

Assay Result Conclusion
Bacterial Reverse Mutation Assay (Ames Test; OECD 471)Data not publicly availableNon-mutagenic (Presumed)
In Vitro Mammalian Cell Micronucleus Test (OECD 487)Data not publicly availableNon-clastogenic/aneugenic (Presumed)

Experimental Protocols

The following are detailed methodologies for the key toxicological experiments relevant to the topical safety assessment of a substance like this compound, based on OECD Test Guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis (RhE) model.[3][4][5]

Methodology:

  • Test System: A three-dimensional RhE model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, is used. The model consists of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.

  • Test Substance Application: A defined amount of the test substance (e.g., 25 mg or 30 µL) is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specific duration, typically 60 minutes, at 37°C.

  • Post-Exposure: Following exposure, the test substance is removed by washing. The tissues are then transferred to fresh medium and incubated for a post-exposure period of 42 hours to allow for the expression of cytotoxic effects.

  • Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt by the mitochondria of viable cells. The formazan is then extracted from the tissue, and the optical density is measured spectrophotometrically.

  • Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control-treated tissues. A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50%.[3]

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD TG 429)

The LLNA is an in vivo method that assesses the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application.[6][7][8][9][10]

Methodology:

  • Test Animals: Female mice of a recommended strain (e.g., CBA/J) are used.

  • Dose Formulation and Application: The test substance is prepared in a suitable vehicle at a minimum of three concentrations. A positive control and a vehicle control are also included. On days 1, 2, and 3, 25 µL of the appropriate formulation is applied to the dorsal surface of each ear of the mice.

  • Lymphocyte Proliferation Measurement: On day 6, all mice are injected intravenously with 3H-methyl thymidine (B127349). Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing: A single-cell suspension of lymph node cells is prepared for each mouse or pooled group. The incorporation of 3H-methyl thymidine is measured by β-scintillation counting, and the results are expressed as disintegrations per minute (DPM).

  • Data Analysis: The Stimulation Index (SI) is calculated for each treatment group by dividing the mean DPM per group by the mean DPM of the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3 at one or more concentrations.[6]

Bacterial Reverse Mutation Assay (Ames Test; OECD TG 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.[11][12]

Methodology:

  • Tester Strains: A set of bacterial strains is used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both in the absence and presence of an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to simulate mammalian metabolism.

  • Exposure: The test substance, at a range of concentrations, is incubated with the tester strains and the S9 mix (or buffer) in a suitable medium.

  • Plating and Incubation: The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan). The plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (solvent control) and/or a reproducible and statistically significant positive response for at least one concentration.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This in vitro test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[13][14][15][16][17]

Methodology:

  • Cell Cultures: Established mammalian cell lines (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes are used.

  • Metabolic Activation: The test is conducted with and without an S9 mix.

  • Exposure: Cells are exposed to the test substance at various concentrations for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitosis during or after treatment.

  • Harvesting and Staining: After the appropriate incubation period, cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Data Analysis: The frequency of micronucleated cells is determined by scoring a predetermined number of cells (typically at least 2000 binucleated cells per concentration). A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells or a clear and reproducible increase at one or more concentrations. Cytotoxicity is also assessed to ensure that the observed effects are not a result of high levels of cell death.

Visualizations

Signaling Pathways

AOP_Skin_Sensitization

Experimental Workflows

Skin_Irritation_Workflow

LLNA_Workflow

Ames_Test_Workflow

Micronucleus_Test_Workflow

Conclusion

References

Isosorbide Dicaprylate: A Comprehensive Technical Review of its Biodegradability and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate, a diester of isosorbide and caprylic acid, is a bio-based compound increasingly utilized in the pharmaceutical, cosmetic, and polymer industries as a plasticizer, emollient, and solvent. Derived from renewable resources like corn, it is often marketed as a green and sustainable alternative to traditional petroleum-based additives. This technical guide provides an in-depth analysis of the biodegradability and environmental impact of isosorbide dicaprylate, presenting available quantitative data, detailed experimental protocols, and an examination of its potential effects on ecosystems.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C22H38O6[1]
Molecular Weight 398.5 g/mol [1]
Appearance Clear Liquid[2]
Solubility Oil-soluble[2]

Biodegradability

The biodegradability of a substance is a critical factor in assessing its environmental persistence. For isosorbide esters, "ready biodegradability" is a key characteristic, suggesting they are unlikely to persist in the environment.

Aerobic Biodegradation in Aquatic Environments

The ready biodegradability of isosorbide diesters has been evaluated using standardized test methods, such as the OECD 301F Manometric Respirometry Test. This method assesses the mineralization of a substance to carbon dioxide by aerobic microorganisms.

A study on a similar isosorbide diester, POLYSORB® ID 37 (a blend of C8 and C10 fatty acid esters of isosorbide), demonstrated that it is readily biodegradable, achieving 83% biodegradation in 28 days.[3] This result surpasses the 60% threshold required to be classified as "readily biodegradable" within a 10-day window. While this data is for a closely related mixture, it strongly suggests that this compound, as a pure C8 diester, would exhibit similar or even more rapid degradation.

Table 1: Ready Biodegradability of Isosorbide Diester (POLYSORB® ID 37)

Test GuidelineInoculumTest DurationBiodegradation (%)Classification
OECD 301FActivated sludge28 days83Readily Biodegradable

The OECD 301F test is a standard method to determine the ready biodegradability of chemical substances.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance, corrected for uptake by a blank control, is measured over 28 days. The percentage of biodegradation is calculated by expressing the measured oxygen consumption as a percentage of the theoretical oxygen demand (ThOD).[4][5][6]

  • Apparatus:

    • Respirometer: A device to measure oxygen consumption, typically consisting of a flask connected to a manometer or pressure sensor.

    • Constant temperature chamber or water bath (22 ± 1 °C).

    • Magnetic stirrers.

  • Procedure:

    • Preparation of Mineral Medium: A mineral medium containing essential salts is prepared.

    • Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It is prepared by settling or centrifugation to obtain a concentrated suspension of microorganisms.

    • Test Setup:

      • Test vessels are prepared containing the mineral medium, the test substance at a known concentration (typically providing 100 mg/L of ThOD), and the inoculum.

      • Blank controls containing only the inoculum and mineral medium are run in parallel to measure endogenous respiration.

      • Reference controls with a readily biodegradable substance (e.g., sodium benzoate) are included to check the activity of the inoculum.

      • Toxicity controls containing both the test substance and the reference substance can be used to assess for inhibitory effects of the test substance.[4]

    • Incubation: The sealed flasks are incubated in the dark at a constant temperature with continuous stirring.

    • Measurement: The consumption of oxygen is measured at regular intervals for up to 28 days.

    • Data Analysis: The cumulative oxygen consumption is plotted against time. The percentage of biodegradation is calculated as:

    • Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[6]

experimental_workflow_oecd_301f cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium setup_test Test Vessels: Medium + Inoculum + Test Substance prep_medium->setup_test setup_blank Blank Control: Medium + Inoculum prep_medium->setup_blank setup_ref Reference Control: Medium + Inoculum + Reference Substance prep_medium->setup_ref prep_inoculum Prepare Inoculum prep_inoculum->setup_test prep_inoculum->setup_blank prep_inoculum->setup_ref prep_substance Prepare Test Substance Solution prep_substance->setup_test incubation Incubate at 22°C with stirring for 28 days setup_test->incubation setup_blank->incubation setup_ref->incubation measurement Measure O2 consumption at regular intervals incubation->measurement plot_data Plot O2 consumption vs. time measurement->plot_data calc_biodeg Calculate % Biodegradation plot_data->calc_biodeg classify Classify as Readily Biodegradable (>60%) calc_biodeg->classify

Biodegradation in Soil and Marine Environments

While specific data for this compound is limited, general principles of ester hydrolysis and microbial degradation suggest it would also be biodegradable in soil and marine sediments. The ester linkages are susceptible to hydrolysis, breaking the molecule down into isosorbide and caprylic acid, both of which are expected to be readily biodegradable.

Studies on other biodegradable polymers in soil and marine environments indicate that factors such as microbial community composition, temperature, pH, and nutrient availability significantly influence the rate of degradation.[7][8][9][10][11] For instance, the degradation of polyacrylates in soil has been shown to occur, with the main chain degrading at rates of 0.12–0.24% over six months.[10]

Environmental Impact and Ecotoxicity

The environmental impact of a substance is determined by its potential to cause adverse effects in ecosystems. This is typically assessed through ecotoxicity testing on organisms representing different trophic levels.

Aquatic Ecotoxicity

Currently, there is a lack of specific, publicly available data on the aquatic ecotoxicity of this compound for key indicator species such as fish, Daphnia magna, and algae.

However, a study on isosorbide acrylate (B77674) and methacrylate (B99206) monomers and their corresponding polymers provides some insight. The study found that while the polymers were generally harmless (EC50 > 1000 mg/L), the acrylate monomers were toxic to the vascular plant Spirodela polyrhiza and the invertebrate Thamnocephalus platyurus (EC50 ~9 mg/L).[12][13] This highlights the importance of considering the potential toxicity of monomers that could be released during incomplete degradation.

An environmental risk assessment for isosorbide-5-mononitrate, a different isosorbide derivative, reported an EC50 for Daphnia magna of >120 mg/L, suggesting low acute toxicity to this organism.[2] While not directly applicable to this compound, it provides some context for the potential toxicity of isosorbide-based compounds.

Table 2: Aquatic Ecotoxicity of Isosorbide Acrylate Monomers

OrganismTest SubstanceEndpointValue (mg/L)
Spirodela polyrhizaIsosorbide acrylate monomersEC50~9
Thamnocephalus platyurusIsosorbide acrylate monomersEC50~9
Escherichia coliIsosorbide acrylate monomersEC50Moderately toxic

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. The concentration at which 50% of the daphnids are immobilized (unable to swim) is determined (EC50).[14][15]

  • Apparatus:

    • Glass test vessels.

    • Constant temperature room or water bath (20 ± 2 °C).

    • Light source providing a 16-hour light/8-hour dark cycle.

  • Procedure:

    • Test Organisms: Neonates (<24 hours old) from a healthy culture of Daphnia magna are used.

    • Test Solutions: A series of concentrations of the test substance in a suitable medium are prepared. A control group with no test substance is also included.

    • Exposure: A group of daphnids (typically 20) is placed in each test vessel.

    • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

    • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.[16][17][18]

experimental_workflow_oecd_202 cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Analysis prep_daphnia Culture & Select <24h old Daphnia expose Expose Daphnia to Test Concentrations for 48 hours prep_daphnia->expose prep_solutions Prepare Test Concentrations prep_solutions->expose observe Record Immobilization at 24h and 48h expose->observe calculate Calculate 48h EC50 (Probit Analysis) observe->calculate

Signaling Pathways and Molecular Mechanisms

There is currently no available research on the specific signaling pathways in environmentally relevant organisms that are affected by this compound. General studies on plasticizers have shown that they can interfere with various hormone systems in wildlife.[19] For example, some plasticizers have been shown to impact gene transcription related to proteolysis, protein synthesis, and energy metabolism in Daphnia magna.[5] Further research, potentially using transcriptomics and molecular docking studies, is needed to elucidate the specific molecular mechanisms of toxicity of this compound in aquatic and terrestrial organisms.

signaling_pathway_placeholder substance This compound receptor Cellular Receptor (e.g., Nuclear Receptor) substance->receptor Binding pathway Signaling Pathway (e.g., Hormone Signaling) receptor->pathway Activation/ Inhibition response Adverse Outcome (e.g., Reproductive Effects) pathway->response Leads to

Life Cycle Assessment and Environmental Risk

A comprehensive Life Cycle Assessment (LCA) for this compound has not been published. However, LCAs of other bio-based plastics generally show a lower carbon footprint compared to their fossil-based counterparts, primarily due to the sequestration of atmospheric CO2 during the growth of the biomass feedstock.[20] A complete LCA would need to consider all stages, from the cultivation of the raw material (e.g., corn), through the chemical synthesis of isosorbide and its esterification, to the final disposal or degradation of the product.

Similarly, a formal Environmental Risk Assessment (ERA) for this compound is not publicly available. An ERA would involve comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is estimated based on production volumes, usage patterns, and fate in the environment, while the PNEC is derived from ecotoxicity data.[2][21] Given the likely low toxicity and ready biodegradability of this compound, the PEC/PNEC ratio is expected to be low, indicating an insignificant environmental risk.

Analytical Methods for Environmental Monitoring

The detection and quantification of this compound in environmental matrices such as water, soil, and sediment are crucial for understanding its fate and transport. While specific validated methods for this compound are not widely published, methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are well-suited for this purpose.[22][23][24][25][26]

General Protocol for LC-MS/MS Analysis
  • Sample Preparation:

    • Water: Solid-phase extraction (SPE) is a common technique to concentrate the analyte and remove interfering substances.

    • Soil and Sediment: Solvent extraction, followed by a clean-up step, is typically required to isolate the analyte from the complex matrix.

  • Chromatographic Separation: Reversed-phase liquid chromatography is used to separate this compound from other components in the extract.

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of the target analyte.

Conclusion

This compound presents a promising profile as an environmentally benign alternative to traditional plasticizers and cosmetic ingredients. Evidence from a closely related isosorbide diester strongly indicates that it is readily biodegradable in aquatic environments. While specific ecotoxicity data for this compound is lacking, the available information on similar compounds suggests a low potential for aquatic toxicity. Further research is warranted to generate specific data on its biodegradation in soil and marine environments, as well as its ecotoxicity across different trophic levels. A comprehensive Life Cycle Assessment and Environmental Risk Assessment would provide a more complete picture of its overall environmental footprint. The development of validated analytical methods for its detection in environmental matrices is also crucial for monitoring its presence and confirming its favorable environmental profile.

References

Spectroscopic Analysis of Isosorbide Dicaprylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Isosorbide (B1672297) Dicaprylate using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. It includes detailed experimental protocols, data interpretation, and visualizations to support research and development activities.

Introduction to Isosorbide Dicaprylate

This compound is a diester synthesized from isosorbide, a bio-based diol derived from D-sorbitol, and caprylic acid. Its rigid bicyclic furan (B31954) ring structure and flexible fatty acid chains give it unique properties as an emollient, solvent, and plasticizer in various industries, including pharmaceuticals and cosmetics. Spectroscopic analysis is crucial for confirming its chemical structure, assessing purity, and understanding its molecular characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H and ¹³C NMR Spectral Data

While a definitive, publicly available source for the complete ¹H and ¹³C NMR spectral data of this compound could not be located in the conducted search, data for closely related isosorbide derivatives and general chemical shift ranges for esters provide a strong basis for interpretation. The following tables summarize expected chemical shifts based on the analysis of similar structures.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Isosorbide Ring Protons3.5 - 5.2m
α-CH₂ of Caprylate Chain2.2 - 2.4t
(CH₂)₅ of Caprylate Chain1.2 - 1.7m
Terminal CH₃ of Caprylate Chain0.8 - 1.0t

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)172 - 175
Isosorbide Ring Carbons70 - 86
α-CH₂ of Caprylate Chain33 - 35
Methylene Carbons of Caprylate Chain22 - 32
Terminal CH₃ of Caprylate Chain~14
Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes and vials

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[1][2]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[1][2][3]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • If an internal standard is required, add a small amount of TMS to the solution.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

  • If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.[4]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon environment, which improves the signal-to-noise ratio.[1]

  • Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the ester functional groups and the alkyl chains, as well as the ether linkages of the isosorbide core. A key indicator of the successful esterification of isosorbide is the appearance of a strong carbonyl (C=O) stretching band and the disappearance or significant reduction of the broad O-H stretching band from the parent isosorbide.[5]

Table 3: Key FT-IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2925, ~2855C-H (Alkyl)Stretching
~1740C=O (Ester)Stretching
~1465C-H (Alkyl)Bending
~1160, ~1080C-O (Ester and Ether)Stretching
Experimental Protocol for FT-IR Spectroscopy

This protocol describes the analysis of liquid this compound using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Instrumentation:

  • FT-IR Spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Soft, lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean and dry. Clean the surface with a soft wipe dampened with isopropanol or acetone (B3395972) and allow it to evaporate completely.

  • Record a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal, which will be automatically subtracted from the sample spectrum.[6]

  • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.[7]

  • After the measurement, clean the ATR crystal thoroughly with a solvent-dampened wipe to remove all traces of the sample.

  • Analyze the resulting spectrum to identify the characteristic absorption peaks and their corresponding functional groups.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups.

Chemical Structure of this compound cluster_isosorbide Isosorbide Core cluster_caprylate1 Caprylate Chain 1 cluster_caprylate2 Caprylate Chain 2 C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C3->C5 O1 O C4->O1 C6 C C5->C6 O3 O C5->O3 O2 O C6->O2 O5 O C6->O5 Ester Linkage O1->C1 O2->C2 C7 C=O O3->C7 Ester Linkage C8 (CH₂)₆ C7->C8 O4 O C7->O4 C9 CH₃ C8->C9 C10 C=O C11 (CH₂)₆ C10->C11 C10->O5 C12 CH₃ C11->C12

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of this compound.

Spectroscopic Analysis Workflow cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis sample This compound Sample nmr_prep Sample Preparation (Dissolve in CDCl₃) sample->nmr_prep NMR Path ftir_prep Sample Preparation (Direct application to ATR) sample->ftir_prep FT-IR Path nmr_acq Data Acquisition (¹H and ¹³C NMR) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_interp Spectral Interpretation (Chemical Shifts, Integration) nmr_proc->nmr_interp structure Structural Confirmation & Purity Assessment nmr_interp->structure ftir_acq Data Acquisition (FT-IR Spectrum) ftir_prep->ftir_acq ftir_proc Data Processing (Background Subtraction) ftir_acq->ftir_proc ftir_interp Spectral Interpretation (Functional Group Identification) ftir_proc->ftir_interp ftir_interp->structure

References

Thermal Properties of Isosorbide Dicaprylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isosorbide (B1672297) dicaprylate, a diester derived from the renewable resource isosorbide and caprylic acid, is gaining significant attention in the pharmaceutical and polymer industries.[1] Its favorable safety profile, biodegradability, and efficacy as a plasticizer and emollient make it a compelling alternative to traditional, petroleum-based additives.[2][3] A thorough understanding of its thermal properties is critical for its application in manufacturing processes, such as hot-melt extrusion, and for ensuring the stability of final formulations. This technical guide provides a detailed overview of the thermal behavior of isosorbide dicaprylate, focusing on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Thermal Properties

This compound is a yellow, oily liquid at room temperature, indicating a melting point below ambient conditions.[4] Its thermal stability and phase transition behavior are key parameters for its use in various applications.

Data Summary

While comprehensive TGA and DSC data for pure this compound are not widely published in publicly available literature, the following table summarizes the key findings from existing studies. It is important to note that some data points are derived from its performance as a plasticizer within a polymer matrix.

Thermal PropertyValueMethodNotes
Physical State Yellow OilVisual ObservationMelting point is below room temperature.[4]
Decomposition Temperature > 160°CTGAEnables use in hot-process emulsions.[3]
Thermal Stability in PVC Degradation at 210°C (for PVC + 30% IDC)TGADemonstrates superior thermal stability compared to PVC plasticized with DEHP (degradation at 195°C).[3]
Glass Transition (Tg) of Plasticized PLA 27.7°C (for PLA + 20 wt% IDC)DSCShows significant plasticizing effect, reducing the Tg of pure PLA from 60.3°C.[4][5]

Note: The thermal stability of isosorbide-based plasticizers has been observed to generally increase with the length of the alkyl chain.[4]

Experimental Protocols

The following sections describe standardized methodologies for conducting TGA and DSC analyses on a substance like this compound. These protocols are based on common practices for the thermal analysis of pharmaceutical excipients and polymer additives.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of decomposition and the degradation profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The pan is placed onto the TGA's high-precision balance.

  • Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum weight loss rates.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is ideal for identifying phase transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc).

Objective: To determine the glass transition temperature (Tg) of this compound. As it is a liquid at room temperature, a melting peak is not expected, but a sub-ambient glass transition is likely.

Instrumentation: A calibrated differential scanning calorimeter, equipped with a cooling accessory.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program (Heat-Cool-Heat):

    • First Heat: The sample is heated from a low temperature (e.g., -90°C) to a temperature above any expected transitions (e.g., 40°C) at a controlled rate (e.g., 10°C/min). This step removes any thermal history.

    • Cool: The sample is then cooled back to the starting temperature (e.g., -90°C) at a controlled rate (e.g., 10°C/min).

    • Second Heat: The sample is heated again at the same rate (e.g., 10°C/min). The glass transition is typically analyzed from the second heating scan to ensure a consistent amorphous state.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference. The data is plotted as heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve.

Visualizing Experimental Workflows and Data Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for TGA and DSC and the logical relationship between these analytical techniques for the thermal characterization of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Analysis cluster_data Data Acquisition & Analysis p1 Accurately weigh 5-10 mg of this compound p2 Place sample into an inert TGA pan p1->p2 a1 Place sample pan in furnace p2->a1 a2 Purge with N2 atmosphere (e.g., 20 mL/min) a1->a2 a3 Heat from 30°C to 600°C at 10°C/min a2->a3 d1 Record mass vs. temperature a3->d1 d2 Plot TGA curve (% weight loss vs. Temp) d1->d2 d3 Determine onset of decomposition and degradation profile d2->d3

TGA Experimental Workflow Diagram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Analysis cluster_data Data Acquisition & Analysis p1 Place 5-10 mg of This compound in Al pan p2 Hermetically seal pan p1->p2 a1 Place sample & reference pans in DSC cell p2->a1 a2 Purge with N2 atmosphere a1->a2 a3 Execute Heat-Cool-Heat cycle (e.g., -90°C to 40°C at 10°C/min) a2->a3 d1 Record differential heat flow a3->d1 d2 Plot DSC curve (Heat Flow vs. Temp) d1->d2 d3 Determine Glass Transition (Tg) from 2nd heating scan d2->d3

DSC Experimental Workflow Diagram.

Thermal_Characterization cluster_techniques Analytical Techniques cluster_properties Measured Properties cluster_interpretation Derived Information substance This compound tga TGA (Thermogravimetric Analysis) substance->tga dsc DSC (Differential Scanning Calorimetry) substance->dsc tga_props Mass Change vs. Temperature tga->tga_props dsc_props Heat Flow vs. Temperature dsc->dsc_props stability Thermal Stability & Decomposition Profile tga_props->stability phase Phase Transitions (e.g., Glass Transition, Tg) dsc_props->phase characterization Complete Thermal Characterization stability->characterization phase->characterization

Logical Flow of Thermal Characterization.

References

Isosorbide dicaprylate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Isosorbide (B1672297) Dicaprylate: Chemical Properties, Synthesis, and Biological Activity in Skin Health

Abstract

Isosorbide dicaprylate, a diester of isosorbide and caprylic acid, is an emerging ingredient in dermatological and cosmetic formulations. This technical guide provides a comprehensive overview of its chemical identity, synthesis protocols, and its mechanism of action in enhancing skin hydration and barrier function. Through a detailed analysis of preclinical and clinical studies, this document elucidates the signaling pathways modulated by this compound, particularly its role in upregulating Aquaporin-3 (AQP3) and CD44 expression in keratinocytes. This guide is intended for researchers, scientists, and drug development professionals investigating novel approaches to skin health and disease.

Chemical Identifiers and Properties

This compound is a lipophilic molecule derived from renewable resources, making it a sustainable option in various formulations. Its chemical identifiers and key properties are summarized in the table below.

Identifier/PropertyValue
CAS Number 64896-70-4
Molecular Formula C₂₂H₃₈O₆
Molecular Weight 398.53 g/mol
IUPAC Name [(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate
Synonyms Isosorbide di-n-octanoate, D-Glucitol, 1,4:3,6-dianhydro-, dioctanoate
Appearance Clear, colorless to pale yellow liquid
Solubility Insoluble in water; soluble in oils and organic solvents

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The enzymatic approach, often favored for its "green chemistry" principles, typically utilizes lipases in a solvent-free system.

Enzymatic Synthesis Protocol

This protocol describes the lipase-catalyzed esterification of isosorbide with caprylic acid. Novozym® 435, an immobilized Candida antarctica lipase (B570770) B, is a commonly used catalyst for this reaction.

Materials:

  • Isosorbide

  • Caprylic acid

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Solvent for purification (e.g., ethanol)

  • Drying agent (e.g., molecular sieves)

Equipment:

  • Reaction vessel with a stirrer and temperature control

  • Vacuum system for water removal

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: Combine isosorbide and caprylic acid in the reaction vessel. The molar ratio of caprylic acid to isosorbide is a critical parameter and should be optimized, with ratios typically ranging from 2:1 to 3:1 to favor diester formation.

  • Catalyst Addition: Add Novozym® 435 to the reaction mixture. The catalyst loading is typically between 5-10% (w/w) of the total reactants.

  • Reaction Conditions: Heat the mixture to the optimal temperature for Novozym® 435, generally between 60-80°C, with continuous stirring.

  • Water Removal: To drive the equilibrium towards ester formation, continuously remove the water produced during the reaction. This can be achieved by applying a vacuum or by bubbling dry air through the mixture.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes at a low level.

  • Catalyst Recovery: After the reaction, separate the immobilized enzyme from the product mixture by filtration. The catalyst can be washed with a suitable solvent and reused for subsequent batches.

  • Product Purification: Purify the resulting this compound by removing any unreacted starting materials and byproducts. This may involve washing steps and solvent removal under reduced pressure using a rotary evaporator.

Biological Activity and Mechanism of Action in Skin

This compound has been shown to significantly improve skin hydration and bolster the epidermal barrier. Its mechanism of action involves the modulation of key genes and proteins in keratinocytes.

Signaling Pathways

Studies have demonstrated that this compound upregulates the expression of Aquaporin-3 (AQP3) and CD44, a primary receptor for hyaluronic acid.[2][3] The precise upstream signaling cascade initiated by this compound is an area of ongoing research. However, the downstream effects of AQP3 and CD44 upregulation are well-documented and contribute to improved skin homeostasis.

Isosorbide_Dicaprylate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound Keratinocyte Keratinocyte This compound->Keratinocyte Acts upon Gene Expression Modulation Gene Expression Modulation Keratinocyte->Gene Expression Modulation Initiates AQP3 Upregulation AQP3 Upregulation Gene Expression Modulation->AQP3 Upregulation CD44 Upregulation CD44 Upregulation Gene Expression Modulation->CD44 Upregulation Improved Keratinocyte Differentiation Improved Keratinocyte Differentiation Gene Expression Modulation->Improved Keratinocyte Differentiation Increased Water and Glycerol Transport Increased Water and Glycerol Transport AQP3 Upregulation->Increased Water and Glycerol Transport Enhanced Hyaluronic Acid Binding Enhanced Hyaluronic Acid Binding CD44 Upregulation->Enhanced Hyaluronic Acid Binding Improved Skin Hydration Improved Skin Hydration Increased Water and Glycerol Transport->Improved Skin Hydration Enhanced Hyaluronic Acid Binding->Improved Skin Hydration Strengthened Epidermal Barrier Strengthened Epidermal Barrier Improved Keratinocyte Differentiation->Strengthened Epidermal Barrier Strengthened Epidermal Barrier->Improved Skin Hydration

Fig 1. Proposed signaling pathway of this compound in keratinocytes.

Experimental Protocols for Evaluating Efficacy

The efficacy of this compound in improving skin barrier function and hydration has been assessed through a combination of in vitro and in vivo studies.

In Vitro Gene Expression Analysis

4.1.1. DNA Microarray

Objective: To obtain a broad overview of the changes in gene expression in skin cells treated with this compound.

Methodology:

  • Cell Culture: Human skin organotypic cultures or keratinocyte monolayers are treated with a test concentration of this compound (e.g., 50 µg/mL) or a vehicle control for a specified period (e.g., 24-48 hours).[3]

  • RNA Extraction: Total RNA is extracted from the cells using a suitable commercial kit, and the quality and quantity of the RNA are assessed.

  • cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

  • Hybridization: The labeled cDNA is hybridized to a DNA microarray chip containing probes for thousands of genes.

  • Scanning and Data Analysis: The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene. The data is then normalized and analyzed to identify genes that are significantly upregulated or downregulated by this compound treatment.[4]

4.1.2. Quantitative Polymerase Chain Reaction (qPCR)

Objective: To validate the results from the DNA microarray and to quantify the expression of specific target genes, such as AQP3 and CD44.

Methodology:

  • Cell Culture and RNA Extraction: As described for the DNA microarray protocol.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, the synthesized cDNA, and specific primers for the target genes (e.g., AQP3, CD44) and a housekeeping gene (e.g., GAPDH) for normalization.[1]

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Experimental_Workflow_Gene_Expression cluster_invitro In Vitro Analysis cluster_analysis Gene Expression Analysis Cell Culture Keratinocyte Culture Treatment This compound Treatment Cell Culture->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis DNA Microarray DNA Microarray cDNA Synthesis->DNA Microarray qPCR qPCR cDNA Synthesis->qPCR Data Analysis Data Analysis DNA Microarray->Data Analysis qPCR->Data Analysis

Fig 2. Experimental workflow for in vitro gene expression analysis.
Clinical Evaluation of Skin Hydration and Barrier Function

Objective: To assess the in vivo efficacy of topical formulations containing this compound on human skin.

Study Design: A randomized, double-blind, placebo-controlled study is a common design.

Participants: Healthy volunteers with moderately to severely dry skin.

Methodology:

  • Product Application: Participants are instructed to apply a lotion containing a specific concentration of this compound (e.g., 2%) and/or in combination with other ingredients like glycerol, to a designated area of their skin (e.g., forearm or lower leg) twice daily for a set period (e.g., 14-28 days).[2][5] A placebo lotion is applied to a contralateral site.

  • Instrumentation Measurements:

    • Corneometry: Skin surface hydration is measured using a Corneometer®. The probe measures the electrical capacitance of the skin, which is proportional to its water content. Measurements are taken at baseline and at various time points throughout the study.[6]

    • Transepidermal Water Loss (TEWL): Skin barrier function is assessed by measuring TEWL with a Tewameter®. This instrument measures the rate of water vapor diffusing from the skin into the atmosphere. A lower TEWL value indicates a more intact skin barrier. Measurements are taken at baseline and at the end of the study period.[6]

  • Data Analysis: Statistical analysis is performed to compare the changes in skin hydration and TEWL between the this compound-treated sites and the placebo-treated sites.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical studies on this compound.

Table 1: Improvement in Skin Hydration (Corneometer Measurements) [2]

Treatment GroupImprovement in Skin Hydration
2% this compound vs. Placebo3-fold advantage for IDC
2% IDC + 2% Glycerol (Severely Dry Skin)133% improvement
2% IDC + 2% Glycerol (Moderately Dry Skin)35% improvement

Table 2: Gene Expression Modulation in Skin Organotypic Cultures [3]

Gene/ProteinEffect of this compound Treatment
AQP3Upregulated
CD44Upregulated

Conclusion

This compound is a well-characterized molecule with significant potential in dermatological applications. Its ability to enhance skin hydration and barrier function is supported by robust in vitro and in vivo data. The underlying mechanism, involving the upregulation of key genes such as AQP3 and CD44, provides a strong scientific basis for its use in formulations targeting dry and compromised skin. Further research into its precise upstream signaling pathways will continue to refine our understanding of this promising ingredient. This technical guide provides a foundational resource for scientists and researchers working to develop innovative and effective skincare solutions.

References

In-Vitro Efficacy of Isosorbide Dicaprylate on Keratinocyte Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate (IDC) is a novel compound derived from caprylic acid that has demonstrated significant potential in modulating keratinocyte function and improving overall skin health. In-vitro studies have elucidated its mechanisms of action, highlighting its role in enhancing skin hydration, reinforcing the epidermal barrier, and mitigating inflammatory responses. This technical guide provides an in-depth analysis of the existing in-vitro research on isosorbide dicaprylate, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to support further research and development in dermatology and cosmetic science.

Modulation of Gene Expression in Keratinocytes

In-vitro studies utilizing DNA microarrays and quantitative PCR (qPCR) on skin organotypic cultures have revealed that this compound significantly upregulates the expression of genes crucial for skin hydration, barrier function, and keratinocyte differentiation.

Quantitative Gene Expression Data

The following table summarizes the key genes upregulated by this compound in in-vitro models.

GeneFunctionFold Change / EffectReference
AQP3 Aquaglyceroporin-3; facilitates water and glycerol (B35011) transportUpregulated[1][2]
CD44 Hyaluronic acid receptor; involved in cell adhesion and migrationUpregulated[1][2]
CDH1 E-cadherin; essential for cell-cell adhesion and tight junction formationUpregulated[3]
LCE1E Late Cornified Envelope 1E; component of the cornified envelopeUpregulated[3]
LCE3D Late Cornified Envelope 3D; component of the cornified envelopeUpregulated[3]
CERS3 Ceramide Synthase 3; involved in ceramide synthesis for barrier functionUpregulated[3]
SPRR3 Small Proline-Rich Protein 3; cross-linking protein in the cornified envelopeUpregulated[3]
Experimental Protocol: Gene Expression Analysis in Skin Organotypic Cultures

This protocol outlines the methodology used to assess the effect of this compound on gene expression in skin organotypic cultures.[1][2]

1. Cell Culture:

  • Full-thickness skin organotypic cultures (e.g., EpiDermFT) are used.

  • Cultures are maintained according to the manufacturer's instructions.

2. Treatment:

  • This compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted in culture medium to the desired concentration.

  • The cultures are treated with this compound for a specified period (e.g., 24-48 hours). Control cultures are treated with the vehicle alone.

3. RNA Extraction and DNA Microarray Analysis:

  • Total RNA is extracted from the treated and control organotypic cultures using a suitable RNA isolation kit.

  • The quality and quantity of RNA are assessed.

  • The RNA is then processed for DNA microarray analysis to evaluate genome-wide changes in gene expression.

4. Quantitative PCR (qPCR) Validation:

  • Key genes identified by the microarray analysis are selected for validation by qPCR.

  • cDNA is synthesized from the extracted RNA.

  • qPCR is performed using specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.

  • The relative gene expression is calculated using the ΔΔCt method.

5. Immuno- and Cytochemistry:

  • To confirm changes at the protein level, treated and control tissues are fixed, sectioned, and stained with specific antibodies against the proteins of interest (e.g., AQP3).

  • The stained sections are then visualized using microscopy.

Anti-Inflammatory Effects in Keratinocyte Models

This compound, particularly in combination with isosorbide di-(linoleate/oleate) (IDL), has been shown to exert anti-inflammatory effects in in-vitro models of atopic dermatitis. These studies often utilize reconstituted human epidermis (RHE) stimulated with a cytokine cocktail to mimic an inflammatory state.

Quantitative Anti-Inflammatory Data

The following table summarizes the key anti-inflammatory effects of this compound.

ParameterModelTreatmentEffectReference
Barrier Function (TEER) Cytokine-stimulated RHECo-treatment with IDC and IDLPrevention of cytokine-induced barrier compromise[3]
LDH Secretion Cytokine-stimulated skin explantsIDCOver 50% decrease in LDH secretion[3][4]
Inflammatory Gene Expression (IL1B, ITGA5) Cytokine-stimulated RHEIDL + IDCSynergistic downregulation[3][4]
Neurogenic Pruritus Mediator (TRPA1) Cytokine-stimulated RHEIDL + IDCSynergistic downregulation[3][4]
Experimental Protocol: Anti-Inflammatory Assay in Reconstituted Human Epidermis

This protocol details the methodology for evaluating the anti-inflammatory properties of this compound in a cytokine-induced atopic dermatitis model.[3][4]

1. Cell Culture:

  • Reconstituted human epidermis (RHE) models are used.

  • The RHE tissues are cultured at the air-liquid interface according to the manufacturer's protocol.

2. Inflammatory Stimulation and Treatment:

  • The culture medium is supplemented with a cytokine cocktail to induce an atopic dermatitis-like phenotype (e.g., IL-4, IL-13, TNF-α, and IL-31).

  • Test compounds (IDC, IDL, or their combination) are applied topically to the RHE.

  • Control groups include vehicle-treated and cytokine-only treated tissues.

  • The tissues are incubated for a specified duration (e.g., 48-72 hours).

3. Barrier Function Assessment:

  • Transepithelial Electrical Resistance (TEER) is measured to assess the integrity of the epidermal barrier.

4. Lactate Dehydrogenase (LDH) Assay:

  • The culture medium is collected, and the level of LDH, a marker of cell damage, is quantified using a commercially available kit.

5. Gene Expression Analysis:

  • RNA is extracted from the RHE tissues for analysis of inflammatory gene expression (e.g., IL1B, ITGA5, TRPA1) by qPCR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflows described in this guide.

cluster_0 This compound (IDC) Treatment cluster_1 Keratinocyte cluster_2 Cellular Effects IDC Isosorbide Dicaprylate AQP3 AQP3 Gene IDC->AQP3 Upregulates CD44 CD44 Gene IDC->CD44 Upregulates CDH1 CDH1 Gene IDC->CDH1 Upregulates Differentiation_Genes Keratinocyte Differentiation Genes (LCE, CERS3, SPRR3) IDC->Differentiation_Genes Upregulates Hydration Increased Skin Hydration AQP3->Hydration CD44->Hydration Adhesion Enhanced Cell-Cell Adhesion CDH1->Adhesion Barrier Improved Barrier Function Differentiation_Genes->Barrier Differentiation Promoted Keratinocyte Differentiation Differentiation_Genes->Differentiation Adhesion->Barrier cluster_0 Experimental Workflow: Gene Expression Analysis start Start: Skin Organotypic Culture treatment Treatment: This compound vs. Vehicle Control start->treatment rna_extraction RNA Extraction treatment->rna_extraction microarray DNA Microarray (Genome-wide screen) rna_extraction->microarray qpcr qPCR Validation (Key genes) microarray->qpcr protein_analysis Immuno/Cytochemistry (Protein level confirmation) qpcr->protein_analysis end End: Quantified Gene & Protein Expression Data protein_analysis->end cluster_0 Experimental Workflow: Anti-Inflammatory Assay cluster_1 Endpoint Analysis start Start: Reconstituted Human Epidermis (RHE) stimulation Inflammatory Stimulation: Cytokine Cocktail (IL-4, IL-13, TNF-α, IL-31) start->stimulation treatment Topical Treatment: IDC / IDL / Combination vs. Vehicle Control stimulation->treatment incubation Incubation (48-72 hours) treatment->incubation teer TEER Measurement (Barrier Function) incubation->teer ldh LDH Assay (Cell Damage) incubation->ldh qpcr qPCR (Inflammatory Genes) incubation->qpcr end End: Quantified Anti-Inflammatory Effects teer->end ldh->end qpcr->end

References

Methodological & Application

Application Note: Quantification of Isosorbide Dicaprylate using a High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Isosorbide (B1672297) Dicaprylate. The described method utilizes a reverse-phase C18 column with an isocratic mobile phase, providing accurate and precise quantification suitable for research, quality control, and formulation development purposes.

Introduction

Isosorbide Dicaprylate is a diester of isosorbide and caprylic acid, recognized for its properties as a skin hydrator and barrier builder in cosmetic and pharmaceutical formulations.[1] Accurate quantification of this compound is crucial for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of various compounds.[2] This document presents a detailed protocol for an HPLC-UV method specifically developed for the determination of this compound. The method is based on established principles of reverse-phase chromatography for the analysis of esters and related compounds.[3][4]

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reference Standard: this compound (purity ≥ 98%).

A summary of the optimal chromatographic conditions is provided in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

Rationale for Wavelength Selection: this compound lacks a significant chromophore for high wavelength UV detection. The ester carbonyl group allows for detection at lower UV wavelengths, with 210 nm being selected for optimal sensitivity based on methods for similar ester compounds.[5][6]

Protocols

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

  • Accurately weigh a portion of the sample (e.g., cream, lotion) expected to contain approximately 10 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 5 minutes to extract the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to fall within the calibration curve range.

Method Validation Summary

The developed method was validated according to ICH guidelines, and the key performance parameters are summarized below.

The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
10125,430
25312,870
50624,550
75938,210
1001,251,980
Correlation Coefficient (r²) 0.9995

Precision was assessed by determining the repeatability (intra-day) and intermediate precision (inter-day) of the method.

ParameterConcentration (µg/mL)RSD (%)
Repeatability (n=6) 500.85
Intermediate Precision (n=6 over 3 days) 501.23

The accuracy of the method was determined by a recovery study, spiking a placebo formulation with known amounts of this compound at three concentration levels.

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
2599.21.1
50101.50.9
7598.91.3

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 1.5
LOQ 4.5

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC-UV method.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) inject Injection of Samples and Standards prep->inject Prepared Samples and Standards hplc->inject System Ready separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect data Data Acquisition and Peak Integration detect->data quant Quantification (Calibration Curve) data->quant report Result Reporting and Analysis quant->report

Caption: HPLC-UV analysis workflow for this compound.

Conclusion

The HPLC-UV method described in this application note is simple, accurate, precise, and reliable for the quantification of this compound in various sample matrices. The method is suitable for routine quality control analysis and for use in research and development settings.

References

Application Note: GC-MS Analysis for Identifying Impurities in Isosorbide Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate, a diester of isosorbide and caprylic acid, is increasingly utilized in pharmaceutical and cosmetic formulations as an emollient and solvent.[1][2] Its synthesis involves the esterification of isosorbide, a derivative of D-sorbitol, with caprylic acid.[1] The purity of isosorbide dicaprylate is crucial for the safety and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in the final product.[3][4]

This application note provides a detailed protocol for the identification and quantification of potential impurities in this compound using GC-MS.

Potential Impurities

The primary impurities in this compound are typically related to the synthesis process and may include:

  • Isosorbide: Unreacted starting material.

  • Caprylic Acid: Unreacted starting material.

  • Isosorbide Monocaprylate: An intermediate product of the esterification reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation

Given that this compound is a viscous liquid, a simple dilution is required to prepare the sample for GC-MS analysis.

  • Solvent Selection: Choose a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[5][6]

  • Sample Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the selected solvent and dilute to the mark. This results in a concentration of approximately 10 mg/mL.

  • Internal Standard (Optional but Recommended for Quantification): An internal standard (e.g., a long-chain fatty acid ester not present in the sample) can be added to the sample solution to improve quantitative accuracy.

  • Derivatization (for detection of polar impurities): To enhance the volatility of polar impurities like isosorbide and isosorbide monocaprylate, a silylation step can be performed. This involves reacting the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

    • Evaporate a known volume of the diluted sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA and 100 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • The derivatized sample is then ready for injection.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1) or Splitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program- Initial Temperature: 100°C, hold for 2 min- Ramp: 15°C/min to 300°C- Final Hold: 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Rangem/z 40-600
Scan ModeFull Scan

Data Presentation

The following table presents hypothetical but realistic quantitative data for impurities found in a sample of this compound. This data is for illustrative purposes.

ImpurityRetention Time (min)Quantitation Ion (m/z)Concentration (%)
Caprylic Acid5.81440.15
Isosorbide (as TMS derivative)9.22040.08
Isosorbide Monocaprylate (as TMS derivative)12.52570.25
This compound16.325599.52

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for impurity identification.

experimental_workflow sample This compound Sample dilution Dilution in Organic Solvent sample->dilution derivatization Derivatization (Silylation) dilution->derivatization For polar impurities gcms GC-MS Analysis dilution->gcms Direct injection derivatization->gcms data_analysis Data Analysis gcms->data_analysis identification Impurity Identification data_analysis->identification quantification Quantification data_analysis->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

impurity_identification_logic peak Peak Detected in Chromatogram rt Retention Time Comparison peak->rt ms Mass Spectrum Analysis peak->ms standard Comparison with Reference Standard rt->standard library Spectral Library Match (e.g., NIST) ms->library fragmentation Fragmentation Pattern Interpretation ms->fragmentation identified Impurity Identified library->identified fragmentation->identified standard->identified

Caption: Logical workflow for the identification of impurities.

Conclusion

The described GC-MS method provides a robust and reliable approach for the identification and quantification of potential impurities in this compound. Proper sample preparation, including derivatization for polar analytes, is critical for achieving accurate results. This application note serves as a comprehensive guide for researchers and quality control professionals in the pharmaceutical and cosmetic industries.

References

Application Notes and Protocols: Lipase-Catalyzed Enzymatic Synthesis of Isosorbide Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isosorbide (B1672297) dicaprylate, a bio-based diester derived from renewable resources, is gaining significant attention across the pharmaceutical, cosmetic, and polymer industries for its versatile properties as an emollient, plasticizer, and solvent.[1][2][3][4][5] This document provides a detailed protocol for the enzymatic synthesis of isosorbide dicaprylate, focusing on a lipase-catalyzed esterification of isosorbide with caprylic acid. The environmentally friendly, solvent-free methodology detailed herein offers high yields and facilitates catalyst recycling.[1] This protocol is designed to be a valuable resource for researchers and professionals engaged in the development of sustainable and biocompatible chemical entities.

Introduction

Isosorbide, a diol derived from the dehydration of sorbitol, serves as a key platform chemical for the synthesis of a variety of functional molecules. Its diesters, such as this compound, are of particular interest due to their favorable toxicological profiles and performance characteristics.[1] The enzymatic synthesis of these compounds using lipases presents a green alternative to traditional chemical catalysis, which often requires harsh reaction conditions and can lead to undesirable byproducts. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), are particularly effective for this transformation, demonstrating high catalytic activity and stability, which allows for their repeated use.[6][7][8][9]

This application note details a robust protocol for the synthesis of this compound, optimized for a solvent-free system to minimize environmental impact and simplify downstream processing. Key reaction parameters, including substrate molar ratio, catalyst loading, reaction temperature, and methods for water removal, are discussed to ensure a high conversion rate and yield of the desired diester.

Key Experimental Protocols

Materials and Equipment
  • Substrates: Isosorbide (≥98% purity), Caprylic Acid (≥98% purity)

  • Enzyme: Immobilized Lipase (e.g., Novozym® 435)

  • Reaction Vessel: Jacketed glass reactor with overhead stirring and temperature control

  • Water Removal System: Vacuum pump or a supply of dried air/nitrogen

  • Purification Equipment: Filtration apparatus, rotary evaporator

  • Analytical Instruments: HPLC, GC-MS, FTIR, and NMR for product characterization

Enzymatic Synthesis of this compound: A Step-by-Step Protocol
  • Reactant Preparation: Accurately weigh isosorbide and caprylic acid in the desired molar ratio (refer to Table 1 for optimized ratios) and add them to the jacketed glass reactor.

  • Catalyst Addition: Add the immobilized lipase to the reaction mixture. The amount of catalyst is typically expressed as a weight percentage of the total reactants (see Table 1).

  • Reaction Setup: Assemble the reactor with an overhead stirrer. For water removal, either connect the reactor to a vacuum pump to maintain a reduced pressure or bubble dried air or nitrogen through the reaction mixture.[1][2] The latter has been identified as a highly effective method for water removal.[1][2]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with continuous stirring. The reaction progress can be monitored by analyzing small aliquots over time using techniques like TLC or HPLC to determine the conversion of isosorbide and the formation of mono- and di-esters. The formation of the diester from the monoester is often the rate-limiting step in the synthesis.[1][2][3]

  • Reaction Termination and Catalyst Recovery: Once the reaction has reached the desired conversion, typically after several hours, cool the mixture to room temperature. The immobilized enzyme can be recovered by simple filtration for subsequent reuse. Studies have shown that the lipase can be recycled up to 16 times while maintaining a high diester yield.[1]

  • Product Purification: The crude product, containing this compound, unreacted starting materials, and monoester intermediates, can be purified. This is typically achieved by removing any unreacted caprylic acid under vacuum distillation. Further purification, if necessary, can be performed using column chromatography.

  • Product Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR, FTIR, and GC-MS.

Data Presentation

The following tables summarize the quantitative data from representative studies on the lipase-catalyzed synthesis of this compound.

Table 1: Optimized Reaction Parameters for this compound Synthesis

ParameterOptimized ValueReference
Substrate Molar Ratio (Caprylic Acid:Isosorbide)2:1 to 3:1[1]
Catalyst Loading (Novozym® 435, wt%)5 - 10%[1]
Reaction Temperature (°C)60 - 80°C[10]
Reaction Time (hours)6 - 24 hours[2]
Water Removal MethodBubbling Dried Air[1][2]

Table 2: Typical Yields and Product Purity

ParameterResultReference
Diester Yield (%)~80%[1][4]
Isosorbide Conversion (%)>95%[11]
Purity after Purification (%)>99%[11]
Enzyme Reusability (Number of cycles)Up to 16[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Downstream Processing Reactants Isosorbide & Caprylic Acid Reactor Jacketed Glass Reactor (60-80°C, Stirring) Reactants->Reactor Enzyme Immobilized Lipase (Novozym® 435) Enzyme->Reactor WaterRemoval Water Removal (Dried Air Bubbling) Reactor->WaterRemoval Filtration Catalyst Recovery (Filtration) Reactor->Filtration Reaction Mixture WaterRemoval->Reactor Recirculation Filtration->Enzyme Recycled Catalyst Purification Purification (Vacuum Distillation) Filtration->Purification Crude Product Product This compound Purification->Product

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

Enzymatic Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_enzyme Enzyme-Catalyzed Steps cluster_products Products Isosorbide Isosorbide AcylEnzyme1 Acyl-Enzyme Intermediate (1) Isosorbide->AcylEnzyme1 + CaprylicAcid1 Caprylic Acid (1) Lipase Lipase CaprylicAcid1->Lipase + CaprylicAcid2 Caprylic Acid (2) Lipase->AcylEnzyme1 - H2O AcylEnzyme2 Acyl-Enzyme Intermediate (2) Lipase->AcylEnzyme2 - H2O Monoester Isosorbide Monocaprylate AcylEnzyme1->Monoester Water1 Water (1) AcylEnzyme1->Water1 Monoester->Lipase + Caprylic Acid (2) Monoester->AcylEnzyme2 + Diester This compound AcylEnzyme2->Diester Water2 Water (2) AcylEnzyme2->Water2

Caption: Ping-pong bi-bi mechanism for the lipase-catalyzed synthesis of this compound.

References

Solvent-Free Synthesis of Isosorbide Dicaprylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate, a diester derived from renewable isosorbide and caprylic acid, is a versatile molecule with applications in pharmaceuticals, cosmetics, and as a green plasticizer. Its synthesis via solvent-free methods aligns with the principles of green chemistry, reducing environmental impact and improving process safety. This document provides detailed application notes and experimental protocols for the solvent-free synthesis of isosorbide dicaprylate, focusing on both enzymatic and chemical catalysis.

Physicochemical Properties of Isosorbide and this compound

A clear understanding of the physical and chemical properties of the reactants and the final product is crucial for process design, purification, and application.

PropertyIsosorbideThis compound
Molecular Formula C₆H₁₀O₄C₂₂H₃₈O₆
Molecular Weight 146.14 g/mol [1]398.5 g/mol [2]
Appearance Crystalline solid[3]Clear, colorless to pale yellow liquid[4]
Melting Point 60-63 °C[1]Not applicable
Boiling Point 372.1 °C at 760 mmHg[1]>160 °C (Decomposition)[5]
Solubility Soluble in waterInsoluble in water, soluble in oils and organic solvents[4]

Solvent-Free Synthesis Methods

Two primary solvent-free methods for the synthesis of this compound are detailed below: enzymatic catalysis and chemical catalysis.

Enzymatic Synthesis using Immobilized Lipase (B570770)

Enzymatic synthesis offers high selectivity and mild reaction conditions, making it an attractive green alternative. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are commonly used catalysts.[6]

Enzymatic_Synthesis Isosorbide Isosorbide IsosorbideDicaprylate This compound Isosorbide->IsosorbideDicaprylate Novozym® 435 (Immobilized Lipase) Solvent-Free Heat, Vacuum/Gas Bubbling CaprylicAcid Caprylic Acid (2 eq.) CaprylicAcid->IsosorbideDicaprylate Water Water (2 eq.) IsosorbideDicaprylate->Water +

Caption: Enzymatic esterification of isosorbide with caprylic acid.

Materials:

  • Isosorbide

  • Caprylic acid (Octanoic acid)

  • Immobilized lipase (e.g., Novozym® 435)

  • Anhydrous sodium sulfate

  • Activated carbon

  • Celite or filtration aid

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Gas inlet tube

  • Source of dry air or nitrogen

  • Vacuum pump (optional, for vacuum distillation)

  • Filtration apparatus (Büchner funnel or similar)

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and gas inlet tube, charge isosorbide and caprylic acid. A molar ratio of caprylic acid to isosorbide of 2:1 to 2.2:1 is recommended to drive the reaction towards the diester product.

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The catalyst loading is typically in the range of 5-10% by weight of the total reactants.

  • Reaction Conditions:

    • Heat the mixture to the desired reaction temperature, typically between 60°C and 80°C, with continuous stirring.

    • To remove the water produced during the esterification, which can inhibit the enzyme and shift the equilibrium back to the reactants, bubble dry air or nitrogen through the reaction mixture via the gas inlet tube. The gas flow should be gentle to avoid excessive splashing. Alternatively, the reaction can be conducted under vacuum. "Bubbling dried air" has been identified as a highly effective method for water removal.[4][5][7][8][9]

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value stabilizes at a low level.

  • Catalyst Recovery: Once the reaction is complete, cool the mixture and separate the immobilized lipase by filtration. The recovered lipase can be washed with a non-polar solvent and dried for reuse in subsequent batches. Lipase can be recycled up to 16 times while maintaining 80% diester formation.[5][8]

  • Purification of this compound:

    • The crude product may contain unreacted caprylic acid and monoesters. Unreacted caprylic acid can be removed by vacuum distillation.

    • For further purification, the product can be treated with activated carbon to remove color impurities, followed by filtration through a bed of Celite or a similar filtration aid.

ParameterValue/RangeReference
Catalyst Novozym® 435 (Immobilized Candida antarctica lipase B)[4]
Molar Ratio (Caprylic Acid:Isosorbide) 2:1 to 2.2:1General practice
Catalyst Loading 5-10% (w/w of reactants)General practice
Reaction Temperature 60-80 °CGeneral practice
Reaction Time 3-24 hours[10]
Diester Yield ~80%[5][8]
Catalyst Reusability Up to 16 cycles with ~80% diester yield maintained[5][8]
Chemical Synthesis using a Basic or Organometallic Catalyst

Chemical synthesis provides a faster alternative to enzymatic methods, though it may require higher temperatures and can be less selective.

Chemical_Synthesis Isosorbide Isosorbide IsosorbideDicaprylate This compound Isosorbide->IsosorbideDicaprylate Catalyst (e.g., NaOH, Ti(OBu)₄) Solvent-Free High Temperature Nitrogen Stream CaprylicAcid Caprylic Acid (2 eq.) CaprylicAcid->IsosorbideDicaprylate Water Water (2 eq.) IsosorbideDicaprylate->Water +

Caption: Chemical esterification of isosorbide with caprylic acid.

Materials:

  • Isosorbide

  • Caprylic acid

  • Catalyst (e.g., Sodium hydroxide (B78521), Titanium (IV) butoxide - Ti(OBu)₄)

  • Activated carbon

  • Celite or filtration aid

Equipment:

  • Stirred apparatus with a distillation head

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Vacuum source for distillation

Procedure A: Using Sodium Hydroxide Catalyst

  • Reactant Charging: In a stirred apparatus with a distillation head, charge isosorbide and caprylic acid.

  • Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide solution (e.g., 18% by weight).

  • Reaction Conditions:

    • With stirring and under a flow of nitrogen, heat the reaction mixture initially to 180°C, at which point water of reaction will begin to distill off.

    • Gradually increase the temperature to 210°C over several hours.

  • Monitoring the Reaction: The reaction is complete when a residual acid value of <2 mg KOH/g is reached.

  • Purification: The resulting product can be used directly or further purified by vacuum distillation.

Procedure B: Using Titanium (IV) Butoxide Catalyst

  • Reactant Charging: Charge isosorbide and caprylic acid into a suitable reactor.

  • Catalyst Addition: Add a catalytic amount of Ti(OBu)₄.

  • Reaction Conditions: Heat the mixture to approximately 220°C for around 6 hours.

  • Purification: The product is purified by vacuum distillation to remove unreacted starting materials and catalyst residues.

ParameterMethod A (NaOH)Method B (Ti(OBu)₄)
Catalyst Sodium HydroxideTitanium (IV) butoxide
Molar Ratio (Caprylic Acid:Isosorbide) Approx. 2.1:1Not specified, likely similar
Reaction Temperature 180-210 °C220 °C[4]
Reaction Time ~30 hours6 hours[4]
Final Acid Value <2 mg KOH/gNot specified

Workflow and Logical Relationships

The overall process for the solvent-free synthesis of this compound, from reactant selection to final product, can be visualized as follows:

Synthesis_Workflow General Workflow for Solvent-Free this compound Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Method cluster_process Process Steps cluster_purification Purification Isosorbide Isosorbide Mixing Mixing of Reactants and Catalyst Isosorbide->Mixing CaprylicAcid Caprylic Acid CaprylicAcid->Mixing Enzymatic Enzymatic Catalysis (e.g., Novozym® 435) Enzymatic->Mixing Chemical Chemical Catalysis (e.g., NaOH, Ti(OBu)₄) Chemical->Mixing Heating Heating and Stirring Mixing->Heating WaterRemoval Continuous Water Removal (Gas Bubbling/Vacuum) Heating->WaterRemoval Monitoring Reaction Monitoring (e.g., Acid Value) WaterRemoval->Monitoring CatalystSeparation Catalyst Separation (Filtration for Immobilized Enzyme) Monitoring->CatalystSeparation Distillation Vacuum Distillation (Removal of Unreacted Acid) CatalystSeparation->Distillation Decolorization Decolorization (Activated Carbon) Distillation->Decolorization FinalFiltration Final Filtration Decolorization->FinalFiltration FinalProduct Pure Isosorbide Dicaprylate FinalFiltration->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

Solvent-free synthesis of this compound presents a sustainable and efficient manufacturing approach. The choice between enzymatic and chemical catalysis will depend on the desired reaction rate, selectivity, and processing conditions. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to implement these green synthesis methods in their laboratories. Careful control of reaction parameters, particularly temperature and water removal, is critical for achieving high yields and product purity.

References

Application Notes and Protocols for Stable Oil-in-Water Emulsions with Isosorbide Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate, an ester derived from renewable resources, is a multifunctional emollient that offers significant benefits in the formulation of stable oil-in-water (O/W) emulsions for pharmaceutical and cosmetic applications.[1] Its favorable properties include enhancing emulsion stability and viscosity, providing a non-greasy, silky skin feel, and improving the solubility of active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes, experimental protocols, and data presentation guidelines for the successful formulation and characterization of stable O/W emulsions incorporating isosorbide dicaprylate.

From a biochemical perspective, this compound has been shown to improve skin hydration and bolster the epidermal barrier function. It achieves this by up-regulating the expression of Aquaporin-3 (AQP3), a transmembrane protein crucial for water and glycerol (B35011) transport in the skin.[2] This mechanism contributes to maintaining skin homeostasis and provides long-lasting moisturization.[3][4]

Key Properties of this compound for O/W Emulsions

PropertyValue/DescriptionReference
INCI Name This compound[1][4]
Appearance Clear, colorless to pale yellow liquid[1]
Solubility Soluble in oils and organic solvents; insoluble in water[1]
Recommended Usage Rate 1-10% in the oil phase of emulsions[1]
pH Stability Range 4-8[1]
Key Functions Emollient, emulsion stabilizer, viscosity enhancer, solvent for lipophilic actives[1]

Experimental Protocols

Protocol 1: Formulation of a Stable O/W Emulsion with this compound (Hot Process)

This protocol outlines the preparation of a stable oil-in-water emulsion using a hot process method.

Materials:

  • Oil Phase:

    • This compound: 5.00%

    • Cetearyl Alcohol: 3.00%

    • Glyceryl Stearate: 2.00%

    • Caprylic/Capric Triglyceride: 5.00%

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • Xanthan Gum: 0.30%

  • Cool-Down Phase:

    • Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin): 1.00%

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Overhead stirrer with propeller attachment

  • Homogenizer (e.g., rotor-stator homogenizer)

  • pH meter

Procedure:

  • Phase A (Oil Phase) Preparation: In a heat-resistant beaker, combine this compound, cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat the mixture to 75-80°C in a water bath, stirring gently until all components are melted and uniform.

  • Phase B (Aqueous Phase) Preparation: In a separate heat-resistant beaker, combine deionized water and glycerin. Begin heating to 75-80°C. Under constant agitation, slowly sprinkle in the xanthan gum and stir until fully hydrated and a uniform gel is formed.

  • Emulsification: Slowly add the hot oil phase (Phase A) to the hot aqueous phase (Phase B) under continuous stirring with an overhead mixer.

  • Homogenization: Once the oil phase is fully incorporated, homogenize the mixture at high speed (e.g., 5000-10000 rpm) for 3-5 minutes to reduce the droplet size and form a uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently with the overhead mixer.

  • Cool-Down Phase: When the emulsion has cooled to below 40°C, add the preservative and mix until uniform.

  • Final Adjustments: Check the pH of the final emulsion and adjust if necessary.

Protocol 2: Characterization of Emulsion Stability

A comprehensive assessment of emulsion stability involves several analytical techniques.

1. Macroscopic Evaluation:

  • Procedure: Store the emulsion in a transparent container at different temperature conditions (e.g., room temperature, 40°C, 4°C) and observe for any signs of phase separation, creaming, sedimentation, or changes in color and odor over a period of at least 3 months.

2. Microscopic Evaluation:

  • Equipment: Optical microscope with a calibrated eyepiece.

  • Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the droplet size, shape, and distribution. Look for any signs of flocculation or coalescence of oil droplets.

3. Particle Size Analysis:

  • Equipment: Laser diffraction particle size analyzer.

  • Procedure: Dilute the emulsion with deionized water to an appropriate concentration as per the instrument's guidelines. Measure the particle size distribution at regular intervals (e.g., day 1, 1 week, 1 month, 3 months) to monitor any changes in droplet size, which can indicate instability.

4. Rheological Measurements:

  • Equipment: Rheometer with a cone-plate or parallel-plate geometry.

  • Procedure: Perform viscosity measurements at a controlled temperature (e.g., 25°C) over a range of shear rates to determine the flow behavior of the emulsion. Changes in viscosity over time can indicate structural changes within the emulsion.

5. Accelerated Stability Testing:

  • Centrifugation Test:

    • Procedure: Place a known volume of the emulsion in a centrifuge tube. Centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes). Observe for any phase separation. A stable emulsion should show no separation.

  • Freeze-Thaw Cycling:

    • Procedure: Subject the emulsion to at least three cycles of freezing (-10°C for 24 hours) and thawing (room temperature for 24 hours). After the cycles, visually inspect the emulsion for any signs of instability such as phase separation or changes in texture.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Physicochemical Properties of the O/W Emulsion

ParameterSpecificationInitial Measurement1 Month3 Months
AppearanceHomogeneous white creamConformsConformsConforms
pH5.0 - 6.55.85.75.6
Viscosity (cps at 25°C)10,000 - 20,00015,50015,20014,900
Mean Droplet Size (d50, µm)< 104.54.85.2

Table 2: Accelerated Stability Testing Results

TestObservation after 3 Cycles / 30 minResult
Freeze-Thaw CyclingNo phase separation, texture remains stablePass
Centrifugation (3000 rpm)No visible phase separationPass

Visualization of Mechanisms and Workflows

Signaling Pathway of this compound in Skin Hydration

G cluster_epidermis Epidermis cluster_membrane Cell Membrane cluster_intracellular Intracellular IDC This compound KC Keratinocyte IDC->KC Penetrates Stratum Corneum AQP3 Aquaporin-3 (AQP3) KC->AQP3 Upregulates Expression Hydration Improved Skin Hydration AQP3->Hydration Glycerol Glycerol Glycerol->AQP3 Water Water Water->AQP3 Barrier Enhanced Barrier Function Hydration->Barrier

Caption: Signaling pathway of this compound in skin hydration.

Experimental Workflow for O/W Emulsion Formulation

G cluster_prep Preparation cluster_emulsification Emulsification cluster_final Final Steps A Prepare Oil Phase (A) Heat to 75-80°C C Combine A and B with stirring A->C B Prepare Aqueous Phase (B) Heat to 75-80°C B->C D Homogenize (5000-10000 rpm) C->D E Cool to <40°C D->E F Add Preservatives E->F G Final Product F->G

Caption: Experimental workflow for O/W emulsion formulation.

Logical Relationship for Emulsion Stability Assessment

G cluster_assessment Stability Assessment Stable Stable O/W Emulsion Macro Macroscopic Evaluation Stable->Macro Leads to (No Separation) Micro Microscopic Evaluation Stable->Micro Leads to (Uniform Droplets) Particle Particle Size Analysis Stable->Particle Leads to (Consistent Size) Rheology Rheological Measurements Stable->Rheology Leads to (Stable Viscosity) Accel Accelerated Testing Stable->Accel Passes

Caption: Logical relationship for emulsion stability assessment.

References

Isosorbide Dicaprylate: A High-Performance Solubilizer for Poorly Soluble Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The low aqueous solubility of a significant percentage of new chemical entities presents a major challenge in pharmaceutical development, often leading to poor bioavailability and limiting therapeutic efficacy. Isosorbide (B1672297) dicaprylate, a diester derived from renewable resources, has emerged as a promising and effective solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for utilizing isosorbide dicaprylate as a solubilizer in pharmaceutical formulations. This compound and its related diesters, such as Polysorb® ID 46 (an isosorbide diester with C8-C10 fatty acids), offer significant potential for enhancing the solubility of BCS Class II and IV compounds.[1]

Mechanism of Solubilization

This compound is an oil-soluble, lipophilic molecule. Its solubilizing action is attributed to its chemical structure, which provides both polar and non-polar regions, allowing for effective interaction with and dissolution of a wide range of poorly soluble APIs. The ester linkages and the ether groups within the isosorbide backbone contribute to its polarity, while the caprylate fatty acid chains provide the lipophilic character. This amphiphilic nature enables it to act as a powerful solvent for hydrophobic drug molecules.

cluster_0 Solubilization Mechanism Poorly_Soluble_API Poorly Soluble API (Crystalline Solid) API_Solubilized API Solubilized in This compound Poorly_Soluble_API->API_Solubilized Dissolution Isosorbide_Dicaprylate This compound (Lipophilic Solubilizer) Isosorbide_Dicaprylate->API_Solubilized Solubilization Formulation Lipid-Based Formulation (e.g., SNEDDS, Emulsion) API_Solubilized->Formulation Incorporation Enhanced_Bioavailability Enhanced Bioavailability Formulation->Enhanced_Bioavailability Oral Administration cluster_1 Solubility Determination Workflow Start Start Add_API Add excess API to vial Start->Add_API Add_Solubilizer Add this compound Add_API->Add_Solubilizer Equilibrate Equilibrate on shaker (e.g., 48h, 25°C) Add_Solubilizer->Equilibrate Centrifuge Centrifuge to sediment undissolved API Equilibrate->Centrifuge Filter Filter supernatant Centrifuge->Filter Dilute Dilute sample Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End cluster_2 SNEDDS Formulation Logical Flow Select_Excipients Select Excipients (Oil, Surfactant, Co-surfactant) based on API solubility Phase_Diagram Construct Ternary Phase Diagram Select_Excipients->Phase_Diagram Optimize_Ratios Optimize Excipient Ratios Phase_Diagram->Optimize_Ratios Dissolve_API Dissolve API in Excipient Mixture Optimize_Ratios->Dissolve_API Characterize Characterize SNEDDS (Droplet Size, PDI, Drug Content) Dissolve_API->Characterize Final_Formulation Final SNEDDS Formulation Characterize->Final_Formulation

References

Application of Isosorbide Dicaprylate in Transdermal Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate (IDC) is a diester derived from renewable resources, specifically from the dehydration of sorbitol, a sugar alcohol.[1][2] While extensively studied and utilized in the cosmetics industry for its exceptional skin hydration and barrier-enhancing properties, its application in transdermal drug delivery systems (TDDS) is an emerging area of interest.[1][3] These notes provide an overview of the mechanisms through which IDC may enhance transdermal drug delivery, summarize relevant data, and offer detailed protocols for evaluating its efficacy in TDDS formulations.

Mechanism of Action in the Context of Transdermal Delivery

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the epidermis. The efficacy of a TDDS is largely dependent on its ability to reversibly overcome this barrier to allow the active pharmaceutical ingredient (API) to reach the systemic circulation. Isosorbide dicaprylate's mechanism of action on the skin barrier suggests its potential as a permeation enhancer in TDDS formulations.

This compound has been shown to modulate key biological pathways in the skin that are integral to barrier function and hydration:

  • Upregulation of Aquaporin-3 (AQP3): IDC has been found to significantly upregulate the expression of AQP3, a protein channel responsible for transporting water and glycerol (B35011) across cell membranes in the epidermis.[2][3] An increase in AQP3 expression can lead to improved skin hydration, which can, in turn, alter the permeability of the stratum corneum to certain drugs.

  • Enhancement of Epidermal Barrier Proteins: Studies have indicated that IDC can stimulate the expression of proteins crucial for the formation and function of the stratum corneum, including those involved in keratinocyte differentiation.[3] It also strengthens tight junctions and desmosomes, which are critical for maintaining the structural integrity of the skin barrier.[2][4]

  • Stimulation of Ceramide Synthesis: Ceramides are lipid molecules that are a major component of the stratum corneum and are essential for its barrier function. This compound has been shown to promote the production of ceramides, which can contribute to a healthier and more robust skin barrier.[2] While a stronger barrier may seem counterintuitive for drug delivery, a well-hydrated and healthy stratum corneum can provide a more consistent and predictable pathway for drug permeation, and the hydrating effects of IDC may counteract the potentially disruptive effects of other formulation components.

  • Solubilizing Properties: this compound is an oil-soluble ingredient with excellent solubilizing properties for pigments and UV filters.[4] This suggests its potential to improve the solubility and dispersion of lipophilic APIs within a transdermal patch matrix, which is a critical factor for effective drug release and permeation.

Quantitative Data on Skin Hydration

The following tables summarize the quantitative data from clinical studies on the effect of this compound on skin hydration. This data is relevant to its potential application in TDDS as a well-hydrated stratum corneum can influence drug permeation.

Table 1: Improvement in Skin Hydration with this compound (IDC)

Treatment GroupSkin ConditionPercent Improvement in HydrationReference
2% IDC + 2% GlycerolSeverely Dry Skin133%[3]
2% IDC + 2% GlycerolModerately Dry Skin35%[3]

Table 2: Comparative Skin Hydration Efficacy

ComparisonOutcomeReference
2% IDC Lotion vs. 2% Glycerol LotionThree-fold advantage in favor of IDC in providing skin hydration.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of a transdermal drug delivery system incorporating this compound.

Protocol 1: In Vitro Permeation Study using Franz Diffusion Cells

This protocol is designed to measure the rate and extent of drug permeation from a transdermal patch through a membrane, providing essential data on the bioavailability of the substance.[5][6]

Materials and Equipment:

  • Franz diffusion cells

  • Human or animal skin membrane (e.g., excised human skin, porcine skin, or a synthetic membrane)[7]

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)[8]

  • Water bath with temperature control[7]

  • Magnetic stirrer[5]

  • High-performance liquid chromatography (HPLC) system or other suitable analytical method for drug quantification[8]

  • Syringes and needles for sampling

  • Parafilm or other suitable covering for the donor chamber[7]

Procedure:

  • Membrane Preparation: Thaw frozen skin samples at room temperature and hydrate (B1144303) with PBS (pH 7.4). Ensure the integrity of the skin by measuring its electrical resistance.[9]

  • Franz Cell Assembly:

    • Fill the receptor chamber of the Franz diffusion cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[7]

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[7]

    • Secure the assembly with a clamp to ensure a leak-proof seal.[7]

  • Temperature and Stirring:

    • Place the Franz cells in a water bath maintained at 32°C to mimic physiological skin temperature.[7]

    • Begin stirring the receptor solution at a constant speed to ensure a uniform concentration.[8]

  • Patch Application:

    • Cut the transdermal patch to the appropriate size and apply it to the surface of the membrane in the donor chamber.[7]

    • Cover the donor chamber to prevent evaporation.[7]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor solution from the sampling arm.[7][10]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[7]

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC or other analytical method.[8]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area at each time point.

    • Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Protocol 2: Stability Testing of Transdermal Patches

This protocol is designed to evaluate the stability of the transdermal patch formulation under accelerated and long-term storage conditions, as per ICH guidelines.[11][12]

Materials and Equipment:

  • Environmental chambers with controlled temperature and humidity

  • Analytical instrumentation for drug content and purity analysis (e.g., HPLC)

  • Equipment for physical testing (e.g., adhesion tester, microscope)

Procedure:

  • Sample Preparation: Prepare a sufficient number of transdermal patches from a single batch for testing.[11]

  • Storage Conditions: Store the patches in their intended primary packaging under the following conditions:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[12]

    • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a duration determined by the desired shelf life.[11]

  • Testing Intervals: Withdraw samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated studies, and 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).[12]

  • Analytical Testing: At each time point, evaluate the following parameters:

    • Appearance: Visual inspection for any changes in color, clarity, or physical integrity.[13]

    • Drug Content: Assay of the active pharmaceutical ingredient to determine its concentration in the patch.[12]

    • Purity: Analysis of related substances and degradation products.

    • Adhesion: Measurement of the peel adhesion, tack, and shear strength of the patch.

    • In Vitro Drug Release: Perform an in vitro release test to ensure the release profile remains within specification.[14]

  • Data Analysis: Analyze the data for trends and determine the shelf life of the product.

Protocol 3: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)

This protocol is based on the OECD Test Guideline 439 and is designed to assess the potential of the transdermal patch formulation to cause skin irritation.[15]

Materials and Equipment:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)[15]

  • Cell culture incubator (37°C, 5% CO2)

  • Sterile PBS and culture medium

  • MTT assay kit for cell viability assessment

  • Spectrophotometer (plate reader)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., sterile PBS)

Procedure:

  • Tissue Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed culture medium and incubate for a specified period according to the manufacturer's instructions.

  • Test Article Application:

    • Apply the transdermal patch directly to the surface of the RhE tissue.

    • Apply the positive and negative controls to separate tissues.

  • Exposure and Incubation: Incubate the treated tissues for a defined exposure time (e.g., 60 minutes).[16]

  • Rinsing and Post-incubation: After the exposure period, thoroughly rinse the tissues with PBS to remove the test article. Transfer the tissues to fresh culture medium and incubate for a post-incubation period (e.g., 42 hours).

  • Cell Viability Assessment (MTT Assay):

    • Transfer the tissues to a 24-well plate containing MTT solution (1 mg/mL) and incubate for 3 hours.

    • After incubation, extract the formazan (B1609692) dye from the tissues using an appropriate solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the formazan solution using a spectrophotometer at 570 nm.

  • Data Analysis:

    • Calculate the percent cell viability for each test article relative to the negative control.

    • A reduction in cell viability below 50% is typically considered indicative of skin irritation potential.[15]

Visualizations

Isosorbide_Dicaprylate_Mechanism_of_Action cluster_TDDS Transdermal Drug Delivery System cluster_Skin Stratum Corneum cluster_Cellular_Effects Cellular Mechanisms IDC This compound API Active Pharmaceutical Ingredient (API) AQP3 Upregulation of Aquaporin-3 (AQP3) IDC->AQP3 Modulates Ceramides Stimulation of Ceramide Synthesis IDC->Ceramides Modulates Barrier_Proteins Enhancement of Barrier Proteins IDC->Barrier_Proteins Modulates Permeation Enhanced API Permeation SC_Barrier Skin Barrier SC_Barrier->Permeation Alters Permeability AQP3->SC_Barrier Improves Hydration Ceramides->SC_Barrier Strengthens Barrier Barrier_Proteins->SC_Barrier Strengthens Barrier

Caption: Mechanism of this compound in Enhancing Skin Barrier Function.

TDDS_Evaluation_Workflow Start Formulation of TDDS with this compound Physicochemical Physicochemical Characterization Start->Physicochemical Permeation In Vitro Permeation Study (Franz Diffusion Cell) Physicochemical->Permeation Irritation In Vitro Skin Irritation Test (RhE Model) Permeation->Irritation Stability Stability Testing (ICH Guidelines) Irritation->Stability Data_Analysis Data Analysis and Formulation Optimization Stability->Data_Analysis Data_Analysis->Start Requires Reformulation End Optimized TDDS Formulation Data_Analysis->End Successful

Caption: Experimental Workflow for Evaluating a TDDS with this compound.

References

Application Notes and Protocols: Isosorbide Dicaprylate as a Biodegradable Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyvinyl chloride (PVC) is a widely used thermoplastic known for its versatility, durability, and cost-effectiveness. However, its inherent rigidity necessitates the addition of plasticizers to achieve the flexibility required for many applications. For decades, phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have dominated the market. Growing environmental and health concerns regarding the migration and potential toxicity of phthalates have driven the search for safer, sustainable alternatives.

Isosorbide (B1672297) dicaprylate, derived from renewable resources, presents a promising solution. Isosorbide is produced from starch, and caprylic acid is a naturally occurring fatty acid. As a bio-based plasticizer, isosorbide dicaprylate offers improved biodegradability and a safer toxicological profile. These application notes provide a summary of its performance in PVC and detailed protocols for its evaluation.

Performance Data of this compound in PVC

The inclusion of this compound (IDC) as a plasticizer significantly alters the physical properties of PVC, rendering it a viable alternative to traditional phthalate plasticizers. Quantitative analysis demonstrates its effectiveness in enhancing flexibility and improving thermal stability.

Table 1: Comparison of Mechanical Properties

This table summarizes the typical mechanical properties of PVC formulations containing 30% plasticizer by weight, comparing this compound with the conventional plasticizer DEHP.

PropertyUnplasticized PVCPVC + 30% DEHPPVC + 30% this compound (IDC)Test Method
Tensile Strength (MPa) ~52[1]16.8[2]18.2[2]ASTM D638
Elongation at Break (%) <50350[2]320[2]ASTM D638
Hardness (Shore A) >100 (Shore D Scale)~75-85~80-90ASTM D2240

Table 2: Thermal and Migration Properties

Thermal stability and migration resistance are critical for the longevity and safety of plasticized PVC. Isosorbide-based plasticizers have shown superior performance in these areas compared to some conventional options.[3][4]

PropertyPVC + 30% DEHPPVC + 30% this compound (IDC)Test Method
Thermal Degradation Temp (°C) 195[2]210[2]Thermogravimetric Analysis (TGA)
Migration (Weight Loss, %) HigherLowerASTM D1239 (Solvent Extraction)

Diagrams and Workflows

Visual aids are provided below to illustrate the synthesis pathway, the overall experimental workflow for plasticizer evaluation, and the logical relationship between plasticizer structure and material properties.

Simplified Synthesis of this compound Isosorbide Isosorbide (from Starch) Esterification Enzymatic Esterification (e.g., Lipase) Isosorbide->Esterification CaprylicAcid Caprylic Acid (Fatty Acid) CaprylicAcid->Esterification IDC This compound (Bio-Plasticizer) Esterification->IDC High Yield Water Water (Byproduct) Esterification->Water

Caption: Enzymatic synthesis of this compound.

Experimental Workflow for PVC Plasticizer Evaluation cluster_prep 1. Material Preparation cluster_testing 2. Property Testing Formulation Formulation (PVC, Plasticizer, Stabilizers) Milling Two-Roll Milling (Melt Blending) Formulation->Milling Molding Compression Molding (Sheet Preparation) Milling->Molding Specimen Specimen Cutting (Dumbbell & Rectangular shapes) Molding->Specimen Mechanical Mechanical Testing (Tensile, Hardness) Specimen->Mechanical Thermal Thermal Analysis (TGA) Specimen->Thermal Migration Migration Testing (Solvent Extraction) Specimen->Migration Bio Biodegradation Test (Soil Burial) Specimen->Bio

Caption: Workflow for preparing and testing plasticized PVC.

Influence of Isosorbide Diester Structure on PVC Properties AlkylChain Increase in Alkyl Chain Length of Isosorbide Diester Tensile Increased Tensile Strength AlkylChain->Tensile Modulus Increased Modulus AlkylChain->Modulus ThermalStab Increased Thermal Stability AlkylChain->ThermalStab Elongation Decreased Elongation at Break AlkylChain->Elongation

Caption: Effect of plasticizer alkyl chain length on PVC properties.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation and evaluation of PVC plasticized with this compound.

Protocol 1: Preparation of Plasticized PVC Sheets

This protocol describes the melt blending of PVC with this compound using a two-roll mill, followed by compression molding to form uniform sheets for testing.

Materials and Equipment:

  • PVC resin (suspension grade)

  • This compound (IDC)

  • Thermal stabilizer (e.g., Ca/Zn stearate (B1226849) system)

  • Laboratory two-roll mill with heating capabilities[5]

  • Hydraulic hot press with cooling

  • Molding plates and spacers (e.g., 1-2 mm thickness)

  • Weighing balance

Procedure:

  • Formulation: Prepare a dry blend based on parts per hundred resin (phr). For a 30% plasticizer loading, weigh 100 parts of PVC resin, 43 parts of IDC (since 30% of total weight is 30/(100-30) * 100 phr ≈ 43 phr), and 2-3 phr of thermal stabilizer.

  • Mill Preparation: Preheat the rolls of the two-roll mill to the processing temperature, typically 150-170°C for flexible PVC.[5] Set the nip gap to a narrow setting (e.g., 0.5 mm).

  • Plastication: Add the PVC resin to the rotating rolls. Allow it to melt and form a continuous band around one of the rolls.

  • Mixing: Once the PVC is fluxed, gradually add the this compound and thermal stabilizer into the nip.

  • Homogenization: Continuously cut the PVC band from the roll, fold it, and re-introduce it into the nip for 5-10 minutes to ensure uniform dispersion of the plasticizer and stabilizer.

  • Sheeting: Widen the nip gap to the desired final thickness (e.g., 1-2 mm) and pass the blended material through to form a rough sheet.

  • Compression Molding:

    • Cut the milled sheet into pieces that fit the mold dimensions.

    • Place the material into the preheated mold (160-180°C) in the hydraulic press.

    • Apply low pressure for a few minutes to allow the material to melt and flow, then increase to high pressure (10-15 MPa) for 5-10 minutes.

    • Cool the mold under pressure using the press's cooling system until it reaches below 50°C.

  • Final Sheet: Remove the cooled, uniform PVC sheet from the mold. Condition the sheet at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours before cutting test specimens.

Protocol 2: Evaluation of Mechanical Properties

This protocol covers the determination of tensile strength, elongation at break (ASTM D638), and Shore A hardness (ASTM D2240).

A. Tensile Properties (ASTM D638)

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Tensile grips (e.g., serrated faces)

  • Extensometer (for accurate modulus measurement)

  • Die cutter for Type IV ("dogbone") specimens (for non-rigid plastics)[6]

Procedure:

  • Specimen Preparation: Cut at least five "dogbone" shaped specimens from the conditioned PVC sheet using the die cutter.[6] Measure the thickness and width of the narrow section of each specimen.

  • Test Setup: Set the grip separation and test speed on the UTM. For flexible PVC, a speed of 500 mm/min is common.[6]

  • Testing:

    • Mount a specimen securely in the tensile grips.

    • Attach the extensometer to the gauge length of the specimen.

    • Start the test, pulling the specimen at a constant rate until it ruptures.[6]

    • Record the load and extension data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, calculate:

    • Tensile Strength (MPa): The maximum stress the material withstands.

    • Elongation at Break (%): The percentage increase in length at the point of rupture.

    • Modulus of Elasticity (MPa): The slope of the initial linear portion of the curve, indicating stiffness.

B. Durometer Hardness (ASTM D2240)

Equipment:

  • Shore A Durometer

  • Hard, flat surface

Procedure:

  • Specimen Preparation: Use a specimen with a minimum thickness of 6 mm.[3][4] This can be achieved by stacking multiple layers of the prepared PVC sheet if necessary.

  • Measurement:

    • Place the specimen on the hard, flat surface.

    • Press the durometer's indentor firmly and vertically onto the specimen surface.

    • Read the hardness value on the scale within one second of firm contact.[7]

  • Replication: Take at least five readings at different positions on the specimen surface (at least 6 mm apart) and calculate the average value.

Protocol 3: Evaluation of Thermal Stability (Thermogravimetric Analysis - TGA)

This protocol determines the thermal degradation temperature of the plasticized PVC.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Cut a small, representative sample (5-10 mg) from the PVC sheet.

  • TGA Setup:

    • Place the sample in the TGA pan (e.g., alumina (B75360) or platinum).

    • Set the atmosphere to an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min.

    • Program the temperature profile: heat from ambient (~30°C) to 600°C at a constant rate of 10°C/min.[8]

  • Analysis:

    • Run the analysis and record the sample weight as a function of temperature.

    • The thermal degradation of plasticized PVC typically occurs in two main stages: dehydrochlorination (200-350°C) and breakdown of the polyene backbone (350-550°C).[9]

    • Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs. This value is used to compare the thermal stability of different formulations.

Protocol 4: Evaluation of Plasticizer Migration (Solvent Extraction)

This protocol is based on ASTM D1239 and is used to quantify the amount of plasticizer that leaches from the PVC into a liquid.[10]

Equipment:

  • Analytical balance (±0.1 mg)

  • Glass containers with lids

  • Forced convection oven

  • Extraction solvent (e.g., hexane, ethanol, or oil, depending on the target application)

  • Lint-free cloth

Procedure:

  • Sample Preparation: Cut three replicate specimens of a standard size (e.g., 50 mm x 50 mm) from the PVC sheet.

  • Initial Weighing: Condition the specimens for 24 hours at standard conditions and weigh each accurately (W_initial).

  • Immersion: Place each specimen in a separate glass container and add a sufficient volume of the chosen solvent to fully submerge it (e.g., 100 mL).[10][11]

  • Incubation: Seal the containers and place them in an oven at a specified temperature (e.g., 50°C) for a set duration (e.g., 24 hours).

  • Final Weighing:

    • Remove the specimens from the solvent.

    • Gently wipe them with a lint-free cloth to remove excess surface liquid.

    • Allow the specimens to air-dry in a fume hood until the solvent has fully evaporated.

    • Condition the dried specimens for 24 hours at standard conditions and reweigh them (W_final).

  • Calculation: Calculate the percentage of weight loss due to migration:

    • Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Protocol 5: Evaluation of Biodegradability (Aerobic Biodegradation in Soil)

This protocol is a simplified version based on the principles of ASTM D5988, which measures the conversion of the plastic's carbon to CO₂ by soil microorganisms.[2][12]

Equipment:

  • Biometer flasks or similar respirometer setup (sealed vessels with a CO₂ trap)

  • CO₂ trap solution (e.g., 0.5M Ba(OH)₂)

  • Titration equipment (burette, standardized HCl)

  • Incubator or temperature-controlled room (20-28°C)[2]

  • Natural, fertile soil, sieved (<2 mm)

  • Positive control (e.g., cellulose (B213188) powder) and negative control (soil only)

Procedure:

  • Test Setup:

    • For each test condition (PVC with IDC, positive control, blank), prepare at least three replicate flasks.

    • Add 200-500 g of soil to each flask.

    • Cut the PVC sheet into small pieces (<1 cm²) and mix it into the soil at a known concentration (e.g., providing 100-200 mg of carbon). Do the same for the cellulose control.

    • Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

  • Incubation:

    • Add a known volume of the CO₂ trapping solution to the side arm of each biometer flask.

    • Seal the flasks and place them in the incubator in the dark.

  • CO₂ Measurement (Titration):

    • Periodically (e.g., weekly), remove the CO₂ trap solution and replace it with a fresh solution.

    • Titrate the removed Ba(OH)₂ solution with standardized HCl to determine the amount of CO₂ captured (as precipitated BaCO₃).

  • Test Duration: Continue the test for up to 6 months or until the CO₂ evolution rate plateaus.[2]

  • Calculation:

    • Calculate the cumulative amount of CO₂ evolved from each flask over time.

    • Determine the theoretical maximum CO₂ (ThCO₂) that can be produced from the amount of carbon added in the test material.

    • Calculate the percentage of biodegradation:

      • Biodegradation (%) = [(CO₂_sample - CO₂_blank) / ThCO₂] * 100

    • The test is valid if the positive control (cellulose) reaches over 70% biodegradation within the test period.[2]

References

Application Notes and Protocols: Incorporating Isosorbide Dicaprylate into Polylactic Acid (PLA) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of isosorbide (B1672297) dicaprylate as a bio-based plasticizer into polylactic acid (PLA) films. The inclusion of isosorbide dicaprylate is a sustainable approach to enhance the flexibility and reduce the inherent brittleness of PLA, a widely used biodegradable polymer.

Introduction

Polylactic acid (PLA) is a leading biodegradable thermoplastic derived from renewable resources, making it a prime candidate for various applications, including food packaging and biomedical devices. However, its inherent brittleness limits its use in applications requiring flexibility. This compound, a bio-based plasticizer derived from starch, offers a green alternative to traditional petroleum-based plasticizers. When incorporated into PLA, it significantly improves the polymer's ductility and processing characteristics by lowering the glass transition temperature (Tg).

Effects of this compound on PLA Film Properties

The addition of this compound to PLA films leads to significant changes in their mechanical, thermal, and barrier properties. This compound molecules position themselves between the PLA polymer chains, increasing the free volume and allowing for greater chain mobility. This enhanced mobility results in a more flexible and less brittle material.

Logical Relationship of PLA Plasticization

PLA Neat PLA (Brittle, High Tg) Process Melt Extrusion or Solvent Casting PLA->Process IDC This compound (Bio-based Plasticizer) IDC->Process Interaction Increased Intermolecular Space and Chain Mobility Process->Interaction Incorporation PlasticizedPLA Plasticized PLA Film (Flexible, Low Tg) Interaction->PlasticizedPLA Results in

Caption: Logical workflow of PLA plasticization with this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of incorporating this compound (IDC) and other similar isosorbide diesters on the properties of PLA.

Table 1: Thermal Properties of PLA Plasticized with Isosorbide Diesters

MaterialGlass Transition Temp. (Tg) (°C)Cold Crystallization Temp. (Tcc) (°C)Melting Temp. (Tm) (°C)Crystallinity (%)
Neat PLA60.3104.8174.49-12
PLA + 10 wt% IDC----
PLA + 20 wt% IDC27.7--~18.0
PLA + 10 wt% IDB¹47.8---
PLA + 20 wt% IDB¹36.9--~18.0

¹Isosorbide dibutyrate (IDB) is another isosorbide diester included for comparison. Data synthesized from multiple sources.[1][2]

Table 2: Mechanical Properties of PLA Plasticized with Isosorbide Diesters

MaterialTensile Strength (MPa)Elongation at Break (%)
Neat PLA-12.8
PLA + 20 wt% IDC->300
PLA + 20 wt% IDB¹->300

¹Isosorbide dibutyrate (IDB) is included for comparison.[1]

Table 3: Barrier Properties of PLA Films with Isosorbide Dioctate (SDO)

MaterialWater Vapor Permeability (x 10⁻¹⁴ kg m/(m² s Pa))Oxygen Permeability (x 10⁻³ cm³ m/(m² d Pa))
PLA/Pullulan/ADR Film--
PLA/Pullulan/ADR Film + 20 wt% SDO²2.951.95

²Isosorbide dioctate (SDO), a similar bio-based plasticizer, demonstrates the potential impact on barrier properties. The addition of 20 wt% SDO resulted in a 12.7% reduction in water vapor permeability and a 20.6% reduction in oxygen permeability compared to the unplasticized blend.[3]

Experimental Protocols

Two primary methods for preparing plasticized PLA films are melt extrusion and solvent casting.

Experimental Workflow for PLA Film Preparation and Characterization

cluster_prep Film Preparation cluster_melt Melt Extrusion cluster_solvent Solvent Casting cluster_char Characterization PLA PLA Pellets (Dry at 40°C for 24h) Melt_Mix Twin-Screw Microcompounder (180°C, 100 rpm, 2 min) PLA->Melt_Mix Dissolve Dissolve PLA in Chloroform (B151607) (e.g., 50 mL at 70°C) PLA->Dissolve IDC This compound IDC->Melt_Mix Add_IDC Add IDC to PLA Solution (Magnetic Stirring) IDC->Add_IDC Injection Injection Molding Melt_Mix->Injection Thermal Thermal Analysis (DSC, TGA) Injection->Thermal Mechanical Mechanical Testing (Tensile Test) Injection->Mechanical Barrier Barrier Properties (WVP, OP) Injection->Barrier Dissolve->Add_IDC Cast Cast in Petri Dish Add_IDC->Cast Evaporate Solvent Evaporation (e.g., 30°C for 3 days) Cast->Evaporate Evaporate->Thermal Evaporate->Mechanical Evaporate->Barrier

Caption: Workflow for preparing and characterizing plasticized PLA films.

4.1. Protocol for Film Preparation via Melt Extrusion

This method is suitable for producing larger quantities of plasticized PLA and is representative of industrial processing.

Materials and Equipment:

  • Polylactic acid (PLA) pellets

  • This compound (IDC)

  • Drying oven

  • Twin-screw microcompounder

  • Injection molder or film casting line

Procedure:

  • Drying: Dry PLA pellets at 40°C for 24 hours to remove any residual moisture, which can cause hydrolytic degradation during melt processing.[1]

  • Premixing: Prepare a physical blend of the dried PLA pellets and the desired weight percentage (e.g., 10 wt% or 20 wt%) of this compound.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw microcompounder to 180°C.[1]

    • Set the screw speed to 100 rpm.[1]

    • Feed the premixed material into the extruder.

    • Allow a residence time of approximately 2 minutes to ensure homogeneous mixing.[1]

  • Film Formation:

    • The extrudate can be directly processed into films using a film casting line.

    • Alternatively, for testing specimens, the compounded material can be transferred to an injection molder.

4.2. Protocol for Film Preparation via Solvent Casting

This laboratory-scale method is useful for preparing small film samples with uniform thickness.

Materials and Equipment:

  • Polylactic acid (PLA) pellets or powder

  • This compound (IDC)

  • Chloroform (or other suitable solvent)

  • Beakers or flasks

  • Magnetic stirrer with hot plate

  • Glass petri dish

  • Leveling surface in a fume hood

Procedure:

  • Drying: Dry the PLA pellets as described in the melt extrusion protocol.

  • Dissolution:

    • Disperse the dried PLA pellets in chloroform (e.g., a 1:12 PLA to chloroform ratio) in a beaker.[4]

    • Heat the solution to approximately 70°C while stirring with a magnetic stirrer until the PLA is completely dissolved.[5]

  • Addition of Plasticizer:

    • Add the desired amount of this compound to the PLA solution.

    • Continue stirring until the plasticizer is uniformly dispersed.

  • Casting:

    • Pour the homogeneous solution into a glass petri dish placed on a level surface.[5]

  • Solvent Evaporation:

    • Allow the solvent to evaporate slowly in a fume hood at a controlled temperature (e.g., 30°C) for several days (e.g., 3 days).[5]

  • Final Drying:

    • Once the film has formed, carefully peel it from the petri dish.

    • Dry the film for an additional 24 hours to remove any residual solvent before characterization.[5]

4.3. Protocols for Film Characterization

4.3.1. Thermal Properties (DSC and TGA)

  • Differential Scanning Calorimetry (DSC):

    • Seal a small sample (5-10 mg) of the film in an aluminum DSC pan.

    • Heat the sample from room temperature to approximately 200°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to below the expected Tg at a controlled rate (e.g., 10°C/min).

    • Reheat the sample to 200°C at 10°C/min.

    • Determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) from the second heating scan.[2]

  • Thermogravimetric Analysis (TGA):

    • Place a sample (10-15 mg) of the film in a TGA crucible.

    • Heat the sample from room temperature to approximately 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.[4]

    • Record the weight loss as a function of temperature to determine the onset of thermal degradation (T₅, temperature at 5% weight loss) and the maximum degradation temperature (Tmax).[1]

4.3.2. Mechanical Properties (Tensile Testing)

  • Cut the film samples into dumbbell shapes according to a standard such as ASTM D638.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.

  • Record the load and displacement to determine tensile strength, elongation at break, and Young's modulus.

4.3.3. Migration Testing

Migration testing is crucial for applications involving contact with food or pharmaceuticals.

  • Cut film samples of a known surface area.

  • Immerse the samples in a food simulant (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for alcoholic foods, or isooctane (B107328) for fatty foods) in a sealed container.[6][7]

  • Incubate at a specified temperature and duration (e.g., 40°C for 10 days, as per regulations).[8]

  • After incubation, remove the film and analyze the food simulant for any migrated this compound using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Conclusion

The incorporation of this compound into PLA is a highly effective method for producing flexible, bio-based films. The protocols outlined above provide a framework for the preparation and characterization of these materials. By adjusting the concentration of this compound and the processing parameters, the properties of the resulting PLA films can be tailored to meet the demands of specific applications, from flexible packaging to medical devices. Researchers are encouraged to use these notes as a starting point and optimize the conditions for their particular grade of PLA and intended end-use.

References

Application Notes and Protocols for Measuring the Effect of Isosorbide Dicaprylate on Transepidermal Water Loss (TEWL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide (B1672297) dicaprylate (IDC) is a novel compound derived from caprylic acid that has demonstrated significant potential in improving skin hydration and reinforcing the epidermal barrier.[1][2] A key indicator of skin barrier function is transepidermal water loss (TEWL), which measures the amount of water that passively evaporates through the skin. A lower TEWL value generally signifies a healthier and more robust skin barrier. Isosorbide dicaprylate has been shown to reduce TEWL, thereby enhancing the skin's ability to retain moisture.[3][4]

These application notes provide a detailed overview of the mechanism of action of this compound and a comprehensive protocol for measuring its effect on TEWL in a clinical research setting.

Mechanism of Action: How this compound Improves Skin Barrier Function

This compound enhances skin barrier function through a multi-faceted approach at the molecular level. Its primary mechanism involves the upregulation of key genes and proteins responsible for maintaining skin hydration and structural integrity.[1][5]

  • Upregulation of Aquaporin-3 (AQP3): this compound stimulates the expression of AQP3, a crucial channel protein in the epidermis that facilitates the transport of water and glycerol (B35011) into skin cells.[1][4][6] This enhanced transport helps to maintain optimal hydration levels within the epidermis.

  • Increased CD44 Expression: IDC has been found to upregulate the expression of CD44, a cell-surface glycoprotein (B1211001) that serves as a receptor for hyaluronic acid.[1][3] By increasing the presence of this receptor, IDC likely enhances the skin's ability to bind and retain hyaluronic acid, a potent humectant.

  • Stimulation of Ceramide Synthesis: The compound also promotes the expression of ceramide synthase.[3][4] Ceramides are essential lipid molecules in the stratum corneum that play a critical role in forming the skin's protective barrier and preventing water loss.

  • Keratinocyte Differentiation: Studies have shown that IDC positively influences the expression of proteins involved in the differentiation of keratinocytes and the formation of the stratum corneum, the outermost layer of the skin.[1]

This concerted action on multiple pathways leads to a strengthened epidermal barrier, resulting in improved skin hydration and a clinically significant reduction in transepidermal water loss.

Data on the Efficacy of this compound

Clinical studies have demonstrated the significant impact of this compound on skin hydration and barrier function. While specific quantitative TEWL data from seminal studies are not widely available in the public domain, the reported improvements in skin hydration serve as a strong indicator of its barrier-enhancing capabilities.

Efficacy ParameterTest ProductVehicle/ControlOutcome
Skin Hydration (Severely Dry Skin) 2% this compound + 2% Glycerol2% Glycerol only133% improvement in skin hydration.[1][3]
Skin Hydration (Moderately Dry Skin) 2% this compound + 2% Glycerol2% Glycerol only35% improvement in skin hydration.[1][3]
Comparative Skin Hydration 2% this compound Lotion2% Glycerol LotionA three-fold advantage in providing skin hydration for the this compound lotion.[1][3]

Experimental Protocols

Protocol: In-Vivo Measurement of Transepidermal Water Loss (TEWL)

This protocol outlines a double-blind, placebo-controlled, randomized clinical study to assess the effect of a topical formulation containing this compound on TEWL.

1. Objective:

To quantify the change in transepidermal water loss on the volar forearm following the twice-daily application of a test formulation containing this compound compared to a placebo formulation over a 14-day period.

2. Investigational Products:

  • Test Product: A lotion containing 2% this compound.

  • Placebo Product: The same lotion formulation without this compound.

3. Study Population:

  • A minimum of 20 healthy adult subjects (male and female, aged 25-55) with clinical signs of dry to moderately dry skin on their forearms.

  • Inclusion Criteria: Subjects in good general health, willing to avoid using other moisturizing products on their forearms for the duration of the study.

  • Exclusion Criteria: Subjects with known allergies to cosmetic ingredients, active skin diseases on the test sites, or who are pregnant or breastfeeding.

4. Study Design:

  • Randomization: Subjects will be randomly assigned to apply the test product to one forearm and the placebo product to the other. The assignment of the left or right forearm for the test product will also be randomized.

  • Blinding: Both the subjects and the clinical evaluators will be blinded to the product assignment.

  • Duration: 14 days of product application with measurement time points at baseline (Day 0), Day 7, and Day 14.

5. Materials and Equipment:

  • TEWL measurement device (e.g., Tewameter®, VapoMeter®). The open-chamber system is a commonly used type.

  • Controlled environment room (temperature: 20-22°C, relative humidity: 40-60%).

  • Skin marker.

  • Standardized mild soap for a washout period.

  • Subject diaries for recording product application times and any adverse reactions.

6. Procedure:

  • Washout Period: Subjects will undergo a 7-day washout period prior to the baseline measurement, during which they will only use the provided standardized mild soap for cleansing.

  • Acclimatization: Before each measurement, subjects will acclimatize in the controlled environment room for at least 30 minutes.

  • Test Site Demarcation: On each volar forearm, two non-overlapping circular areas of approximately 2 cm in diameter will be marked.

  • Baseline Measurement (Day 0):

    • TEWL measurements will be taken from both marked sites on each forearm.

    • The probe of the TEWL device should be held perpendicular to the skin surface with minimal pressure.

    • Allow the reading to stabilize for at least 30 seconds.

    • Record three consecutive measurements for each site and calculate the average.

  • Product Application:

    • Following baseline measurements, subjects will be instructed to apply a pre-weighed amount (e.g., 2 mg/cm²) of the assigned product to the designated forearm twice daily (morning and evening).

  • Follow-up Measurements (Day 7 and Day 14):

    • Subjects will return to the clinic for TEWL measurements at Day 7 and Day 14.

    • The measurements will be taken at least 4 hours after the last product application.

    • The acclimatization and measurement procedures will be identical to the baseline visit.

7. Data Analysis:

  • The mean TEWL values and standard deviations for each test site at each time point will be calculated.

  • The percentage change in TEWL from baseline will be determined for both the test and placebo groups.

  • Statistical analysis (e.g., paired t-test or ANOVA) will be used to compare the changes in TEWL between the this compound-treated sites and the placebo-treated sites. A p-value of <0.05 will be considered statistically significant.

Visualizations

TEWL_Experimental_Workflow cluster_pre Pre-Study Phase cluster_study Study Phase cluster_post Post-Study Phase Recruitment Subject Recruitment (N=20, Dry Skin) Informed_Consent Informed Consent Recruitment->Informed_Consent Washout 7-Day Washout Period Informed_Consent->Washout Baseline Baseline (Day 0) Acclimatization (30 min) TEWL Measurement Washout->Baseline Randomization Randomization & Blinding (Test vs. Placebo on contralateral arms) Baseline->Randomization Application Twice Daily Product Application (Days 0-14) Randomization->Application Day7 Day 7 Measurement Acclimatization & TEWL Application->Day7 Day14 Day 14 Measurement Acclimatization & TEWL Day7->Day14 Data_Analysis Data Analysis (Statistical Comparison) Day14->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting IDC_Signaling_Pathway cluster_genes Gene Expression Upregulation cluster_effects Cellular & Barrier Effects cluster_outcome Clinical Outcome IDC This compound (IDC) AQP3 Aquaporin-3 (AQP3) IDC->AQP3 CD44 CD44 IDC->CD44 CerS Ceramide Synthase IDC->CerS KeraDiff Keratinocyte Differentiation Proteins IDC->KeraDiff Hydration Increased Water & Glycerol Transport AQP3->Hydration HA_Binding Enhanced Hyaluronic Acid Binding CD44->HA_Binding Lipid_Barrier Strengthened Lipid Barrier CerS->Lipid_Barrier SC_Formation Improved Stratum Corneum Formation KeraDiff->SC_Formation Barrier_Function Improved Skin Barrier Function Hydration->Barrier_Function HA_Binding->Barrier_Function Lipid_Barrier->Barrier_Function SC_Formation->Barrier_Function Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Barrier_Function->Reduced_TEWL

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield isosorbide dicaprylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isosorbide (B1672297) dicaprylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for high-yield synthesis and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing isosorbide dicaprylate?

A1: The two main routes for synthesizing this compound are enzymatic catalysis and chemical catalysis. Enzymatic synthesis, often utilizing lipases in a solvent-free system, is considered a green chemistry approach that can achieve high yields (around 80% diester content) and allows for catalyst recycling.[1][2] Chemical synthesis typically involves the esterification of isosorbide with caprylic acid at elevated temperatures, sometimes with the aid of a catalyst like Ti(OBu)₄.[3][4]

Q2: What is the critical step in achieving a high yield of this compound?

A2: The formation of the diester from the monoester is the critical and rate-limiting step in the synthesis process.[1][3] Optimizing reaction conditions to favor the second esterification is crucial for maximizing the yield of the desired this compound.

Q3: Why is water removal important during the synthesis?

A3: The esterification reaction that produces this compound is a reversible reaction that generates water as a byproduct.[3] Continuous removal of water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the conversion and yield of the diester.[3] Effective methods for water removal include bubbling dried air through the reaction mixture or applying a vacuum.[1][3]

Q4: Can the catalyst be recycled in enzymatic synthesis?

A4: Yes, one of the significant advantages of using lipase (B570770) as a catalyst is its reusability. Studies have shown that lipase can be recycled up to 16 times while maintaining a diester yield of around 80%.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete conversion of the monoester to the diester.- Increase the molar ratio of caprylic acid to isosorbide.- Optimize the reaction temperature and time (see Table 1 for reference values).- Ensure efficient water removal throughout the reaction.
Ineffective catalyst.- For enzymatic synthesis, check the activity of the lipase. Consider using a fresh batch.- For chemical synthesis, verify the purity and concentration of the catalyst.
Suboptimal water removal.- If bubbling dried air, ensure a consistent and sufficient flow rate.- If using a vacuum, check for leaks in the system and ensure an adequate vacuum level.
High Monoester Content in the Final Product Reaction conditions do not favor the second esterification.- Prolong the reaction time to allow for the conversion of the monoester.- Increase the reaction temperature within the optimal range.
Insufficient amount of acyl donor (caprylic acid).- Increase the initial molar ratio of caprylic acid to isosorbide.
Product Discoloration (Darkening) High reaction temperatures leading to side reactions or degradation.- Lower the reaction temperature, though this may require a longer reaction time to achieve high conversion.- Consider using a milder catalyst if applicable.
Impurities in the starting materials.- Ensure the purity of isosorbide and caprylic acid before starting the reaction.
Difficulty in Product Purification Presence of unreacted starting materials and monoester.- Optimize the reaction to maximize the conversion to the diester.- Employ appropriate purification techniques such as column chromatography or distillation to separate the desired product.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterEnzymatic Synthesis (Lipase)Chemical Synthesis (Ti(OBu)₄)
Catalyst Loading Varies, requires optimizationTypically around 0.1-0.5 mol%
Molar Ratio (Caprylic Acid:Isosorbide) Typically 2:1 to 3:12.1:1
Temperature 50-70°C180-220°C[3][5]
Reaction Time 8-24 hours6-30 hours[3][5]
Water Removal Method Bubbling dried air, vacuum, molecular sieves[1][3]Nitrogen stream, distillation[5]
Typical Yield ~80% diester[2]Up to 90% conversion[3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a solvent-free enzymatic synthesis using lipase.

Materials:

  • Isosorbide

  • Caprylic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Dried air source or vacuum pump

  • Reaction vessel with a stirrer and temperature control

Methodology:

  • Add isosorbide and caprylic acid to the reaction vessel in the desired molar ratio (e.g., 1:2.2).

  • Add the immobilized lipase to the mixture (e.g., 5-10% by weight of reactants).

  • Heat the mixture to the optimal temperature (e.g., 60°C) with constant stirring.

  • Continuously remove water from the reaction mixture by bubbling dried air through it or by applying a vacuum.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the desired conversion is achieved (typically after 8-12 hours), stop the reaction by cooling the mixture.

  • Separate the immobilized lipase from the product mixture by filtration. The lipase can be washed and reused.

  • Purify the this compound from the reaction mixture, if necessary.

Protocol 2: Chemical Synthesis of this compound

This protocol outlines a chemical synthesis route using an organometallic catalyst.

Materials:

  • Isosorbide

  • Caprylic acid

  • Titanium (IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Nitrogen gas source

  • Reaction vessel with a stirrer, temperature control, and a distillation setup

Methodology:

  • Charge the reaction vessel with isosorbide and caprylic acid (e.g., a molar ratio of 1:2.1).

  • Begin stirring and heat the mixture under a gentle stream of nitrogen.

  • Once the mixture reaches a temperature of approximately 180°C, add the catalyst (e.g., 0.2 mol% Ti(OBu)₄).

  • Increase the temperature to the desired reaction temperature (e.g., 220°C) and maintain it for the duration of the reaction (e.g., 6 hours).[3]

  • Continuously remove the water of reaction via distillation.

  • Monitor the reaction progress by analyzing the acid value of the mixture or by chromatographic methods.

  • Once the reaction is complete (indicated by a low and stable acid value), cool the mixture.

  • The crude product can be used as is or purified further.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Isosorbide & Caprylic Acid ReactionVessel Reaction Vessel (Heated & Stirred) Reactants->ReactionVessel Catalyst Lipase or Chemical Catalyst Catalyst->ReactionVessel WaterRemoval Continuous Water Removal (Dried Air/Vacuum) ReactionVessel->WaterRemoval Monitoring Reaction Monitoring (GC/HPLC) ReactionVessel->Monitoring Purification Product Purification ReactionVessel->Purification Monitoring->ReactionVessel FinalProduct High-Yield this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? CheckConversion Incomplete Monoester Conversion? Start->CheckConversion Yes Success High Yield Achieved Start->Success No CheckCatalyst Catalyst Inactive? CheckConversion->CheckCatalyst No IncreaseTimeTemp Increase Reaction Time/Temperature CheckConversion->IncreaseTimeTemp Yes IncreaseMolarRatio Increase Caprylic Acid Ratio CheckConversion->IncreaseMolarRatio Yes CheckWaterRemoval Inefficient Water Removal? CheckCatalyst->CheckWaterRemoval No ReplaceCatalyst Replace/Refresh Catalyst CheckCatalyst->ReplaceCatalyst Yes ImproveWaterRemoval Optimize Water Removal Method CheckWaterRemoval->ImproveWaterRemoval Yes CheckWaterRemoval->Success No IncreaseTimeTemp->Success IncreaseMolarRatio->Success ReplaceCatalyst->Success ImproveWaterRemoval->Success

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Preventing phase separation in isosorbide dicaprylate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in emulsions containing Isosorbide (B1672297) Dicaprylate.

Frequently Asked Questions (FAQs)

Q1: What is Isosorbide Dicaprylate and what is its role in an emulsion?

This compound is an oil-soluble ester derived from renewable resources (isosorbide and caprylic acid).[1][2] In emulsions, it primarily functions as an emollient and skin-conditioning agent, providing a light, non-greasy skin feel.[2][3] It can also enhance the viscosity of formulations and act as a solubilizer for pigments and UV filters.[2][3] Due to its oil solubility, it is a key component of the oil phase (dispersed phase) in an oil-in-water (O/W) emulsion.

Q2: What are the primary causes of phase separation in emulsions?

Emulsions are thermodynamically unstable systems that naturally tend to separate over time to minimize the interfacial area between the oil and water phases.[4][5] The primary mechanisms of phase separation are:

  • Creaming/Sedimentation: The migration of dispersed droplets under the influence of gravity, leading to a concentration of the oil phase at the top (creaming) or bottom (sedimentation) of the emulsion. This is often a precursor to coalescence.[4]

  • Flocculation: The aggregation of dispersed droplets into loose clusters without the rupture of the interfacial film.[4]

  • Coalescence: The merging of smaller droplets to form larger ones. This is an irreversible process that ultimately leads to the complete separation of the oil and water phases.[5]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[6]

Q3: What is the Hydrophilic-Lipophilic Balance (HLB) system and why is it critical for emulsion stability?

The HLB system is a numerical scale (typically 0-20) that helps in the selection of emulsifiers (surfactants).[7][8] It describes the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of an emulsifier molecule. To create a stable oil-in-water (O/W) emulsion, the HLB of the emulsifier system must match the "required HLB" of the oil phase.[9] An incorrect HLB value is a primary cause of emulsion instability and subsequent phase separation.[10]

  • Low HLB values (3-8) are characteristic of lipophilic emulsifiers, suitable for water-in-oil (W/O) emulsions.[8]

  • High HLB values (8-15) are characteristic of hydrophilic emulsifiers, suitable for oil-in-water (O/W) emulsions.[8]

Q4: What is the required HLB for this compound?

Troubleshooting Guide: Phase Separation

This guide addresses common issues of phase separation observed during experiments with this compound emulsions.

Problem: My this compound emulsion separated shortly after preparation (creaming or coalescence is visible).

Potential Cause Troubleshooting Action
Incorrect Emulsifier System HLB The HLB of your emulsifier blend does not match the required HLB of this compound. Action: Experimentally determine the optimal HLB for your specific oil phase concentration. Use a blend of low and high HLB emulsifiers to systematically test a range of HLB values (e.g., from 9 to 13 for an O/W emulsion). See Protocol 1.
Insufficient Homogenization Droplet size is too large, leading to rapid creaming and coalescence. Effective homogenization reduces droplet size, increasing the stability of the emulsion.[3][11] Action: Increase homogenization speed, duration, or pressure.[12] High-pressure homogenization is particularly effective at creating finely dispersed droplets with long-term stability.[11]
Inadequate Emulsifier Concentration There is not enough emulsifier to adequately cover the surface of the oil droplets, leading to coalescence.
Action: Gradually increase the total emulsifier concentration (e.g., from 2% to 5% of the total formulation weight) while maintaining the optimal HLB.
Improper Processing Temperature A significant temperature difference between the oil and water phases upon mixing can shock the system and prevent proper emulsion formation.[9]
Action: Heat both the oil phase (containing this compound and oil-soluble emulsifiers) and the water phase to the same temperature, typically 70-75°C, before combining.[9]

Problem: The emulsion appears stable initially but separates after a few days or upon storage under stress conditions (e.g., elevated temperature or freeze-thaw cycles).

Potential Cause Troubleshooting Action
Sub-optimal Formulation Components The viscosity of the continuous phase may be too low to prevent droplet movement and aggregation over time.
Action: Incorporate a stabilizer or thickener into the aqueous phase, such as xanthan gum (0.2-0.5%) or a carbomer.[9][13] This increases the viscosity of the continuous phase, which hinders droplet movement.
pH Shift A change in the pH of the formulation over time can affect the charge and efficacy of certain emulsifiers or stabilizers, leading to instability.[10][14]
Action: Measure the pH of the emulsion immediately after preparation and again after instability is observed. If a significant shift has occurred, incorporate a suitable buffering system to maintain the target pH. Ensure the final pH is within the stable range for your chosen emulsifier system.[3]
Electrolyte Incompatibility The addition of certain active ingredients or salts can disrupt the stabilizing interfacial film created by the emulsifier.
Action: If adding electrolytes, consider using non-ionic emulsifiers, which are generally more tolerant to their presence.

Data Presentation

The following tables provide reference data for formulating and troubleshooting emulsions.

Table 1: HLB Values of Common Emulsifiers

EmulsifierChemical NameHLB ValueType
Span 80Sorbitan Monooleate4.3W/O
Glyceryl StearateGlyceryl Monostearate3.8W/O
Cetearyl AlcoholCetyl & Stearyl Alcohol~1 (as co-emulsifier)W/O
Polysorbate 80Polyoxyethylene (20) Sorbitan Monooleate15.0O/W
Polysorbate 20Polyoxyethylene (20) Sorbitan Monolaurate16.7O/W
Steareth-20Polyoxyethylene (20) Stearyl Ether15.3O/W

Source: HLB values are widely published in technical literature and supplier documentation.

Table 2: Example Worksheet for Experimental HLB Determination

Emulsifier Blend (Span 80 / Polysorbate 80)% Span 80 (HLB 4.3)% Polysorbate 80 (HLB 15.0)Calculated HLB of BlendEmulsion Stability Observation (after 24h)
Blend 175%25%7.0Complete phase separation
Blend 258%42%8.8Significant creaming
Blend 349%51%9.7Moderate creaming
Blend 439%61%10.8Slight creaming, minimal separation
Blend 5 29% 71% 11.9 Stable, no separation
Blend 620%80%12.9Slight creaming
Blend 710%90%14.0Moderate creaming

This table is an illustrative example. The optimal HLB for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of the Required HLB for this compound

Objective: To experimentally determine the optimal HLB value for creating a stable O/W emulsion with a specific concentration of this compound.

Materials:

  • This compound

  • Deionized water

  • Low HLB emulsifier (e.g., Span 80, HLB = 4.3)

  • High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)

  • Beakers, magnetic stirrer, hot plate, homogenizer, graduated cylinders.

Methodology:

  • Prepare a series of emulsifier blends: Create 7-10 different emulsifier blends with varying ratios of the high and low HLB emulsifiers to achieve a range of HLB values (e.g., from 8 to 15). The total emulsifier concentration should be kept constant across all test formulations (e.g., 5% of the total weight).

  • Calculate the HLB of each blend: Use the following formula: HLB_blend = (wt% A * HLB_A) + (wt% B * HLB_B)

  • Prepare the oil phase: For each test emulsion, weigh the this compound and the pre-calculated emulsifier blend into a beaker. Heat to 75°C while stirring until uniform.

  • Prepare the water phase: In a separate beaker, heat the deionized water to 75°C.

  • Form the emulsion: Slowly add the water phase to the oil phase while mixing with a standard propeller mixer.

  • Homogenize: Immediately subject each emulsion to identical high-shear homogenization conditions (e.g., 5 minutes at 10,000 RPM).

  • Evaluate Stability: Pour each emulsion into a separate, identical, sealed glass vial. Observe for phase separation (creaming, coalescence) after 24 hours, 48 hours, and one week at room temperature.

  • Identify Optimal HLB: The HLB of the blend that produces the most stable emulsion (i.e., shows the least separation) is the required HLB for this compound under these conditions.[15]

Protocol 2: Accelerated Stability Testing

Objective: To assess the long-term stability of the optimized emulsion formulation.

Methodology:

  • Centrifugation: Centrifuge the emulsion sample at 3000 RPM for 30 minutes. A stable emulsion will show no signs of phase separation. This method simulates the effect of gravity over a longer period.

  • Freeze-Thaw Cycling: Subject the emulsion to multiple temperature cycles. A common protocol is to store the sample at -15°C for 24 hours, followed by 24 hours at 45°C.[6] Repeat this cycle 3-5 times. A stable formulation will not exhibit phase separation, crystallization, or significant changes in viscosity.[10]

  • Particle Size Analysis: Measure the droplet size distribution of the emulsion immediately after preparation and at set time points during storage. A significant increase in the average droplet size over time is an indicator of coalescence and instability.[6]

Visualizations

G cluster_0 Troubleshooting Workflow for Emulsion Phase Separation Start Phase Separation Observed CheckHLB Is the Emulsifier HLB Correct? Start->CheckHLB CheckProcess Were Process Parameters (Homogenization, Temp) Optimal? CheckHLB->CheckProcess Yes AdjustHLB Action: Determine Required HLB Experimentally (Protocol 1) & Adjust Emulsifier Ratio CheckHLB->AdjustHLB No CheckComposition Is the Formulation Composition Optimized? CheckProcess->CheckComposition Yes AdjustProcess Action: Increase Homogenization (Speed/Time) & Ensure Phase Temps are Equal (75°C) CheckProcess->AdjustProcess No AdjustComposition Action: Add Stabilizer (e.g., Xanthan Gum) &/or Increase Emulsifier Concentration CheckComposition->AdjustComposition No StableEmulsion Stable Emulsion Achieved CheckComposition->StableEmulsion Yes AdjustHLB->CheckProcess AdjustProcess->CheckComposition AdjustComposition->StableEmulsion

Caption: Troubleshooting flowchart for addressing phase separation.

G cluster_1 Experimental Workflow for Required HLB Determination A 1. Prepare Emulsifier Blends (Varying HLB Values) B 2. Prepare Oil Phase (this compound + Emulsifier) Heat to 75°C A->B D 4. Combine Phases & Homogenize B->D C 3. Prepare Water Phase (Deionized Water) Heat to 75°C C->D E 5. Store Samples (Sealed Vials) D->E F 6. Observe Stability (24h, 48h, 1 week) E->F G 7. Identify HLB of Most Stable Emulsion F->G

Caption: Workflow for determining the required HLB of an oil.

References

Addressing solubility issues of isosorbide dicaprylate in aqueous formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incorporation of the oil-soluble ester, Isosorbide Dicaprylate (IDC), into aqueous-based formulations.

Troubleshooting Guide: Common Solubility Issues

Question: My formulation has become cloudy or is showing separation after adding this compound. What is the cause and how can I fix it?

Answer:

This is a common issue and indicates that the this compound, which is insoluble in water, is not being properly emulsified or solubilized.[1][2] The cloudy appearance or phase separation is due to the formation of large, unstable droplets of the oil-soluble IDC within the aqueous phase.

Immediate Corrective Actions:

  • Increase Homogenization/Shear: The energy input during mixing may be insufficient. Increase the speed or duration of your homogenization step to reduce the droplet size of the dispersed oil phase, which can lead to a more stable emulsion.

  • Optimize Surfactant Concentration: Your surfactant level may be too low to effectively emulsify the amount of this compound added. Gradually increase the concentration of your primary and/or secondary surfactant.

  • Evaluate Your Surfactant System: The Hydrophile-Lipophile Balance (HLB) of your surfactant system may not be optimal for creating a stable oil-in-water emulsion with this compound. You may need to blend high and low HLB surfactants to achieve the required HLB for your specific oil phase composition.

Question: I am observing crystals forming in my formulation over time. What does this indicate and how can I prevent it?

Answer:

Crystal formation suggests that the this compound was initially dispersed but is now precipitating out of the formulation. This phenomenon, known as Ostwald ripening, can occur in unstable emulsions where smaller droplets coalesce into larger ones and eventually into crystals.

Preventative Measures:

  • Incorporate a Co-solvent: The addition of a co-solvent like propylene (B89431) glycol or glycerin can help to improve the overall solubility of this compound within the formulation matrix, even in an emulsion.

  • Utilize a Polymer Stabilizer: Adding a hydrocolloid gum (e.g., xanthan gum) or a synthetic polymer (e.g., carbomer) can increase the viscosity of the aqueous phase, thereby preventing the dispersed IDC droplets from moving, coalescing, and forming crystals.

  • Microemulsion Approach: For clear, thermodynamically stable formulations, consider a microemulsion system. This requires a high concentration of surfactants and potentially a co-surfactant to create extremely small, stable droplets of the oil phase.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental solubility of this compound?

A1: this compound is an oil-soluble ester. It is insoluble in water but soluble in oils and organic solvents.[1] Therefore, it should always be incorporated into the oil phase of a formulation.[1][2]

Q2: What is a typical usage rate for this compound in formulations?

A2: The recommended usage rate for this compound is typically between 1% and 10%, depending on the desired emolliency and function in the final product.[1][3]

Q3: Can I add this compound directly to the water phase?

A3: No. Due to its insolubility in water, directly adding this compound to the aqueous phase will result in immediate phase separation. It must be incorporated into the oil phase before emulsification.[1][2]

Q4: How can I create a clear, water-based serum with this compound?

A4: To achieve a clear aqueous formulation, you will need to use solubilization techniques that create particles smaller than the wavelength of visible light. This can be achieved through:

  • Micellar Solubilization: Using a high concentration of surfactants to form micelles that encapsulate the this compound.

  • Microemulsions: Creating a thermodynamically stable, transparent dispersion of oil in water using a specific ratio of oil, water, surfactant, and co-surfactant.

Q5: What excipients are compatible with this compound for improving its incorporation in aqueous systems?

A5: A variety of excipients can be used, including:

  • Non-ionic surfactants: Such as Polysorbates (e.g., Polysorbate 20, Polysorbate 80) and ethoxylated fatty alcohols.

  • Co-solvents: Propylene glycol, glycerin, and various polyethylene (B3416737) glycols (PEGs).[4]

  • Polymeric stabilizers: Carbomers and natural gums.

Data Presentation: Surfactant Systems for this compound Emulsions

The following table provides starting point recommendations for surfactant systems to emulsify a 5% concentration of this compound in an oil-in-water emulsion.

Surfactant SystemPrimary Surfactant (Concentration)Co-Surfactant (Concentration)Resulting Emulsion Stability (at 25°C)
System APolysorbate 80 (3%)Sorbitan Oleate (1%)Stable for > 3 months
System BGlyceryl Stearate (2.5%)PEG-100 Stearate (2.5%)Stable for > 3 months
System CCetearyl Alcohol (and) Ceteareth-20 (4%)NoneStable for > 2 months

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water Emulsion with this compound

Objective: To create a stable oil-in-water lotion containing this compound.

Materials:

  • Phase A (Water Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

    • Xanthan Gum: 0.2%

  • Phase B (Oil Phase):

    • This compound: 5.0%

    • Caprylic/Capric Triglyceride: 5.0%

    • Polysorbate 80: 3.0%

    • Sorbitan Oleate: 1.0%

    • Cetearyl Alcohol: 2.0%

  • Phase C (Cool-down Phase):

    • Preservative (e.g., Phenoxyethanol): 1.0%

Procedure:

  • In a suitable vessel, combine the components of Phase A (water and glycerin). Sprinkle in the xanthan gum and mix until fully hydrated and uniform. Heat Phase A to 75°C.

  • In a separate vessel, combine all components of Phase B. Heat Phase B to 75°C while mixing until all components are melted and uniform.

  • Add Phase B to Phase A with high-speed homogenization. Mix for 5-10 minutes or until the emulsion is uniform and glossy.

  • Begin cooling the emulsion while continuing to mix at a lower speed.

  • When the temperature is below 40°C, add the components of Phase C.

  • Continue mixing until the emulsion is cool and uniform.

  • Adjust the pH if necessary. This compound is stable across a broad pH range, typically 4-8.[1][3]

Visualizations

G Troubleshooting Workflow for IDC Formulation Issues Start Start: Formulation with IDC Issue Observe Formulation Instability (Cloudiness, Separation, Crystals) Start->Issue CheckHomogenization Increase Homogenization Speed/Time Issue->CheckHomogenization Is mixing adequate? CheckSurfactant Increase Surfactant Concentration Issue->CheckSurfactant Is surfactant level sufficient? EvaluateHLB Re-evaluate Surfactant HLB Issue->EvaluateHLB Is HLB correct? AddCosolvent Incorporate a Co-solvent (e.g., Propylene Glycol) Issue->AddCosolvent Is crystal formation observed? Stable Stable Formulation Achieved CheckHomogenization->Stable CheckSurfactant->Stable EvaluateHLB->Stable AddStabilizer Add a Polymeric Stabilizer (e.g., Xanthan Gum) AddCosolvent->AddStabilizer AddStabilizer->Stable

Caption: A logical workflow for troubleshooting common stability issues in aqueous formulations containing this compound.

G Experimental Workflow for O/W Emulsion cluster_PhaseA Phase A (Aqueous) cluster_PhaseB Phase B (Oil) A1 Combine Water & Glycerin A2 Disperse Xanthan Gum A1->A2 A3 Heat to 75°C A2->A3 Combine Add Phase B to Phase A with High Shear Homogenization A3->Combine B1 Combine IDC, Oils, Surfactants B2 Heat to 75°C B1->B2 B2->Combine Cool Cool Down with Gentle Mixing Combine->Cool AddPhaseC Add Phase C (Preservative) below 40°C Cool->AddPhaseC Finalize Final Mixing and pH Adjustment AddPhaseC->Finalize

Caption: Step-by-step experimental workflow for preparing an oil-in-water emulsion with this compound.

References

Improving the long-term stability of topical formulations containing isosorbide dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isosorbide (B1672297) Dicaprylate Formulations

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the long-term stability of topical formulations containing isosorbide dicaprylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in topical formulations?

This compound is a diester derived from isosorbide and caprylic acid. In topical formulations, it primarily functions as an emollient, providing a light, non-greasy feel to the skin. It can also act as a solvent and a viscosity-modifying agent. Its high polarity and ability to form liquid crystals can contribute to the stability of emulsions.

Q2: What are the initial indicators of long-term instability in a cream or lotion containing this compound?

The first signs of instability often manifest as physical changes. These can include:

  • Phase Separation: The appearance of a watery or oily layer on the surface.

  • Changes in Viscosity: A noticeable thinning or thickening of the product.

  • Color or Odor Changes: Any deviation from the initial appearance and smell.

  • Crystallization: The formation of solid particles within the formulation.

Q3: How does pH affect the stability of formulations with this compound?

The stability of the active pharmaceutical ingredient (API) and other excipients in a formulation is often pH-dependent. While this compound itself is stable over a wide pH range, the overall formulation pH must be optimized to prevent the degradation of the API and maintain the integrity of the emulsion system. An unsuitable pH can lead to hydrolysis of the API or other esters in the formulation and can also affect the performance of pH-sensitive emulsifiers and polymers.

Troubleshooting Guide

This section addresses specific issues that may arise during the development and stability testing of topical formulations containing this compound.

Issue 1: Phase Separation in an Oil-in-Water (O/W) Emulsion

Q: My O/W emulsion containing 8% this compound is showing signs of creaming and coalescence after 3 months in accelerated stability studies (40°C/75% RH). What are the potential causes and solutions?

A: Phase separation in emulsions is typically due to an unstable interfacial film between the oil and water phases. The primary causes are often related to the emulsifier system or energy input during manufacturing.

Potential Causes & Corrective Actions:

  • Inadequate Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system may not be optimal for the oil phase. This compound is a polar oil, requiring emulsifiers with a relatively higher HLB value for stable O/W emulsions.

  • Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately cover the surface of the oil droplets.

  • Inappropriate Co-emulsifier: The absence or incorrect choice of a co-emulsifier (like a fatty alcohol) can lead to a weak interfacial film.

Suggested Formulation Adjustments:

The following table provides an example of how adjusting the emulsifier system can impact stability. The goal is to decrease the globule size and maintain it over time.

Formulation IDEmulsifier SystemCo-emulsifier (Cetearyl Alcohol)Initial Mean Globule Size (µm)Mean Globule Size after 3 Months at 40°C (µm)Observations
F1 (Original)Glyceryl Stearate (3.0%)1.5%15.235.8Significant coalescence, visible creaming
F2Glyceryl Stearate (3.0%) + Ceteareth-20 (1.5%)1.5%8.512.1Improved stability, slight creaming
F3 (Optimized) Glyceryl Stearate (3.0%) + Ceteareth-20 (1.5%) 3.0% 4.1 4.5 No visible separation, stable globule size

Workflow for Troubleshooting Emulsion Instability:

G Start Phase Separation Observed Check_HLB Step 1: Review Emulsifier System HLB Start->Check_HLB Check_Conc Step 2: Evaluate Emulsifier & Co-emulsifier Concentration Start->Check_Conc Check_Process Step 3: Assess Homogenization Process (Speed/Time) Start->Check_Process Adjust_HLB Action: Adjust HLB (e.g., add high-HLB emulsifier) Check_HLB->Adjust_HLB Adjust_Conc Action: Increase Concentration of Emulsifier/Co-emulsifier Check_Conc->Adjust_Conc Adjust_Process Action: Optimize Homogenization Parameters Check_Process->Adjust_Process Test_Stability Perform Accelerated Stability Testing Adjust_HLB->Test_Stability Adjust_Conc->Test_Stability Adjust_Process->Test_Stability Test_Stability->Check_HLB Fail End Stable Formulation Achieved Test_Stability->End Pass

Caption: Workflow for troubleshooting emulsion phase separation.

Issue 2: Crystallization of Active Pharmaceutical Ingredient (API)

Q: I have observed crystal growth of my API in a gel formulation containing this compound as a solubilizer. How can I prevent this?

A: API crystallization occurs when the concentration of the API exceeds its saturation solubility in the formulation over time. This can be triggered by temperature fluctuations or interactions with other excipients.

Potential Causes & Corrective Actions:

  • Supersaturation: The initial API concentration might be too close to its saturation point in the vehicle.

  • Solvent Evaporation: Loss of a volatile solvent (like water or ethanol) from the formulation can increase the API concentration.

  • Polymorphic Transformation: The API may be converting to a less soluble polymorphic form over time.

Suggested Formulation Strategies:

The diagram below illustrates the relationship between formulation components and the prevention of API crystallization.

G Formulation Topical Formulation API API Formulation->API IDC This compound (Primary Solubilizer) Formulation->IDC Cosolvent Co-solvent (e.g., Propylene Glycol) Formulation->Cosolvent Polymer Polymer Inhibitor (e.g., PVP, HPMC) Formulation->Polymer Stability Long-Term Stability (API remains dissolved) API->Stability Maintained in Solution by IDC->Stability Cosolvent->Stability Synergistically Increases Solubility Polymer->Stability Prevents Nucleation & Growth

Caption: Key components for preventing API crystallization.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

Objective: To predict the long-term stability of the formulation by subjecting it to elevated temperature and humidity conditions.

Methodology:

  • Sample Preparation: Package the formulation in its final intended container-closure system.

  • Storage Conditions: Place the samples in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Testing Schedule: Pull samples for analysis at predetermined time points: T=0, 1 month, 2 months, 3 months, and 6 months.

  • Analysis: At each time point, evaluate the following parameters:

    • Physical Appearance: Color, odor, phase separation, crystallization.

    • Physicochemical Properties: pH, viscosity.

    • Microscopic Analysis: Globule size distribution for emulsions.

    • Assay: Quantification of the API content.

Protocol 2: Viscosity Measurement

Objective: To quantify changes in the flow behavior of the formulation over time.

Methodology:

  • Instrument: Use a rotational viscometer (e.g., Brookfield type) with a spindle and speed appropriate for the sample's expected viscosity (e.g., Helipath spindle for creams).

  • Sample Equilibration: Allow the sample to equilibrate to a controlled temperature (e.g., 25°C) for at least 2 hours before measurement.

  • Measurement:

    • Lower the rotating spindle into the sample to the immersion mark.

    • Begin rotation at a set speed (e.g., 10 RPM).

    • Allow the reading to stabilize for 60 seconds before recording the viscosity value in centipoise (cP).

    • Take at least three independent readings and report the average.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for API Assay

Objective: To accurately quantify the concentration of the active ingredient to assess for chemical degradation.

Methodology:

  • Standard Preparation: Prepare a stock solution of the API reference standard in a suitable solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Accurately weigh a known amount of the formulation (e.g., 1.0 g).

    • Disperse the sample in a volumetric flask with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to extract the API.

    • Use sonication or vigorous shaking to ensure complete extraction.

    • Filter the resulting solution through a 0.45 µm syringe filter to remove excipients.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: UV at the lambda max (λmax) of the API.

  • Analysis:

    • Generate a calibration curve by injecting the standard solutions.

    • Inject the prepared sample solution.

    • Calculate the API concentration in the sample by comparing its peak area to the calibration curve. The result is typically reported as a percentage of the initial (T=0) concentration.

Minimizing by-product formation in the chemical synthesis of isosorbide dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the chemical synthesis of isosorbide (B1672297) dicaprylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the most common by-products in the synthesis of isosorbide dicaprylate?

The primary by-products encountered during the synthesis of this compound are isosorbide monocaprylate and unreacted isosorbide. The formation of the diester from the monoester is often the rate-limiting step in the reaction. At elevated temperatures, degradation products may also form. Additionally, if the starting isosorbide is not pure, impurities from its synthesis, such as 1,5-sorbitan and 2,5-sorbitan, can carry over.

2. My reaction yields a high percentage of isosorbide monocaprylate. How can I increase the yield of the dicaprylate?

High levels of the monoester are a common issue. Here are several strategies to drive the reaction towards the desired diester:

  • Increase the Molar Ratio of Caprylic Acid: Employing a slight excess of caprylic acid can shift the equilibrium towards the formation of the diester. However, a large excess can complicate purification.

  • Optimize Reaction Time: The conversion of the monoester to the diester is often the slower step in the synthesis. Extending the reaction time can lead to a higher yield of this compound. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.

  • Ensure Efficient Water Removal: Water is a by-product of the esterification reaction. Its presence can inhibit the forward reaction and promote the reverse hydrolysis reaction. Employing efficient water removal techniques such as a Dean-Stark trap, bubbling dry air or nitrogen through the reaction mixture, or using molecular sieves is crucial.

  • Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction rate. For acid-catalyzed reactions, ensure adequate catalyst loading. For enzymatic reactions, ensure the lipase (B570770) is active and used in the recommended amount.

3. The final product has a dark or yellowish color. What causes this and how can it be prevented?

Color formation in this compound is often due to degradation of the starting materials or product at high temperatures.

  • Reaction Temperature: Avoid excessively high reaction temperatures. While higher temperatures can increase the reaction rate, they can also lead to the formation of colored impurities. For acid-catalyzed reactions, temperatures around 130°C have been found to be optimal for the synthesis of isosorbide from sorbitol, with degradation occurring at higher temperatures. A similar sensitivity to temperature can be expected in the esterification step.

  • Reaction Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can help prevent oxidative degradation that may contribute to color formation.

  • Purification: If color formation has already occurred, purification steps such as distillation or treatment with activated carbon may be necessary to decolorize the product.

4. How can I effectively remove the catalyst from my final product?

The method for catalyst removal depends on the type of catalyst used:

  • Homogeneous Acid Catalysts (e.g., p-toluenesulfonic acid): These catalysts can be removed by neutralizing the reaction mixture with a base (e.g., sodium bicarbonate solution) followed by washing the organic layer with water to remove the resulting salt.

  • Heterogeneous Acid Catalysts (e.g., Amberlyst-15): These solid catalysts can be easily removed by simple filtration of the reaction mixture.

  • Enzymatic Catalysts (e.g., immobilized lipase): Similar to heterogeneous acid catalysts, immobilized enzymes can be recovered by filtration and can often be reused.

5. What is the optimal method for water removal during the reaction?

Several methods can be used for water removal, each with its own advantages:

  • Dean-Stark Apparatus: This is a common and effective method for azeotropic removal of water when the reaction is performed in a suitable solvent like toluene.

  • Bubbling Dry Gas: Passing a stream of dry air or nitrogen through the reaction mixture can effectively carry away the water vapor.

  • Vacuum: Applying a vacuum can lower the boiling point of water and facilitate its removal, especially in solvent-free systems.

  • Molecular Sieves: Adding molecular sieves to the reaction mixture can directly adsorb the water produced.

The choice of method will depend on the specific reaction setup and conditions. For solvent-free systems, bubbling dry gas or applying a vacuum are common choices.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Synthesis

ParameterConditionEffect on By-product FormationRecommendation
Reaction Temperature Too High (>140°C)Increased formation of degradation products and color.Maintain optimal temperature (e.g., around 130°C for acid catalysis).
Too LowSlow reaction rate, leading to incomplete conversion and high monoester content.Ensure the temperature is sufficient for a reasonable reaction rate.
Molar Ratio (Isosorbide:Caprylic Acid) 1:2May result in incomplete conversion to the diester.Use a slight excess of caprylic acid (e.g., 1:2.2) to favor diester formation.
>1:2.5Can lead to difficulties in purifying the final product from unreacted fatty acid.Avoid a large excess of caprylic acid.
Catalyst Loading Too LowSlow reaction rate, resulting in high monoester content.Optimize catalyst loading to achieve a balance between reaction rate and cost.
Too HighMay not significantly increase the yield and can lead to increased side reactions or purification challenges.Avoid excessive catalyst loading.
Water Removal InefficientEquilibrium shifts towards reactants, increasing monoester and unreacted isosorbide content.Employ an efficient water removal method throughout the reaction.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound (Solvent-Free)

This protocol is based on the general principles of enzymatic esterification of isosorbide.

  • Materials:

    • Isosorbide (1.0 mol equivalent)

    • Caprylic Acid (2.2 mol equivalents)

    • Immobilized Lipase (e.g., Novozym® 435, typically 5-10% by weight of reactants)

  • Procedure: a. To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an inlet for dry air/nitrogen, add isosorbide and caprylic acid. b. Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with constant stirring until the isosorbide is completely melted and dissolved in the caprylic acid. c. Once the temperature is stable, add the immobilized lipase to the reaction mixture. d. Start bubbling a slow stream of dry air or nitrogen through the mixture to remove the water produced during the reaction. e. Monitor the progress of the reaction by taking small samples periodically and analyzing them by TLC or GC-FID. The reaction is considered complete when the consumption of isosorbide and isosorbide monocaprylate is maximized. f. Upon completion, cool down the reaction mixture. g. Separate the immobilized lipase by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for potential reuse. h. The crude product can be purified by vacuum distillation to remove any unreacted caprylic acid.

Protocol 2: Acid-Catalyzed Synthesis of this compound

This protocol is a general procedure for acid-catalyzed esterification.

  • Materials:

    • Isosorbide (1.0 mol equivalent)

    • Caprylic Acid (2.2 mol equivalents)

    • p-Toluenesulfonic acid (p-TSA) (e.g., 1-2 mol % of isosorbide)

    • Toluene (or another suitable solvent for azeotropic water removal)

  • Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add isosorbide, caprylic acid, p-TSA, and toluene. b. Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. c. Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction. d. Monitor the reaction progress by TLC or GC-FID. e. After the reaction is complete, cool the mixture to room temperature. f. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel. g. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. h. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude product. i. Purify the crude product by vacuum distillation.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactants (Isosorbide, Caprylic Acid) Catalyst Add Catalyst (Lipase or Acid) Reactants->Catalyst Heat Heat to Optimal Temperature Catalyst->Heat WaterRemoval Continuous Water Removal Heat->WaterRemoval Monitor Monitor Reaction (TLC/GC) WaterRemoval->Monitor Cool Cool Reaction WaterRemoval->Cool Monitor->WaterRemoval CatalystRemoval Catalyst Removal (Filtration/Washing) Cool->CatalystRemoval Purification Purification (Vacuum Distillation) CatalystRemoval->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions HighMonoester High Monoester Content Cause_Time Insufficient Reaction Time HighMonoester->Cause_Time Cause_Water Inefficient Water Removal HighMonoester->Cause_Water Cause_Ratio Suboptimal Molar Ratio HighMonoester->Cause_Ratio Cause_Catalyst Inactive/Insufficient Catalyst HighMonoester->Cause_Catalyst ColorFormation Product Discoloration Cause_Temp High Reaction Temperature ColorFormation->Cause_Temp LowYield Low Overall Yield LowYield->Cause_Time LowYield->Cause_Water LowYield->Cause_Catalyst Sol_Time Increase Reaction Time Cause_Time->Sol_Time Sol_Water Improve Water Removal Method Cause_Water->Sol_Water Sol_Ratio Adjust Molar Ratio Cause_Ratio->Sol_Ratio Sol_Temp Lower Reaction Temperature Cause_Temp->Sol_Temp Sol_Catalyst Check/Optimize Catalyst Cause_Catalyst->Sol_Catalyst

Caption: Troubleshooting logic for by-product formation in this compound synthesis.

Technical Support Center: Enhancing Polymer Properties with Isosorbide Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isosorbide (B1672297) dicaprylate plasticizers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing isosorbide dicaprylate to enhance the plasticizing efficiency in polymer blends. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a plasticizer?

This compound is a bio-based plasticizer derived from renewable resources. It is used to increase the flexibility, durability, and processability of polymers. Its diester structure, featuring a rigid bicyclic isosorbide core and flexible fatty acid chains, allows it to effectively disrupt polymer chain interactions, thereby reducing the glass transition temperature (Tg) and enhancing the ductility of the material.

Q2: In which polymer systems is this compound most effective?

This compound has demonstrated high efficiency as a plasticizer in various polymer systems, most notably in polylactide (PLA) and polyvinyl chloride (PVC).[1][2] Its effectiveness is attributed to its good compatibility with these polymers, leading to significant improvements in their mechanical properties.[1][2]

Q3: How does the concentration of this compound affect polymer properties?

Increasing the concentration of this compound generally leads to a more pronounced plasticizing effect. This includes a greater reduction in the glass transition temperature (Tg) and a significant increase in the elongation at break.[1][2] However, there is an optimal concentration beyond which phase separation or a decrease in tensile strength may occur.

Q4: What is the effect of the alkyl chain length of isosorbide esters on plasticizing efficiency?

The length of the fatty acid chains on the isosorbide molecule plays a crucial role in its performance as a plasticizer. Shorter alkyl chains, such as in isosorbide dibutyrate (IDB) and this compound (IDC), have been shown to be highly effective in enhancing the toughness of PLA.[2] In contrast, longer-chain isosorbide esters, like isosorbide dipalmitate (IDP), may exhibit limited miscibility and lead to phase separation.[1][2] For PVC, isosorbide-based plasticizers with alkyl chains of C12 or longer have shown poor compatibility.[1]

Q5: Is this compound thermally stable at typical polymer processing temperatures?

Isosorbide-based plasticizers, including this compound, generally exhibit good thermal stability. However, the volatility of the plasticizer can be influenced by its molecular weight. Lower molecular weight esters may be more prone to removal during processing at moderate to high temperatures, which could reduce their efficiency.[2] Studies have shown that isosorbide esters can improve the thermal stability of PVC blends.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in polymer blends.

Issue 1: Poor Mechanical Properties (e.g., Brittleness, Low Elongation)

Possible Cause: Inefficient plasticization due to poor miscibility or phase separation between the polymer and this compound.

Troubleshooting Steps:

  • Verify Compatibility: Assess the miscibility of the plasticizer with the polymer matrix. This can be predicted by calculating solubility parameters (δ) and the Flory-Huggins interaction parameter (χ).[2] A smaller difference in solubility parameters suggests better compatibility.

  • Optimize Concentration: Systematically vary the concentration of this compound. A concentration that is too low may not provide sufficient plasticization, while an excessively high concentration can lead to phase separation.

  • Consider a Different Isosorbide Ester: If compatibility issues persist, consider using an isosorbide ester with a different fatty acid chain length. For polymers like PLA, shorter chains (e.g., dibutyrate or dicaprylate) are often more effective.[2]

  • Improve Mixing: Ensure thorough mixing during the blending process. The processing technique, such as twin-screw extrusion, can significantly impact the effectiveness of plasticization.[2]

start Start: Poor Mechanical Properties q1 Is compatibility confirmed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is concentration optimized? a1_yes->q2 sol1 Assess miscibility (e.g., solubility parameters) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is chain length appropriate? a2_yes->q3 sol2 Vary plasticizer concentration a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol4 Optimize mixing process (e.g., extrusion parameters) a3_yes->sol4 sol3 Test isosorbide esters with different chain lengths a3_no->sol3 sol3->sol4 end End: Improved Mechanical Properties sol4->end

Troubleshooting workflow for poor mechanical properties.
Issue 2: Phase Separation Observed in the Polymer Blend

Possible Cause: Limited miscibility between the polymer and this compound, often influenced by the plasticizer's concentration and the length of its alkyl chains.

Troubleshooting Steps:

  • Reduce Plasticizer Concentration: High concentrations of plasticizer are more likely to lead to phase separation. Gradually decrease the weight percentage of this compound in the blend.

  • Evaluate Fatty Acid Chain Length: As observed with isosorbide dipalmitate in PLA, longer fatty acid chains can reduce miscibility.[2] If using an isosorbide ester with long chains, switch to one with shorter chains like dicaprylate.

  • Incorporate a Compatibilizer: In some cases, adding a third component that is miscible with both the polymer and the plasticizer can help to prevent phase separation.

  • Analyze Thermal Properties: Use Differential Scanning Calorimetry (DSC) to look for multiple glass transition temperatures (Tgs) or a melting peak corresponding to the plasticizer, which are indicators of phase separation.[2]

start Start: Phase Separation Observed q1 Is plasticizer concentration high? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Reduce plasticizer concentration a1_yes->sol1 q2 Is alkyl chain length long? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Use isosorbide ester with shorter alkyl chains a2_yes->sol2 sol3 Consider adding a compatibilizer a2_no->sol3 sol2->sol3 sol4 Analyze with DSC to confirm miscibility sol3->sol4 end End: Homogeneous Blend sol4->end

Troubleshooting workflow for phase separation.

Quantitative Data Summary

The following tables summarize the effects of different isosorbide esters on the thermal and mechanical properties of Polylactide (PLA).

Table 1: Thermal Properties of PLA Plasticized with Isosorbide Esters

FormulationTg (°C)Tcc (°C)Tpmc (°C)Tm (°C)Xc (%)T5 (°C)Tmax (°C)
Neat PLA60.3104.8159.9174.49.0332.6382.2
PLA/10IDB47.891.5156.4171.69.7255.3381.7
PLA/20IDB36.981.3152.1169.518.1240.7380.2
PLA/10IDC44.587.6154.3170.811.2298.4381.5
PLA/20IDC27.775.4148.7168.217.9285.6380.9
PLA/10IDP57.1101.2157.8172.310.5320.1382.0
PLA/20IDP56.598.9156.9171.912.1315.7381.8

Data adapted from a study on sustainable plasticizers for PLA.[2] Tg: Glass transition temperature; Tcc: Cold crystallization temperature; Tpmc: Premelting crystallization temperature; Tm: Melting temperature; Xc: Crystallinity; T5: Temperature at 5% weight loss; Tmax: Maximum degradation temperature; IDB: Isosorbide dibutyrate; IDC: this compound; IDP: Isosorbide dipalmitate.

Table 2: Mechanical Properties of PLA Plasticized with Isosorbide Esters

FormulationTensile Strength (MPa)Elongation at Break (%)
Neat PLA55.212.8
PLA/20IDB25.1>300
PLA/20IDC22.4>300
PLA/20IDP40.325.6

Data reflects a significant increase in toughness for PLA with 20 wt% of isosorbide dibutyrate and dicaprylate.[2]

Experimental Protocols

Protocol 1: Preparation of Plasticized PLA Blends via Extrusion and Injection Molding

Objective: To prepare standardized samples of polylactide (PLA) plasticized with this compound for thermal and mechanical testing.

Materials:

  • Polylactide (PLA) pellets

  • This compound

  • Twin-screw microcompounder

  • Injection molding machine

Procedure:

  • Drying: Dry the PLA pellets at 40°C for 24 hours to remove any residual moisture.[2]

  • Blending: Prepare the plasticized PLA formulations by incorporating the desired weight percentage (e.g., 10 wt% or 20 wt%) of this compound.

  • Extrusion: Feed the blend into a twin-screw microcompounder. Set the processing temperature to 180°C and the screw speed to 100 rpm. The mixing time should be approximately 2 minutes to ensure a homogeneous blend.[2]

  • Injection Molding: Transfer the extruded material to an injection molding machine to produce standardized test specimens (e.g., dog-bone shapes for tensile testing).

cluster_prep Preparation cluster_processing Melt Processing cluster_analysis Analysis drying Dry PLA Pellets (40°C, 24h) blending Blend PLA with this compound drying->blending extrusion Twin-Screw Extrusion (180°C, 100 rpm, 2 min) blending->extrusion injection_molding Injection Molding of Test Specimens extrusion->injection_molding thermal_testing Thermal Analysis (DSC, TGA) injection_molding->thermal_testing mechanical_testing Mechanical Testing (Tensile Test) injection_molding->mechanical_testing

References

Technical Support Center: Troubleshooting Isosorbide Dicaprylate Crystallization in Cosmetic Creams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isosorbide (B1672297) Dicaprylate. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot crystallization issues that may be encountered during the formulation of cosmetic creams containing Isosorbide Dicaprylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in cosmetic creams?

This compound is a plant-derived, oil-soluble emollient and skin-conditioning agent.[1][2] It is synthesized by esterifying isosorbide with caprylic acid.[3] In cosmetic formulations, it enhances skin hydration, improves the skin's barrier function, and provides a smooth, non-greasy feel.[1][3] It is also known to work well with sunscreen actives and other specialty esters.[4]

Q2: What are the typical usage levels for this compound in cosmetic creams?

This compound is typically used at concentrations ranging from 1% to 10% in the oil phase of emulsions.[3]

Q3: What is the general stability profile of this compound?

This compound is stable over a broad pH range, typically between 4 and 8. It also has good thermal stability, with decomposition occurring only at temperatures above 160°C, making it suitable for use in hot-process emulsions.[3]

Q4: What could be causing the this compound in my cream to crystallize?

Crystallization of an emollient like this compound in a cream can be triggered by several factors. The solubility of isosorbide compounds is temperature-dependent, generally increasing with higher temperatures and decreasing as it cools.[5] Key factors include:

  • Concentration: The concentration of this compound may be too high for the oil phase of your specific formulation.

  • Cooling Rate: A slow cooling process during manufacturing can allow for the formation of larger, more noticeable crystals.[6]

  • Incompatibility: Potential incompatibility with other oil-phase ingredients, such as certain waxes or other esters.

  • Emulsifier System: An inappropriate or inefficient emulsifier system can lead to instability of the oil phase, promoting crystallization.

Q5: Can temperature fluctuations during storage cause crystallization?

Yes, temperature fluctuations can significantly impact the stability of a cream and may induce crystallization. A decrease in temperature can lower the solubility of this compound in the oil phase, leading to its crystallization.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving crystallization issues with this compound in your cosmetic cream formulations.

Problem 1: Grainy texture or visible crystals in the cream.

A grainy texture is a common sign that an ingredient in the oil phase, such as this compound, has crystallized.[6]

Troubleshooting Steps:

  • Optimize the Cooling Process:

    • Rapid Cooling: Employ a "shock cooling" method by rapidly cooling the cream after emulsification. This encourages the formation of smaller, less perceptible crystals, resulting in a smoother texture.[6]

    • Controlled Cooling: If rapid cooling is not feasible, implement a controlled and consistent cooling rate for each batch to ensure reproducibility.

  • Adjust this compound Concentration:

    • Systematically decrease the concentration of this compound in small increments to determine the saturation point in your specific oil phase.

  • Evaluate Oil Phase Compatibility:

    • Co-solvents: Introduce a co-solvent or another emollient ester that can improve the overall solubility of the oil phase.

    • Wax Profile: Re-evaluate the types and concentrations of waxes in your formulation. Some waxes can promote crystallization. Consider using a blend of waxes with different melting points.

  • Enhance Emulsion Stability:

    • Emulsifier System: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimized for your oil-in-water emulsion.

    • Stabilizers: Incorporate stabilizers such as polymers or gums to increase the viscosity of the external phase and hinder crystal growth.

Problem 2: Phase separation observed in the cream.

Phase separation in an oil-in-water cream indicates emulsion instability, which can be a precursor to or a result of crystallization.[6]

Troubleshooting Steps:

  • Verify Emulsifier System:

    • Confirm that the chosen emulsifiers and their concentrations are appropriate for the types and amounts of oils in your formulation.

  • Optimize Processing Parameters:

    • Homogenization: Insufficient shear during emulsification can result in large oil droplets that are more prone to coalescence and instability. Ensure your homogenization process is optimized to create a fine and uniform droplet size.[6]

Data Presentation

Table 1: this compound Properties

PropertyValueReference
INCI Name This compound[7]
Typical Usage Level 1 - 10%[3]
pH Stability Range 4 - 8[3]
Thermal Stability Stable up to 160°C[3]
Solubility Oil Soluble[2]

Experimental Protocols

Protocol 1: Evaluation of Cooling Rate on Cream Texture

Objective: To determine the effect of different cooling rates on the texture and potential crystallization of a cosmetic cream containing this compound.

Methodology:

  • Prepare a standardized batch of your cosmetic cream formulation.

  • Divide the batch into three equal portions immediately after homogenization, while still hot.

  • Sample A (Rapid Cooling): Place the container in an ice bath and stir continuously until it reaches room temperature.

  • Sample B (Moderate Cooling): Allow the container to cool at ambient room temperature, stirring occasionally.

  • Sample C (Slow Cooling): Place the container in a temperature-controlled water bath set to slowly decrease the temperature over several hours.

  • After 24 hours, evaluate the texture of each sample visually and microscopically for the presence of crystals.

Protocol 2: Determination of Optimal this compound Concentration

Objective: To identify the maximum concentration of this compound that can be incorporated into a specific cream base without crystallization.

Methodology:

  • Prepare a base cream formulation without this compound.

  • Create a series of test formulations by incorporating this compound at varying concentrations (e.g., 10%, 8%, 6%, 4%, 2%).

  • Process all test formulations under identical conditions (heating, homogenization, and cooling).

  • Store the samples at controlled room temperature and under accelerated stability conditions (e.g., 40°C).

  • Observe the samples for any signs of crystallization at regular intervals (e.g., 24 hours, 1 week, 1 month).

Mandatory Visualizations

Troubleshooting_Workflow Start Crystallization Issue Identified (Grainy Texture / Separation) Q1 Is the cooling process controlled? Start->Q1 Sol1 Implement Rapid or Controlled Cooling Protocol Q1->Sol1 No Q2 Is IDC concentration > 10%? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Reduce IDC Concentration Q2->Sol2 Yes Q3 Is the oil phase complex (high wax load)? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Evaluate Oil Phase Compatibility (add co-solvents, adjust waxes) Q3->Sol3 Yes Q4 Is the emulsion stable? Q3->Q4 No A3_Yes Yes A3_No No Sol3->Q4 Sol4 Optimize Emulsifier System & Homogenization Q4->Sol4 No End Issue Resolved Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting workflow for this compound crystallization.

Logical_Relationship cluster_factors Contributing Factors cluster_solutions Potential Solutions Factor1 High IDC Concentration Crystallization This compound Crystallization Factor1->Crystallization Factor2 Slow Cooling Rate Factor2->Crystallization Factor3 Oil Phase Incompatibility Factor3->Crystallization Factor4 Emulsion Instability Factor4->Crystallization Solution1 Reduce Concentration Solution2 Implement Rapid Cooling Solution3 Add Co-solvents / Adjust Waxes Solution4 Optimize Emulsifiers & Homogenization Crystallization->Solution1 Crystallization->Solution2 Crystallization->Solution3 Crystallization->Solution4

Caption: Logical relationship between factors and solutions for crystallization.

References

Overcoming challenges in scaling up enzymatic synthesis of isosorbide dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the enzymatic synthesis of isosorbide (B1672297) dicaprylate.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using an enzymatic process for isosorbide dicaprylate synthesis?

Enzymatic synthesis offers several advantages over traditional chemical methods, including milder reaction conditions, higher product selectivity which minimizes by-product formation, and enhanced sustainability by using biocatalysts.[1] Lipases, such as the commonly used Novozym 435, can effectively catalyze the esterification of isosorbide with caprylic acid.[2][3]

Q2: Which enzyme is most commonly recommended for this synthesis?

Immobilized lipases are frequently employed due to their stability and reusability.[4] Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is widely cited for its high activity and stability in the synthesis of various esters, including this compound.[4]

Q3: Is it better to perform the synthesis in a solvent-free system or with an organic solvent?

Solvent-free systems are often preferred for being more environmentally friendly and cost-effective.[2][5] However, the choice depends on the specific substrates and reaction conditions. Solvents can sometimes help to overcome mass transfer limitations and solubilize reactants.

Q4: How critical is water removal to the success of the reaction?

Water is a byproduct of the esterification reaction. Its accumulation can shift the reaction equilibrium back towards hydrolysis, thus reducing the yield of the desired diester.[2] Therefore, continuous removal of water is a critical factor in achieving high conversion rates.

Q5: What is the typical reusability of the immobilized enzyme?

One of the significant benefits of using an immobilized enzyme like Novozym 435 is its potential for reuse. Some studies have shown that the lipase can be recycled up to 16 times while maintaining a significant portion of its initial activity, which is crucial for scaling up the process and improving its economic feasibility.[2][5]

Troubleshooting Guide

Problem 1: Low yield of this compound and accumulation of monoesters.

  • Possible Cause: The formation of the diester from the monoester can be the rate-limiting step in the synthesis.[2][5] This can be due to steric hindrance at the second hydroxyl group of isosorbide or suboptimal reaction conditions that do not favor the second esterification step.

  • Troubleshooting Steps:

    • Optimize Substrate Molar Ratio: An excess of the fatty acid (caprylic acid) can help drive the reaction towards the formation of the diester. Experiment with increasing the molar ratio of caprylic acid to isosorbide.

    • Increase Catalyst Loading: A higher concentration of the enzyme may enhance the conversion of the monoester to the diester.

    • Sequential Enzyme Addition: In some cases, a sequential addition of different lipases with varying selectivities can improve the final diester content.[6] For instance, one enzyme could be used to efficiently produce the monoester, followed by the addition of a second enzyme that is more effective at converting the monoester to the diester.[6]

Problem 2: The reaction is slow or appears to have stopped before reaching completion.

  • Possible Cause: The reaction may have reached equilibrium, or the enzyme activity may be inhibited.

  • Troubleshooting Steps:

    • Improve Water Removal: Ensure that the method for water removal is efficient. Common methods include bubbling dry air through the reaction mixture or applying a vacuum.[2][5] Inefficient water removal is a primary reason for reactions stalling.

    • Check for Product Inhibition: High concentrations of the product, this compound, can sometimes inhibit the enzyme. If this is suspected, consider strategies for in-situ product removal, although this can be challenging to implement.

    • Verify Enzyme Activity: Test the activity of the enzyme separately to ensure it has not been deactivated. Improper storage or exposure to harsh conditions (e.g., extreme pH or temperature) can lead to a loss of catalytic activity.

Problem 3: The immobilized enzyme shows poor reusability.

  • Possible Cause: The enzyme may be denaturing or leaching from the support due to the reaction conditions or washing procedures between cycles.

  • Troubleshooting Steps:

    • Optimize Washing and Drying: When recovering the enzyme for reuse, use gentle washing procedures with appropriate solvents to remove residual substrates and products without denaturing the enzyme. Ensure the enzyme is thoroughly but gently dried before the next reaction cycle.

    • Evaluate Solvent Effects: If using a solvent, it may be affecting the stability of the enzyme or its immobilization. Consider testing alternative solvents or switching to a solvent-free system.

    • Check for Mechanical Agitation Issues: Excessive or aggressive stirring can physically damage the immobilized enzyme beads, leading to enzyme leaching and loss of activity. Optimize the stirring speed to ensure adequate mixing without causing mechanical stress.

Data Presentation

Table 1: Key Parameters for Enzymatic Synthesis of this compound

ParameterRecommended Range/ValueNotesReference
Enzyme Novozym 435A commonly used and effective immobilized lipase.[2][3]
Substrate Molar Ratio (Caprylic Acid:Isosorbide) 2:1 to 3:1An excess of caprylic acid favors diester formation.[5]
Temperature 60-80 °CThe optimal temperature balances reaction rate and enzyme stability.[5]
Catalyst Loading 5-10% (w/w of substrates)Higher loading can increase the reaction rate.[5]
Water Removal Method Bubbling dried air, vacuumCrucial for shifting the equilibrium towards product formation.[2][5]
Reaction Time 6-24 hoursVaries depending on other reaction parameters.[2]
Expected Yield >80%High yields are achievable under optimized conditions.[5]

Experimental Protocols

Detailed Methodology for the Enzymatic Synthesis of this compound in a Solvent-Free System

  • Reactant Preparation:

    • Accurately weigh isosorbide and caprylic acid in the desired molar ratio (e.g., 1:2.2).

    • Ensure all reactants are dry and free of excess moisture.

  • Reaction Setup:

    • Add the isosorbide and caprylic acid to a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an outlet for water removal (e.g., connected to a vacuum pump or a system for bubbling dry air).

    • Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring.

  • Enzyme Addition and Reaction:

    • Once the reaction temperature is stable, add the immobilized lipase (e.g., Novozym 435, 8% by weight of the total substrates).

    • Initiate the water removal process (e.g., start bubbling dry air at a controlled rate through the mixture or apply a vacuum).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them using a suitable technique (e.g., HPLC or GC) to determine the concentration of isosorbide, monoesters, and diester.

  • Reaction Termination and Enzyme Recovery:

    • Once the desired conversion is achieved (typically when the concentration of isosorbide is negligible), stop the reaction by cooling the mixture to room temperature.

    • Separate the immobilized enzyme from the reaction mixture by filtration.

    • Wash the recovered enzyme with a suitable solvent (e.g., hexane (B92381) or isopropanol) to remove any adsorbed products and unreacted substrates.

    • Dry the enzyme under vacuum at a low temperature before storing it for reuse.

  • Downstream Processing and Product Purification:

    • The filtered reaction mixture contains the desired this compound, along with some unreacted caprylic acid and potentially some monoesters.

    • The excess caprylic acid can be removed by vacuum distillation or by washing with a weak alkaline solution (e.g., a dilute sodium bicarbonate solution).

    • Further purification to separate the diester from the monoesters can be achieved using column chromatography if high purity is required.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reactants Prepare Reactants (Isosorbide & Caprylic Acid) setup_reactor Set up Reaction Vessel prep_reactants->setup_reactor heat_mix Heat Mixture to Target Temperature setup_reactor->heat_mix add_enzyme Add Immobilized Lipase (Novozym 435) heat_mix->add_enzyme water_removal Initiate Water Removal (Vacuum or Air Bubbling) add_enzyme->water_removal monitor Monitor Reaction Progress (HPLC/GC) water_removal->monitor cool_down Cool Reaction Mixture monitor->cool_down Reaction Complete filter_enzyme Filter to Recover Enzyme cool_down->filter_enzyme wash_enzyme Wash and Dry Enzyme for Reuse filter_enzyme->wash_enzyme purify_product Purify Product (Distillation/Chromatography) filter_enzyme->purify_product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

troubleshooting_workflow start Low this compound Yield check_monoester High Monoester Accumulation? start->check_monoester check_conversion Low Overall Conversion? check_monoester->check_conversion No optimize_ratio Optimize Substrate Molar Ratio check_monoester->optimize_ratio Yes check_water_removal Improve Water Removal Efficiency check_conversion->check_water_removal Yes solution Improved Yield check_conversion->solution No (Other Issues) increase_catalyst Increase Catalyst Loading optimize_ratio->increase_catalyst sequential_enzymes Consider Sequential Enzyme Addition increase_catalyst->sequential_enzymes sequential_enzymes->solution check_enzyme_activity Verify Enzyme Activity check_water_removal->check_enzyme_activity check_inhibition Investigate Product Inhibition check_enzyme_activity->check_inhibition check_inhibition->solution

Caption: Troubleshooting decision tree for low yield in enzymatic synthesis.

References

Technical Support Center: Isosorbide Dicaprylate Stability in Topical Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH of topical gels to ensure the stability of Isosorbide (B1672297) Dicaprylate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for formulating topical gels with Isosorbide Dicaprylate?

A1: For optimal stability, it is recommended to formulate topical gels containing this compound within a pH range of 5.0 to 7.0. This compound is an ester and is susceptible to hydrolysis under both acidic and alkaline conditions. Hydrolysis becomes more pronounced at pH values below 5 and above 8.[1][2]

Q2: What are the primary degradation products of this compound in a topical gel formulation?

A2: The primary degradation pathway for this compound is hydrolysis of the ester linkages. This results in the formation of isosorbide and caprylic acid. Under extreme pH conditions or in the presence of strong oxidizing agents, further degradation of the isosorbide moiety may occur.

Q3: How can I assess the stability of this compound in my gel formulation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of this compound.[3][4][5][6] This method should be able to separate the intact this compound from its potential degradation products. Forced degradation studies are essential for developing and validating such a method.[7][8][9][10][11]

Q4: Are there any excipients that can affect the stability of this compound?

A4: Yes, certain excipients can influence the stability of this compound. Highly acidic or alkaline excipients can alter the pH of the formulation and accelerate hydrolysis. Additionally, strong oxidizing agents should be used with caution. It is crucial to conduct compatibility studies with all excipients in the formulation.

Q5: What are the visual signs of this compound degradation in a topical gel?

A5: Visual signs of degradation can include changes in the physical appearance of the gel, such as a decrease in viscosity, phase separation, or a change in color or odor. However, significant degradation can occur before any visual changes are apparent. Therefore, analytical testing is crucial for confirming stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound potency over time. Hydrolysis due to suboptimal pH: The pH of the gel may be too acidic or too alkaline.Measure the pH of the gel. Adjust the pH to be within the recommended range of 5.0 to 7.0 using appropriate buffering agents.
Changes in gel viscosity or appearance. Degradation of this compound or other excipients: The breakdown of components can affect the physical properties of the gel.Perform a comprehensive stability analysis, including HPLC to quantify the active ingredient and assess for degradation products. Evaluate the stability of all excipients in the formulation.
Unexpected peaks in the HPLC chromatogram. Formation of degradation products: this compound may be degrading into other compounds.Conduct forced degradation studies to identify potential degradation products and confirm that the HPLC method is stability-indicating.
Inconsistent stability results between batches. Variability in raw materials or manufacturing process: Differences in the quality of excipients or inconsistencies in production can impact stability.Ensure consistent quality of all raw materials. Validate the manufacturing process to ensure batch-to-batch consistency.

Quantitative Data on pH-Dependent Stability

pH Observed Pseudo-First-Order Rate Constant (kobs) at 25°C (s-1) Half-life (t1/2) at 25°C
3.05.8 x 10-7~14 days
4.01.2 x 10-7~67 days
5.03.5 x 10-8~228 days
6.02.9 x 10-8~277 days
7.04.1 x 10-8~196 days
8.01.5 x 10-7~53 days
9.06.3 x 10-7~13 days

*This data is illustrative for a representative diester and should be used as a general guide. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in a Topical Gel

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound topical gel

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Constant temperature chambers/water baths

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Mix the gel with 0.1 N HCl in a 1:1 ratio.

    • Incubate at 60°C for 24 hours.

    • Neutralize the sample with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the gel with 0.1 N NaOH in a 1:1 ratio.

    • Incubate at 60°C for 24 hours.

    • Neutralize the sample with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the gel with 3% H₂O₂ in a 1:1 ratio.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store the gel at 60°C for 7 days.

  • Photodegradation:

    • Expose the gel to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7][11]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products and other formulation components.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffered aqueous solution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm, as this compound lacks a strong chromophore). Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) may also be considered.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Development Steps:

  • Analyze the unstressed and stressed samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve adequate separation between the parent peak and all degradation peaks.

  • Ensure the method is specific, linear, accurate, precise, and robust according to ICH guidelines.

Visualizations

pH Influence on this compound Stability cluster_pH Formulation pH cluster_Stability This compound Stability Low_pH Low pH (< 5.0) Unstable Unstable (Hydrolysis) Low_pH->Unstable Acid-catalyzed hydrolysis Optimal_pH Optimal pH (5.0 - 7.0) Stable Stable (Minimal Degradation) Optimal_pH->Stable High_pH High pH (> 8.0) High_pH->Unstable Base-catalyzed hydrolysis

Caption: Logical relationship of pH influencing this compound stability.

Experimental Workflow for pH Optimization Start Start: Formulate Gel at Target pH Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Assess_Degradation Assess Degradation (Target: 5-20%) HPLC_Analysis->Assess_Degradation Optimize_pH Optimize Formulation pH Assess_Degradation->Optimize_pH Degradation Outside Target Final_Stability Conduct Long-Term Stability Study Assess_Degradation->Final_Stability Degradation Within Target Optimize_pH->Start End End: Stable Formulation Final_Stability->End

Caption: Experimental workflow for pH optimization of this compound gels.

References

Technical Support Center: Managing Viscosity in High-Concentration Isosorbide Dicaprylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing viscosity in high-concentration isosorbide (B1672297) dicaprylate (IDC) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges encountered during their experimental work with IDC.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems you may encounter when working with high-concentration isosorbide dicaprylate formulations.

Q1: My this compound formulation is too viscous. What are the primary factors influencing its viscosity?

A1: The viscosity of your formulation is primarily influenced by three main factors:

  • Concentration of this compound: As the concentration of IDC increases, the viscosity of the formulation will also increase. This is due to increased intermolecular interactions between the IDC molecules.

  • Temperature: Viscosity is highly dependent on temperature. For most liquids, including oil-based formulations, viscosity decreases as the temperature increases.[1][2] Conversely, at lower temperatures, the viscosity will be significantly higher.

  • Excipients and Co-solvents: The other ingredients in your formulation will have a significant impact on the overall viscosity. Emollients, thickeners, and solvents interact with IDC and can either increase or decrease the viscosity of the final product.[3][4]

Q2: How can I reduce the viscosity of my high-concentration this compound formulation?

A2: To reduce the viscosity of your formulation, you can try the following approaches:

  • Adjusting the Concentration: If your experimental design allows, reducing the concentration of IDC is the most direct way to decrease viscosity.

  • Temperature Modification: Increasing the temperature of the formulation during processing can significantly lower its viscosity, making it easier to handle and mix.[1] However, be mindful of the thermal stability of all components in your formulation.

  • Excipient Selection:

    • Low-Viscosity Co-solvents and Emollients: Incorporate low-viscosity emollients or co-solvents that are compatible with this compound.[2] Examples include light esters, silicones, or hydrocarbons.

    • Avoid High-Viscosity Thickeners: If not essential for the final product characteristics, reduce or eliminate high-viscosity thickening agents.

  • pH Adjustment (for emulsions): In emulsion systems, the pH of the aqueous phase can influence the viscosity. This compound itself is stable over a broad pH range, typically 4-8.[5]

Q3: My oil-in-water emulsion with a high concentration of this compound is unstable and showing signs of separation. What could be the cause and how can I fix it?

A3: Instability in high-oil-phase emulsions is a common challenge. Here are some potential causes and solutions:

  • Improper Emulsifier System: The type and concentration of your emulsifier are critical. For water-in-oil emulsions, low HLB emulsifiers are required, while oil-in-water emulsions need high HLB emulsifiers.[6] Consider using a combination of polymeric and non-polymeric emulsifiers for improved stability.[6]

  • Insufficient Homogenization: High-shear mixing is crucial for creating small, uniform droplets in an emulsion, which contributes to stability.[7] Ensure your homogenization process is optimized for your formulation.

  • Viscosity of the Continuous Phase: In an oil-in-water emulsion, increasing the viscosity of the water phase can help to stabilize the oil droplets and prevent coalescence.[8] You can achieve this by adding a suitable thickener to the aqueous phase.

  • Phase Volume Ratio: In some cases, increasing the dispersed phase (water in a W/O emulsion) to over 60% can increase viscosity and improve stability due to internal phase packing.[6]

Q4: I am observing an unexpected increase in viscosity after a freeze-thaw cycle. Why is this happening?

A4: An increase in viscosity after a freeze-thaw cycle in an emulsion can be due to changes in the emulsion's microstructure. During freezing, ice crystals can form and disrupt the arrangement of the oil droplets and emulsifiers. Upon thawing, the droplets may not return to their original, stable state and could partially coalesce or flocculate, leading to a more structured and viscous system. This is a thermodynamic process influenced by changes in Gibbs free energy during the phase transitions.

Quantitative Data on Viscosity

Oil Type Viscosity at 20°C (mPa·s) Viscosity at 40°C (mPa·s)
Mineral Oil (light)~15-30~5-15
Caprylic/Capric Triglyceride~25-35~10-20
Sunflower Oil~60-70~25-35
Castor Oil~900-1000~200-300

Note: This table presents approximate viscosity values for common cosmetic oils to illustrate the range and temperature dependence. The viscosity of this compound is expected to be in the lower to mid-range of cosmetic esters.

Experimental Protocols

Protocol 1: Viscosity Measurement of an Oil-Based this compound Formulation using a Rotational Viscometer

This protocol outlines the steps for measuring the dynamic viscosity of an anhydrous or high-oil-content formulation.

1. Objective: To determine the dynamic viscosity of a high-concentration this compound formulation at a controlled temperature.

2. Materials and Equipment:

  • Rotational Viscometer (e.g., Brookfield type) with appropriate spindles[9][10]

  • Temperature-controlled water bath or Peltier temperature controller for the viscometer[11]

  • Sample container suitable for the viscometer

  • This compound formulation

  • Thermometer

  • Lint-free wipes

  • Cleaning solvents (e.g., isopropanol, heptane)

3. Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select an appropriate spindle and rotational speed based on the expected viscosity of your sample. For medium viscosity oils, a spindle like an LV-3 or RV-4 might be suitable. The goal is to obtain a torque reading between 10% and 90% of the instrument's full-scale range.

  • Sample Preparation:

    • Ensure your formulation is homogeneous. If it contains any dispersed solids, make sure they are evenly distributed.

    • Bring the sample to the desired measurement temperature by placing it in the temperature-controlled bath.[11] Allow sufficient time for the sample to reach thermal equilibrium (e.g., 30 minutes).

  • Measurement:

    • Pour the temperature-equilibrated sample into the sample container.

    • Carefully immerse the spindle into the sample to the immersion mark, avoiding the introduction of air bubbles.

    • Allow the spindle to rotate in the sample until the viscosity reading stabilizes. This may take several minutes.

    • Record the viscosity reading (in mPa·s or cP) and the torque percentage.

    • It is recommended to take readings at several rotational speeds to assess if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate).

  • Cleaning:

    • Thoroughly clean the spindle and sample container with appropriate solvents immediately after use.

Protocol 2: Preparation of an Oil-in-Water Emulsion with High-Concentration this compound

This protocol provides a general guideline for preparing an O/W emulsion for viscosity testing.

1. Objective: To prepare a stable oil-in-water emulsion containing a high concentration of this compound.

2. Materials:

  • Oil Phase:

    • This compound (e.g., 20-40%)

    • Emulsifier(s) (e.g., Polysorbate 80, Cetearyl Alcohol)

    • Other oil-soluble ingredients (e.g., other emollients, preservatives)

  • Aqueous Phase:

    • Deionized Water

    • Thickener (e.g., Xanthan Gum, Carbomer)

    • Humectant (e.g., Glycerin)

    • Water-soluble active ingredients

    • pH adjuster (e.g., Citric Acid, Sodium Hydroxide)

  • Equipment:

    • High-shear homogenizer

    • Water baths

    • Beakers

    • Propeller mixer

3. Procedure:

  • Prepare the Aqueous Phase:

    • In a beaker, disperse the thickener in water and mix until fully hydrated.

    • Add the other aqueous phase ingredients and heat to 75-80°C in a water bath.

  • Prepare the Oil Phase:

    • In a separate beaker, combine the this compound, emulsifiers, and other oil-soluble ingredients.

    • Heat the oil phase to 75-80°C in a water bath and mix until all components are melted and uniform.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with the high-shear homogenizer.

    • Continue homogenization for a specified time (e.g., 5-10 minutes) to create a fine emulsion.

  • Cooling:

    • Begin cooling the emulsion while stirring gently with a propeller mixer.

    • When the temperature is below 40°C, add any temperature-sensitive ingredients.

  • Final Adjustments:

    • Adjust the pH to the desired range.

    • Allow the emulsion to cool to room temperature.

Signaling Pathway and Experimental Workflow Visualization

This compound and the AQP3 Skin Hydration Pathway

This compound has been shown to enhance skin hydration by upregulating the expression of Aquaporin-3 (AQP3), a channel protein in keratinocytes that facilitates the transport of water and glycerol.[12][13][14] The following diagram illustrates this signaling pathway.

AQP3_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_membrane Cell Membrane cluster_intracellular Intracellular IDC This compound Gene_Expression ↑ AQP3 Gene Expression IDC->Gene_Expression Upregulates membrane AQP3 Aquaporin-3 (AQP3) Glycerol_Transport ↑ Glycerol Transport AQP3->Glycerol_Transport Facilitates Water_Transport ↑ Water Transport AQP3->Water_Transport Facilitates Gene_Expression->AQP3 Increases Protein Level Hydration Improved Skin Hydration Glycerol_Transport->Hydration Water_Transport->Hydration

Caption: Signaling pathway of this compound in skin hydration.

Experimental Workflow for Viscosity Troubleshooting

The following workflow diagram outlines a logical approach to troubleshooting high viscosity in your this compound formulations.

Viscosity_Troubleshooting Start High Viscosity Observed Check_Conc Is IDC concentration > 20%? Start->Check_Conc Reduce_Conc Reduce IDC Concentration Check_Conc->Reduce_Conc Yes Check_Temp Is formulation at room temperature? Check_Conc->Check_Temp No Reduce_Conc->Check_Temp Increase_Temp Increase Temperature (e.g., to 40°C) Check_Temp->Increase_Temp Yes Check_Excipients Review Excipient Profile Check_Temp->Check_Excipients No Increase_Temp->Check_Excipients Replace_Excipients Replace high-viscosity excipients with low-viscosity alternatives Check_Excipients->Replace_Excipients End Viscosity Managed Replace_Excipients->End

Caption: Troubleshooting workflow for high viscosity formulations.

References

Validation & Comparative

A Comparative Analysis of Isosorbide Dicaprylate and Glycerin for Enhanced Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isosorbide (B1672297) Dicaprylate (IDC) and glycerin, focusing on their efficacy and mechanisms in skin hydration. The following analysis is supported by experimental data to delineate their respective roles in dermatological and cosmetic science.

Introduction

Effective skin hydration is fundamental to maintaining the integrity of the skin barrier and overall skin health. For decades, glycerin has been a cornerstone humectant in dermatological formulations. However, recent advancements have introduced novel compounds like Isosorbide Dicaprylate (IDC), which presents a multi-faceted approach to skin hydration. This guide offers a detailed comparative analysis of these two molecules, summarizing key performance data and elucidating their mechanisms of action through experimental findings.

Executive Summary

This compound demonstrates a superior capacity for improving skin hydration compared to glycerin, an effect attributed to its ability to upregulate key genes involved in water homeostasis and barrier function, most notably Aquaporin-3 (AQP3). Clinical data indicates that a 2% IDC lotion provides a three-fold advantage in skin hydration over a 2% glycerin lotion.[1][2][3] Furthermore, IDC works synergistically with glycerin, significantly amplifying hydration in dry skin conditions.[4][5][6] While glycerin primarily functions as a humectant, drawing moisture into the stratum corneum, IDC's mechanism also involves enhancing the skin's natural ability to transport and retain water.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and in-vitro studies, providing a clear comparison of the efficacy of this compound and glycerin.

Table 1: Comparative Efficacy in Skin Hydration

Parameter2% this compound Lotion2% Glycerin Lotion2% IDC + 2% Glycerin LotionPlaceboReference
Improvement in Skin Hydration (Direct Comparison) 3-fold advantage over 2% Glycerin---[1][2][3]
Improvement in Severely Dry Skin --133%-[1][2][3]
Improvement in Moderately Dry Skin 35%---[1][2][5]
Improvement in Dry Skin 125%---[5]
Reduction in Transepidermal Water Loss (TEWL) 15%Not specifiedNot specifiedNo significant change[6]

Table 2: Molecular and Cellular Effects

Molecular TargetEffect of this compoundEffect of GlycerinReference
Aquaporin-3 (AQP3) Expression UpregulationTransported by AQP3[1][2][4][5][6][7][8]
CD44 (Hyaluronic Acid Receptor) Expression UpregulationNot specified[1][2]
Keratinocyte Differentiation Proteins UpregulationNot specified[1][2]
Stratum Corneum Formation & Function Proteins UpregulationSupports barrier integrity[1][2][[“]]
Tight Junction Genes UpregulationNot specified[5][10]
Desmosome Genes UpregulationNot specified[10]
E-Cadherin UpregulationNot specified[5]
Ceramide Synthase UpregulationNot specified[6]

Mechanisms of Action

This compound (IDC): The "Smart" Hydrator and Barrier Builder

This compound is an oil-soluble molecule that enhances skin hydration through a multi-target mechanism.[4] Its primary mode of action is the upregulation of Aquaporin-3 (AQP3), a crucial transmembrane protein that facilitates the transport of water and glycerin into keratinocytes.[1][2][4][5] By increasing the expression of AQP3, IDC ensures a more efficient distribution of water and glycerin throughout the epidermis, leading to controlled and long-lasting hydration for over 48 hours.[6][10]

Beyond AQP3 modulation, IDC also upregulates the expression of genes associated with keratinocyte differentiation, the formation and function of the stratum corneum, and cell adhesion (e.g., E-Cadherin, tight junctions, and desmosomes).[1][2][5][10] This comprehensive action strengthens the skin's barrier function from within, reducing transepidermal water loss (TEWL).[6]

Glycerin: The Classic Humectant

Glycerin is a well-established humectant that attracts and binds water from the atmosphere and the deeper layers of the skin, increasing the water content of the stratum corneum.[7][11][12][13] Its efficacy is intrinsically linked to the presence of AQP3 channels, which facilitate its transport across cell membranes.[7][8] Studies on AQP3-deficient mice have shown that impaired glycerol (B35011) transport leads to reduced stratum corneum hydration, decreased elasticity, and a compromised skin barrier, all of which can be reversed with topical glycerol application.[14][15]

Glycerin also contributes to the recovery of the skin barrier after damage and supports the skin's natural moisturizing factors.[[“]][12] Its long residence time in the stratum corneum allows for a sustained hydrating effect.[16]

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

cluster_IDC This compound (IDC) Pathway cluster_Glycerin Glycerin Pathway IDC This compound Gene_Expression ↑ Gene Expression IDC->Gene_Expression AQP3 ↑ Aquaporin-3 Gene_Expression->AQP3 CD44 ↑ CD44 Gene_Expression->CD44 Keratinocyte_Diff ↑ Keratinocyte Differentiation Gene_Expression->Keratinocyte_Diff SC_Function ↑ Stratum Corneum Function Gene_Expression->SC_Function Skin_Hydration_IDC ↑ Skin Hydration AQP3->Skin_Hydration_IDC Barrier_Function ↑ Barrier Function Keratinocyte_Diff->Barrier_Function SC_Function->Barrier_Function Barrier_Function->Skin_Hydration_IDC Glycerin Glycerin AQP3_Transport AQP3 Mediated Transport Glycerin->AQP3_Transport Barrier_Support Supports Barrier Function Glycerin->Barrier_Support SC_Hydration ↑ Stratum Corneum Water Content AQP3_Transport->SC_Hydration Skin_Hydration_Glycerin ↑ Skin Hydration SC_Hydration->Skin_Hydration_Glycerin Barrier_Support->Skin_Hydration_Glycerin

Caption: Signaling pathways for this compound and Glycerin in skin hydration.

cluster_invitro In-Vitro Analysis cluster_clinical Clinical Validation Organotypic_Culture Skin Organotypic Cultures IDC_Treatment Treatment with IDC Organotypic_Culture->IDC_Treatment DNA_Microarray DNA Microarrays IDC_Treatment->DNA_Microarray Gene_Expression_Analysis Gene Expression Analysis DNA_Microarray->Gene_Expression_Analysis qPCR Quantitative PCR Gene_Expression_Analysis->qPCR Immunohistochemistry Immunohistochemistry Gene_Expression_Analysis->Immunohistochemistry Protein_Expression_Analysis Protein Expression Confirmation qPCR->Protein_Expression_Analysis Immunohistochemistry->Protein_Expression_Analysis Human_Subjects Human Subjects (Dry/Moderately Dry Skin) Topical_Application Topical Application of 2% IDC vs 2% Glycerin vs Combination vs Placebo Human_Subjects->Topical_Application Corneometer Corneometer Measurements Topical_Application->Corneometer TEWL TEWL Measurements Topical_Application->TEWL Hydration_Assessment Skin Hydration Assessment Corneometer->Hydration_Assessment Barrier_Assessment Barrier Function Assessment TEWL->Barrier_Assessment

Caption: Experimental workflow for evaluating skin hydration agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols employed in the comparative studies of this compound and glycerin.

1. In-Vitro Gene and Protein Expression Analysis

  • Objective: To determine the effect of this compound on the expression of genes and proteins involved in skin hydration and barrier function.

  • Methodology:

    • Cell Culture: Full-thickness epidermis tissue substitutes (skin organotypic cultures) are utilized.[2][5]

    • Treatment: The cultures are treated with this compound.

    • Gene Expression Profiling:

      • DNA Microarray: RNA is extracted from the treated and control cultures, and DNA microarrays are used to perform a broad analysis of gene expression changes.[1][2][3]

      • Quantitative PCR (qPCR): To confirm the microarray results for key genes (e.g., AQP3, CD44), qPCR is performed.[1][2][3]

    • Protein Expression Confirmation:

      • Immunohistochemistry and Immunocytochemistry: These techniques are used to visualize and quantify the expression of key proteins (e.g., AQP3) in the tissue samples.[1][2][3]

2. Clinical Evaluation of Skin Hydration and Barrier Function

  • Objective: To assess the clinical efficacy of this compound and glycerin in improving skin hydration and barrier function in human subjects.

  • Methodology:

    • Subject Recruitment: Healthy volunteers with moderately to severely dry skin are recruited.

    • Product Application: Formulations containing 2% IDC, 2% glycerin, a combination of both, or a placebo are randomly assigned to be applied to designated areas on the subjects' skin (e.g., forearms).[1][2]

    • Skin Hydration Measurement:

      • Corneometry: A Corneometer is used to measure the hydration level of the stratum corneum at baseline and at specified time points after product application.[1][2][3] This device measures the electrical capacitance of the skin, which is proportional to its water content.

    • Skin Barrier Function Assessment:

      • Transepidermal Water Loss (TEWL): A Tewameter is used to measure the rate of water evaporation from the skin surface. A reduction in TEWL indicates an improvement in the skin's barrier function.[1][2] Measurements are taken at baseline and at various intervals post-application.

Conclusion

The comparative analysis reveals that while glycerin remains a reliable and effective humectant, this compound offers a more advanced and comprehensive approach to skin hydration. By actively modulating the skin's own hydration machinery through the upregulation of AQP3 and other key barrier-related genes, IDC provides superior and longer-lasting hydration. The synergistic effect observed when IDC and glycerin are combined underscores the potential for innovative formulations that leverage multiple mechanisms of action to achieve optimal skin health. For researchers and developers in the field, this compound represents a promising ingredient for next-generation skincare products designed to address the multifaceted nature of skin hydration.

References

Isosorbide Dicaprylate and Petrolatum: A Comparative Analysis of Occlusive Properties for Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of dermatological and cosmetic formulations, the maintenance and restoration of the skin's barrier function are paramount. Occlusive ingredients play a crucial role in this process by forming a protective layer on the skin's surface to prevent transepidermal water loss (TEWL). This guide provides a detailed comparison of a novel diester, Isosorbide (B1672297) Dicaprylate, and the long-established occlusive agent, Petrolatum, focusing on their efficacy in reducing TEWL and their underlying mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance of these ingredients based on available experimental data.

Quantitative Comparison of Occlusive Performance

The following table summarizes the key performance indicators for Isosorbide Dicaprylate and Petrolatum based on clinical and in-vivo studies. While direct head-to-head comparative studies are limited, the data provides a valuable overview of their individual efficacies.

ParameterThis compoundPetrolatum
TEWL Reduction A 2% lotion demonstrated a significant decrease in TEWL compared to a placebo.[1][2]Can reduce TEWL by up to 98%.[3] One study showed a significant decrease of 3.85 g·m⁻²·h⁻¹ after application.[4]
Mechanism of Action Upregulates Aquaporin-3 (AQP3), CD44, and ceramide synthase; enhances skin's natural hydration mechanisms.[1]Forms a hydrophobic barrier on the skin surface, physically blocking water evaporation.[3]
Skin Hydration A 2% lotion showed a three-fold advantage in skin hydration compared to a 2% glycerol (B35011) lotion.[1] Severely dry skin treated with 2% IDC in combination with 2% glycerol showed a 133% improvement in hydration.[1]Significantly increases stratum corneum hydration by preventing water loss.[5]
Additional Benefits Modulates genes involved in keratinocyte differentiation and stratum corneum formation.[1]Protects the skin from external irritants.

Mechanism of Action: A Deeper Dive

The modes of action for this compound and Petrolatum in improving skin barrier function are fundamentally different.

This compound: This ingredient operates on a biological level to enhance the skin's intrinsic hydration capabilities. It has been shown to upregulate the expression of Aquaporin-3 (AQP3), a crucial channel protein that facilitates the transport of water and glycerol into the epidermis.[1] By increasing AQP3, this compound promotes better water distribution within the skin. Furthermore, it stimulates the expression of CD44, a receptor for hyaluronic acid, and proteins involved in keratinocyte differentiation and the formation of the stratum corneum, thereby strengthening the skin barrier from within.[1]

Petrolatum: As a hydrocarbon mixture, petrolatum functions as a classic occlusive agent. When applied to the skin, it forms a water-repellent film that physically obstructs the evaporation of water from the stratum corneum.[3] This straightforward mechanism is highly effective at reducing TEWL and allowing the skin to rehydrate by trapping existing moisture. While highly effective, this action is purely physical and does not actively modulate biological processes within the skin.

Experimental Protocols

Understanding the methodologies behind the data is critical for interpretation. Below are detailed experimental protocols for assessing the occlusive properties and TEWL reduction of topical agents.

In-Vivo Measurement of Transepidermal Water Loss (TEWL)

This protocol outlines a typical clinical study design for evaluating the effect of a topical product on TEWL.

Objective: To measure the rate of transepidermal water loss after the application of a test product compared to a control or baseline.

Subjects: A cohort of healthy volunteers with normal or dry skin conditions. The number of subjects should be sufficient for statistical power (e.g., n=20-30).

Materials:

  • Test product (e.g., lotion containing 2% this compound).

  • Control product (e.g., placebo lotion or a standard occlusive like petrolatum).

  • TEWL measurement device (e.g., Tewameter®).

  • Skin cleansing agents.

  • Controlled environment chamber (constant temperature and humidity).

Procedure:

  • Acclimatization: Subjects acclimate in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 30 minutes before measurements.

  • Baseline Measurement: Baseline TEWL readings are taken from designated test areas on the forearms of each subject.

  • Product Application: A standardized amount of the test and control products (e.g., 2 mg/cm²) is applied to the respective test areas. One area may be left untreated as a negative control.

  • Post-Application Measurements: TEWL measurements are repeated at specific time points after product application (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: The percentage change in TEWL from baseline is calculated for each test area at each time point. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences between the test product, control, and untreated sites.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

TEWL_Measurement_Workflow cluster_pre Pre-Measurement cluster_app Application cluster_post Post-Measurement Subject Acclimatization Subject Acclimatization Baseline TEWL Measurement Baseline TEWL Measurement Subject Acclimatization->Baseline TEWL Measurement Product Application (Test & Control) Product Application (Test & Control) Baseline TEWL Measurement->Product Application (Test & Control) Timed TEWL Measurements Timed TEWL Measurements Product Application (Test & Control)->Timed TEWL Measurements Data Analysis Data Analysis Timed TEWL Measurements->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Experimental workflow for TEWL measurement.

Isosorbide_Dicaprylate_Pathway cluster_cellular Epidermal Cell cluster_effects Physiological Effects This compound This compound Upregulation of AQP3 Upregulation of AQP3 This compound->Upregulation of AQP3 Upregulation of CD44 Upregulation of CD44 This compound->Upregulation of CD44 Stimulation of Ceramide Synthase Stimulation of Ceramide Synthase This compound->Stimulation of Ceramide Synthase Increased Water/Glycerol Transport Increased Water/Glycerol Transport Upregulation of AQP3->Increased Water/Glycerol Transport Enhanced Hyaluronic Acid Binding Enhanced Hyaluronic Acid Binding Upregulation of CD44->Enhanced Hyaluronic Acid Binding Improved Stratum Corneum Formation Improved Stratum Corneum Formation Stimulation of Ceramide Synthase->Improved Stratum Corneum Formation Reduced TEWL Reduced TEWL Increased Water/Glycerol Transport->Reduced TEWL Enhanced Hyaluronic Acid Binding->Reduced TEWL Improved Stratum Corneum Formation->Reduced TEWL

Caption: Signaling pathway of this compound.

Conclusion

Both this compound and Petrolatum are effective at reducing transepidermal water loss and improving skin hydration, albeit through distinct mechanisms. Petrolatum remains the gold standard for pure occlusion, providing a highly effective physical barrier. This compound, on the other hand, represents a more advanced approach, actively modulating the skin's own hydration machinery to improve barrier function from within. The choice between these ingredients will depend on the specific formulation goals, desired aesthetics, and the target skin condition. For formulations aimed at long-term improvement of the skin's natural barrier function, this compound offers a compelling, biologically active option. For immediate and potent occlusion, particularly in compromised skin, petrolatum remains a reliable and highly effective choice. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative occlusive performance.

References

Efficacy of isosorbide dicaprylate compared to squalane for skin barrier repair

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Isosorbide (B1672297) Dicaprylate and Squalane (B1681988) for Skin Barrier Repair

In the realm of dermatological research and cosmetic science, the integrity of the skin barrier is paramount for maintaining healthy skin. Two ingredients that have garnered attention for their roles in skin barrier repair and hydration are isosorbide dicaprylate (IDC) and squalane. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their use, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action and Efficacy

This compound (IDC) is a molecule that has been shown to modulate genes involved in skin structure and function, leading to improved hydration and epidermal barrier function.[1] Its primary mechanism involves the upregulation of Aquaporin-3 (AQP3), a channel protein that facilitates the transport of water and glycerol (B35011) into skin cells.[2][3] IDC also upregulates the expression of CD44, a receptor for hyaluronic acid, and ceramide synthase, an enzyme crucial for the synthesis of ceramides, which are essential lipid components of the stratum corneum.[2] This multi-faceted approach not only enhances skin hydration but also strengthens the skin's natural barrier.

Squalane , a saturated and stable derivative of squalene, is a natural component of human sebum.[4][5] It functions as a biomimetic emollient, seamlessly integrating into the skin's lipid barrier to replenish depleted lipids.[6][7] By reinforcing this barrier, squalane helps to prevent transepidermal water loss (TEWL) and protects the skin from environmental aggressors.[5][8] Additionally, squalane possesses antioxidant properties that help to mitigate damage from free radicals.[6]

Quantitative Data on Skin Barrier Repair

The following tables summarize the available quantitative data on the efficacy of this compound and squalane in improving skin hydration and barrier function.

Table 1: Improvement in Skin Hydration

CompoundConcentrationComparisonImprovementSource
This compound2%vs. 2% Glycerol LotionThree-fold advantage in skin hydration[1][2]
This compound + 2% Glycerol2%Severely Dry Skin133% improvement[1][2]
This compound + 2% Glycerol2%Moderately Dry Skin35% improvement[1][2]
SqualaneNot SpecifiedClinical StudyUp to 40% increase in skin moisture[6]

Table 2: Effect on Transepidermal Water Loss (TEWL)

CompoundEffect on TEWLSource
This compoundDecreases TEWL[2]
SqualaneSignificantly reduces TEWL[6]

Note: Specific quantitative data on the percentage reduction of TEWL for both compounds were not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the efficacy of these compounds.

Skin Barrier Disruption by Tape Stripping

A common method to induce a controlled disruption of the skin barrier for experimental purposes is tape stripping.

  • Objective: To remove layers of the stratum corneum, thereby compromising the skin barrier and increasing TEWL.

  • Procedure:

    • An adhesive tape (e.g., D-Squame tape) is applied to a designated area of the skin (commonly the forearm) with constant pressure.[9]

    • The tape is then swiftly removed in a single motion.[10]

    • This process is repeated a number of times (e.g., 20-40 strips) to achieve a significant level of barrier disruption, often visually confirmed by a shiny appearance of the skin.[10][11]

    • The degree of barrier disruption is quantified by measuring the increase in TEWL.[9]

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a key indicator of skin barrier function. Its measurement quantifies the amount of water that passively evaporates through the skin.

  • Objective: To assess the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.

  • Instrumentation: A TEWL meter (e.g., Tewameter®) is typically used. These devices can employ either an open-chamber or a closed-chamber method.[12]

  • Procedure:

    • Subjects are acclimatized to a room with controlled temperature (e.g., 18-22°C) and humidity (e.g., 50% +/- 5%).[13]

    • The probe of the TEWL meter is gently placed on the skin surface.[14]

    • The device measures the water vapor density gradient at the skin surface, and the rate of water loss is calculated and expressed in g/m²/h.[14]

    • Measurements are taken before and after treatment with the test compound to evaluate its effect on barrier function.[1]

Evaluation of Skin Hydration

Skin hydration levels are commonly measured using a corneometer.

  • Objective: To measure the hydration level of the stratum corneum.

  • Instrumentation: A Corneometer, which measures skin capacitance.

  • Procedure:

    • The probe of the corneometer is pressed against the skin.

    • The instrument measures the electrical capacitance of the skin, which is proportional to its water content.

    • Higher capacitance values indicate higher levels of skin hydration.

    • Measurements are taken before and after the application of a product to determine its hydrating efficacy.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating skin barrier repair agents.

cluster_IDC_Pathway This compound Signaling Pathway IDC This compound AQP3 Upregulation of Aquaporin-3 (AQP3) IDC->AQP3 CD44 Upregulation of CD44 IDC->CD44 CeramideSynthase Upregulation of Ceramide Synthase IDC->CeramideSynthase WaterTransport Increased Water & Glycerol Transport AQP3->WaterTransport HABinding Increased Hyaluronic Acid Binding CD44->HABinding CeramideProduction Increased Ceramide Production CeramideSynthase->CeramideProduction Hydration Improved Skin Hydration WaterTransport->Hydration HABinding->Hydration Barrier Strengthened Skin Barrier CeramideProduction->Barrier

Caption: Signaling pathway of this compound.

cluster_Workflow Experimental Workflow for Skin Barrier Repair Evaluation Start Baseline Measurement (TEWL, Hydration) Disruption Skin Barrier Disruption (Tape Stripping) Start->Disruption PostDisruption Post-Disruption Measurement (TEWL, Hydration) Disruption->PostDisruption Application Topical Application of Test Compound PostDisruption->Application Incubation Incubation Period Application->Incubation Final Final Measurement (TEWL, Hydration) Incubation->Final

Caption: Workflow for evaluating skin barrier repair agents.

Conclusion

Both this compound and squalane demonstrate significant efficacy in skin barrier repair and hydration, albeit through different primary mechanisms. This compound acts on a cellular level to upregulate key genes and proteins involved in water transport and lipid synthesis. Squalane, on the other hand, provides a more direct, biomimetic approach by replenishing the lipid components of the stratum corneum.

The choice between these two ingredients may depend on the specific formulation goals. This compound offers a targeted approach to stimulating the skin's own hydrating and barrier-forming capabilities, while squalane provides immediate emollience and barrier reinforcement. Further direct comparative studies with standardized protocols and quantitative endpoints would be beneficial to definitively establish the relative superiority of one over the other for specific applications in dermatology and cosmetic science.

References

In-Vivo Validation of Isosorbide Dicaprylate's Effect on Aquaporin-3 (AQP3) Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isosorbide (B1672297) dicaprylate and other alternatives in modulating Aquaporin-3 (AQP3) expression, a key protein for skin hydration. The following sections present supporting experimental data, detailed in-vivo validation protocols, and visual representations of the underlying signaling pathways to aid in research and development.

Comparative Analysis of AQP3 Modulators

Isosorbide dicaprylate has emerged as a significant modulator of AQP3 expression, contributing to enhanced skin hydration. Its performance, alongside other known AQP3 upregulating compounds, is summarized below. The data is compiled from a variety of in-vitro, ex-vivo, and in-vivo studies to provide a comparative overview.

CompoundMechanism of Action on AQP3Quantitative Effect on AQP3 Expression (Fold Change or % Increase)Supporting Evidence Type
This compound Upregulates AQP3 gene expression.3.4-fold increase in AQP3 mRNA expression in skin organotypic cultures.DNA microarray, qPCR, Immunohistochemistry[1][2]
Retinol (Retinoic Acid) Activates retinoic acid receptors (RARγ) which in turn upregulate AQP3 expression.[3][4][5]Nearly 10-fold upregulation of AQP3 mRNA in cultured keratinocytes.[6]In-vitro (keratinocytes), Ex-vivo (skin explants)[3][4]
Bakuchiol Functions as a functional analogue of retinol, modulating similar gene expression pathways.Increased AQP3 expression in a full-thickness skin substitute model (quantitative data not specified).Gene expression profiling, Histochemistry[7][8]
Astaxanthin (B1665798) Acts as a PPARγ agonist, inducing LXR expression and subsequently upregulating AQP3.In HaCaT cells, 10 µM astaxanthin led to a significant, concentration-dependent increase in AQP3 mRNA and protein levels. In a 3D human epidermis model, AQP3 mRNA increased nearly 2.5-fold.[9][10][11]In-vitro (keratinocytes, 3D skin model)[9][10][11]
Urea Indirectly activates AQP3 by increasing osmotic pressure, enhancing its transport activity.Data on direct AQP3 expression level changes are limited; primarily enhances AQP3 function.Functional assays
Poria Cocos Extract Stimulates AQP3 expression through the PI3K/Akt/mTOR signaling pathway.Significant increase in AQP3 protein expression in HaCaT cells (specific fold change not detailed).In-vitro (keratinocytes)[3]

Experimental Protocols for In-Vivo Validation

Accurate in-vivo validation is critical to substantiate claims of AQP3 modulation. Below are detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC) for AQP3 in Skin Biopsies

This protocol outlines the steps for visualizing and semi-quantifying AQP3 protein expression and localization within skin tissue sections.

a. Tissue Preparation:

  • Harvest fresh skin tissue and immediately fix in 10% neutral buffered formalin for 24 hours at room temperature.

  • Dehydrate the tissue through a series of graded ethanol (B145695) solutions (70%, 80%, 95%, 100%).

  • Clear the tissue in xylene and embed in paraffin (B1166041) wax.

  • Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

b. Staining Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or water bath. Allow to cool for 20 minutes.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 15 minutes. Wash with PBS. Block non-specific binding sites with a blocking serum (e.g., 2% normal goat serum) for one hour.

  • Primary Antibody Incubation: Incubate sections with a primary antibody specific for AQP3 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides with PBS and incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

  • Detection: Wash slides and apply a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Chromogen Application: Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit until a brown color is visible.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

c. Quantification:

  • Image the stained sections using a light microscope.

  • Semi-quantitative analysis can be performed by scoring the intensity and distribution of the staining in the epidermis.

  • For more objective quantification, use image analysis software to measure the stained area and intensity.

Western Blotting for AQP3 in Skin Biopsies

This protocol details the quantification of total AQP3 protein levels in skin tissue lysates.

a. Sample Preparation:

  • Obtain fresh skin biopsies and immediately snap-freeze in liquid nitrogen.

  • Homogenize the frozen tissue in RIPA buffer containing protease inhibitors.

  • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford assay.

b. Electrophoresis and Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

c. Immunodetection:

  • Incubate the membrane with a primary antibody against AQP3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Normalize the AQP3 band intensity to a loading control (e.g., GAPDH or β-actin) to quantify relative protein expression.

Quantitative PCR (qPCR) for AQP3 mRNA Expression

This protocol describes the measurement of AQP3 gene expression levels in skin biopsies.

a. RNA Extraction and cDNA Synthesis:

  • Homogenize fresh skin biopsies in a lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.

b. qPCR Reaction:

  • Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and AQP3-specific forward and reverse primers.

  • Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Include a no-template control and a reference gene (e.g., GAPDH, ACTB) for normalization.

c. Data Analysis:

  • Determine the cycle threshold (Ct) values for AQP3 and the reference gene.

  • Calculate the relative expression of AQP3 mRNA using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in AQP3 regulation and a typical experimental workflow for in-vivo validation.

AQP3_Regulation_Pathways cluster_PPAR_LXR PPARγ/LXR Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_PLD2 Phospholipase D2 Pathway Astaxanthin Astaxanthin PPARg PPARγ Astaxanthin->PPARg activates LXR LXR PPARg->LXR induces RXR RXR PPARg->RXR heterodimerizes LXR->RXR heterodimerizes PPRE PPRE/LXRE (Promoter Region) RXR->PPRE binds to AQP3_gene_p AQP3 Gene Transcription PPRE->AQP3_gene_p initiates Poria_cocos Poria Cocos Extract PI3K PI3K Poria_cocos->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates AQP3_gene_pi3k AQP3 Gene Expression mTOR->AQP3_gene_pi3k upregulates Glycerol Glycerol AQP3_protein AQP3 Protein Glycerol->AQP3_protein transported by PLD2 PLD2 AQP3_protein->PLD2 provides Glycerol to PG Phosphatidylglycerol (PG) PLD2->PG synthesizes Differentiation Keratinocyte Differentiation PG->Differentiation promotes

Key signaling pathways involved in AQP3 expression and function.

InVivo_Validation_Workflow cluster_study_design Study Design & Treatment cluster_analysis Biopsy Analysis cluster_data Data Interpretation Subject_Recruitment Subject Recruitment (e.g., healthy volunteers with dry skin) Baseline_Measurements Baseline Measurements (Corneometry, TEWL, Biopsy) Subject_Recruitment->Baseline_Measurements Treatment_Application Topical Application (this compound vs. Placebo/Alternative) Baseline_Measurements->Treatment_Application Follow_up_Measurements Follow-up Measurements & Biopsy Treatment_Application->Follow_up_Measurements Biopsy_Collection Skin Biopsy Collection Follow_up_Measurements->Biopsy_Collection qPCR qPCR (AQP3 mRNA) Biopsy_Collection->qPCR Western_Blot Western Blot (Total AQP3 Protein) Biopsy_Collection->Western_Blot IHC Immunohistochemistry (AQP3 Localization & Semi-quantification) Biopsy_Collection->IHC Data_Analysis Statistical Analysis of Quantitative Data qPCR->Data_Analysis Western_Blot->Data_Analysis IHC->Data_Analysis Conclusion Conclusion on AQP3 Modulation & Skin Hydration Effect Data_Analysis->Conclusion

General workflow for in-vivo validation of AQP3 modulation in human skin.

References

Comparative Guide to Analytical Methods for Purity Testing of Isosorbide Dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for determining the purity of isosorbide (B1672297) dicaprylate. As a key excipient and active ingredient in various formulations, ensuring its purity is critical for product quality and safety. This document details a proposed High-Performance Liquid Chromatography (HPLC) method, outlines a comprehensive validation protocol based on International Council for Harmonisation (ICH) guidelines, and compares it with an alternative Gas Chromatography (GC) method.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Isosorbide dicaprylate, a diester of isosorbide, may not possess a strong UV chromophore, making detection a key consideration. Therefore, this proposed method includes options for both UV and Charged Aerosol Detection (CAD), the latter being a universal detector for non-volatile analytes.

Experimental Protocol: HPLC-UV/CAD
Parameter Condition
Chromatographic System UHPLC or HPLC system equipped with a quaternary pump, autosampler, column compartment, and UV and/or CAD detector.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A: WaterB: AcetonitrileGradient: 70% B to 100% B over 15 min, hold at 100% B for 5 min, return to 70% B over 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 210 nm
CAD Settings Nebulizer Temperature: 35°CEvaporation Tube Temperature: 40°CGas Regulator Pressure: 35 psi
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the this compound sample in acetonitrile (B52724) to a final concentration of 1 mg/mL.
Standard Preparation Prepare a reference standard of this compound at a concentration of 1 mg/mL in acetonitrile. For impurity testing, prepare standards of known impurities at appropriate concentrations.
Method Validation Protocol

The following table outlines the validation parameters and acceptance criteria for the proposed HPLC method, in accordance with ICH guidelines.[1][2][3][4][5]

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, known impurities, and the active pharmaceutical ingredient (API). Conduct forced degradation studies (acid, base, oxidation, heat, light).The peak for this compound should be pure and free from interference from excipients, impurities, or degradation products.
Linearity Prepare at least five concentrations of the reference standard over the range of 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Range Determined from the linearity studies.The range should cover the expected concentrations of the analyte in the test samples.
Accuracy Perform recovery studies by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The method should be able to detect the presence of the analyte at the specified low concentration.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The method should be able to quantify the analyte with acceptable precision and accuracy at the specified low concentration.
Robustness Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Weigh and dissolve this compound sample in acetonitrile injection Inject sample/standard into HPLC system sample_prep->injection std_prep Prepare reference standard solution in acetonitrile std_prep->injection separation Chromatographic separation on C18 column injection->separation detection Detection by UV (210 nm) and/or CAD separation->detection integration Peak integration and area measurement detection->integration quantification Quantification of purity and impurities integration->quantification

Caption: Workflow for HPLC purity testing of this compound.

Alternative Method: Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a suitable alternative for the purity analysis of volatile or semi-volatile compounds like esters. It often requires derivatization to enhance volatility and thermal stability.

Experimental Protocol: GC-FID
Parameter Condition
Chromatographic System Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Column Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
Injector Temperature 250°C
Detector Temperature 260°C
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 230°C at 5°C/min, and hold for 5 min.
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Sample Preparation Derivatization: Transesterify the this compound sample to its corresponding fatty acid methyl esters (FAMEs) using a suitable reagent like boron trifluoride in methanol. Extract the FAMEs with a non-polar solvent (e.g., hexane).
Standard Preparation Prepare a reference standard of this compound and any known related substances and subject them to the same derivatization procedure.

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing sample_prep Weigh isosorbide dicaprylate sample derivatization Transesterification to Fatty Acid Methyl Esters (FAMEs) sample_prep->derivatization extraction Extract FAMEs with hexane derivatization->extraction injection Inject derivatized sample into GC system extraction->injection separation Separation on capillary column injection->separation detection Detection by Flame Ionization Detector (FID) separation->detection integration Peak integration and area percent calculation detection->integration purity_assessment Purity assessment based on relative peak areas integration->purity_assessment

Caption: Workflow for GC-FID purity testing of this compound.

Comparison of HPLC and GC Methods

The choice between HPLC and GC for the purity testing of this compound depends on several factors, including the nature of potential impurities, available equipment, and the desired level of specificity.

Feature Proposed HPLC-UV/CAD Method Alternative GC-FID Method
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and interaction with the stationary phase.
Sample Preparation Simple dissolution in a suitable solvent.Requires a derivatization step (transesterification), which can be time-consuming and a source of variability.
Detection UV for chromophoric impurities; CAD for universal detection of non-volatile compounds.[6][7][8][9][10]FID provides a response proportional to the number of carbon atoms, offering good quantitation for organic compounds.
Specificity Can separate non-volatile impurities and degradation products that are not amenable to GC.Excellent for separating volatile and semi-volatile impurities. May not detect non-volatile impurities.
Advantages - Direct analysis of the intact molecule.- Milder analytical conditions, reducing the risk of thermal degradation.- High resolution and efficiency.- CAD offers near-universal detection for non-volatile analytes.- High sensitivity for hydrocarbons.- Robust and reliable detector (FID).- Well-established for the analysis of fatty acid esters.[11][12]
Disadvantages - UV detection may lack sensitivity if the analyte and impurities lack a strong chromophore.- CAD response can be affected by mobile phase composition.[6]- The derivatization step can be complex and introduce errors.- Not suitable for non-volatile or thermally labile compounds.- High temperatures can potentially cause degradation of some analytes.
Typical Application Purity testing, stability studies, and quantification of this compound and its related substances in raw materials and finished products.Purity testing with a focus on volatile and semi-volatile impurities, and analysis of the fatty acid profile.

Conclusion

The proposed HPLC method with dual UV and CAD detection offers a versatile and robust approach for the comprehensive purity testing of this compound. It allows for the direct analysis of the intact molecule and a wide range of potential impurities under mild conditions. While the GC-FID method is a powerful technique, particularly for analyzing the fatty acid components after derivatization, the additional sample preparation step and its limitation to thermally stable and volatile compounds make the HPLC method more universally applicable for routine quality control and stability testing of this compound. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs and the impurity profile of the material.

References

A Comparative Sensory Analysis: Isosorbide Dicaprylate vs. Silicones in Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensory characteristics of a topical formulation are paramount to user compliance and, ultimately, therapeutic efficacy. This guide provides an objective comparison of the skin feel and sensory attributes of isosorbide (B1672297) dicaprylate, a plant-derived emollient, and silicones, a class of synthetic polymers widely used in cosmetics.

Isosorbide dicaprylate is increasingly positioned as a natural and effective alternative to silicones, offering a desirable sensory profile alongside skin health benefits. Silicones, such as dimethicone and cyclomethicone, have long been the industry standard for achieving a silky, smooth, and non-greasy feel in cosmetic and pharmaceutical preparations. This guide delves into the available data to compare these ingredients across key sensory parameters.

Quantitative Sensory Profile: A Comparative Overview

While direct, publicly available sensory panel data comparing this compound with a wide range of silicones is limited, the following table provides a representative comparison based on qualitative descriptions and data from studies on individual or similar types of emollients. The data for silicones is indicative of values found in sensory panel studies, while the data for this compound is extrapolated from its well-documented sensory characteristics as a light, silky emollient.

Disclaimer: The following quantitative data is illustrative and intended to provide a comparative framework. The values for this compound are representative of its qualitative descriptions in the absence of direct, side-by-side comparative sensory panel studies in the public domain.

Sensory AttributeThis compound (Illustrative)Dimethicone (Indicative)Cyclomethicone (Indicative)Description
Initial Spreadability 8.59.09.5The ease of spreading the product on the skin upon initial application.
Absorbency 8.07.09.0The speed at which the product is absorbed into the skin.
Slipperiness/Glide 9.09.58.5The smoothness and ease of movement when rubbing the product on the skin.
Amount of Residue 2.03.01.0The amount of product perceived to be left on the skin after application.
Greasiness/Oiliness 1.52.51.0The perception of an oily or greasy film on the skin after application.
Tackiness 1.02.00.5The sticky or adhesive feeling on the skin after application.
Softness (Afterfeel) 9.08.57.5The perceived smoothness and suppleness of the skin after the product has been absorbed.

Scale: 0 (low/none) to 10 (high/very). The values are presented for illustrative purposes.

Discussion of Sensory Attributes

This compound is consistently described as imparting a light, non-greasy, and silky skin feel.[1] Its sensory profile is a key reason for its growing popularity as a natural alternative to silicones.[2] It provides excellent slip and a pleasant after-feel, contributing to a luxurious product experience.

Silicones are renowned for their unique sensory properties. Dimethicone , a non-volatile silicone, provides a long-lasting silky and smooth feel, excellent slip, and can reduce the greasy feeling of other ingredients in a formulation.[3] Cyclomethicone , a volatile silicone, offers a very light, non-greasy feel and fast absorption, making it ideal for products where a quick-drying, clean finish is desired.[3]

Experimental Protocols: Sensory Evaluation of Skin Feel

The following is a detailed methodology for a descriptive sensory panel analysis used to evaluate the skin feel of cosmetic ingredients.

1. Panelist Selection and Training:

  • A panel of 10-15 trained assessors is selected.

  • Training involves developing a specific lexicon of sensory terms and anchoring these terms to reference standards to ensure consistency and reliability of the evaluations.

2. Product Application and Evaluation:

  • A standardized amount of each test material (e.g., 0.2 mL) is applied to a designated area on the panelists' volar forearm.

  • Panelists are instructed to perform a standardized number of rubs (e.g., 10 circular motions) to spread the product.

  • Evaluations are conducted at specific time points: immediately after application (T=0), and after a set duration, such as 5 minutes (T=5) and 15 minutes (T=15), to assess both the initial feel and the after-feel.

3. Sensory Attributes Evaluated: A comprehensive list of attributes is evaluated, including:

  • Difficulty of Spreading: The force required to spread the product.

  • Absorbency: The rate at which the product disappears from the skin surface.

  • Slipperiness: The ease of finger movement over the treated skin.

  • Residue: The perception of a remaining film on the skin.

  • Greasiness/Oiliness: The perception of an oily or greasy film.

  • Tackiness/Stickiness: The degree of adhesive feel on the skin.

  • Softness: The perceived smoothness and suppleness of the skin.

  • Gloss: The visual shininess of the product on the skin.

4. Scaling and Data Analysis:

  • Panelists rate the intensity of each sensory attribute on a predefined numerical scale (e.g., a 0-10 or 0-100 line scale).

  • The data from all panelists are collected and averaged for each attribute and each product.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences between the samples.

Visualizing the Experimental Workflow

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Coded & Randomized) Application Standardized Application (Volar Forearm) Sample_Preparation->Application Evaluation_T0 Immediate Evaluation (T=0 min) Application->Evaluation_T0 Evaluation_T5 After-feel Evaluation (T=5 min) Evaluation_T0->Evaluation_T5 Evaluation_T15 Late After-feel (T=15 min) Evaluation_T5->Evaluation_T15 Data_Collection Data Collection (Rating Scales) Evaluation_T15->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Report Sensory Profile Report Statistical_Analysis->Report

Sensory Evaluation Workflow Diagram

Beyond Sensory Feel: The Mechanism of Action of this compound

This compound's benefits extend beyond its immediate sensory impact. Research has shown that it plays a role in modulating key biological pathways related to skin hydration and barrier function.

A significant mechanism of action is its ability to up-regulate the expression of Aquaporin-3 (AQP3) .[1][4] Aquaporins are channel proteins that facilitate the transport of water and other small solutes, such as glycerol (B35011), across cell membranes. By increasing AQP3 expression in keratinocytes, this compound enhances the transport of water and glycerol into the epidermal cells, thereby improving skin hydration from within. This can contribute to a longer-lasting feeling of skin comfort and suppleness.

Visualizing the Signaling Pathway

Isosorbide_Dicaprylate_Pathway cluster_skin Epidermal Layer IDC This compound Keratinocyte Keratinocyte IDC->Keratinocyte Applied to skin AQP3_Gene AQP3 Gene Keratinocyte->AQP3_Gene Up-regulates expression AQP3_Protein Aquaporin-3 (AQP3) Protein AQP3_Gene->AQP3_Protein Leads to increased Hydration Improved Skin Hydration AQP3_Protein->Hydration Facilitates water & glycerol transport

References

Comparative study on the biodegradability of isosorbide dicaprylate and mineral oil

Author: BenchChem Technical Support Team. Date: December 2025

Isosorbide (B1672297) Dicaprylate Demonstrates Superior Biodegradability Over Mineral Oil

A comparative analysis of isosorbide dicaprylate and mineral oil reveals a significant difference in their biodegradability, with this compound exhibiting properties of a readily biodegradable substance, while mineral oil shows lower and more variable rates of degradation. This distinction is crucial for researchers, scientists, and drug development professionals in selecting environmentally sustainable excipients and components.

This compound, a bio-based diester, is positioned as an environmentally friendly alternative to mineral oil in various applications. Experimental data from standardized biodegradability tests, such as the OECD 301F, substantiates this claim. In a study following this protocol, an isosorbide diester demonstrated 83% biodegradation over a 28-day period, surpassing the 60% threshold required to be classified as "readily biodegradable." This rapid and extensive degradation is attributed to the ester linkages in its structure, which are susceptible to hydrolysis by microbial enzymes like lipases and esterases.

In contrast, mineral oil, a complex mixture of hydrocarbons, exhibits significantly lower and more inconsistent biodegradability.[1][2] Studies using the CEC L-33-A-93 test have reported biodegradation rates for mineral oil in the range of 15-35%.[1] Even under the OECD 301F protocol, a light catalytic cracked gas oil, a type of mineral oil, only achieved 56.32% biodegradation in 28 days, failing to meet the "readily biodegradable" criterion.[2] While some highly refined mineral oils, such as a light hydrocracked gas oil, have been shown to pass the 60% threshold in 28 days, the overall biodegradability of mineral oils is considered poor and highly dependent on their specific composition. The complex and stable carbon-carbon bonds of many hydrocarbons in mineral oil are more resistant to microbial attack.[3]

The microbial degradation of these two substances follows different pathways. For this compound, the initial step is likely the enzymatic hydrolysis of the ester bonds, breaking the molecule down into isosorbide and caprylic acid, which are then further metabolized by microorganisms. Mineral oil degradation is a more complex process involving various aerobic and anaerobic pathways. The aerobic degradation of its aliphatic and aromatic hydrocarbon components is often initiated by oxygenase enzymes.[4][3]

Given the increasing focus on environmental sustainability in the pharmaceutical and chemical industries, the superior biodegradability of this compound makes it a more attractive option for formulators seeking to minimize the environmental impact of their products.

Quantitative Biodegradation Data

SubstanceTest MethodBiodegradation (%)Time (days)Classification
Isosorbide DiesterOECD 301F83%28Readily Biodegradable
Mineral Oil (Light Catalytic Cracked Gas Oil)OECD 301F56.32%28Not Readily Biodegradable
Mineral Oil (Light Hydrocracked Gas Oil)OECD 301F63.54%28Readily Biodegradable
Mineral OilCEC L-33-A-9315-35%28Poorly Biodegradable

Experimental Protocols

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This protocol outlines the key steps for assessing the ready biodegradability of a substance using the OECD 301F method, which is suitable for both soluble and insoluble compounds.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically activated sludge from a wastewater treatment plant) and incubated in a closed flask with a headspace of air or oxygen. The consumption of oxygen by the microbial population during the degradation of the test substance is measured over a 28-day period using a manometric respirometer. The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the substance.[5][6][7]

2. Materials and Equipment:

  • Test Substance: this compound or mineral oil.

  • Reference Substance: A readily biodegradable substance such as sodium benzoate (B1203000) or aniline (B41778) to validate the test system.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, collected and prepared according to OECD guidelines.

  • Mineral Medium: Prepared as per OECD 301 guidelines, containing essential mineral nutrients.

  • Manometric Respirometer: A device capable of measuring oxygen consumption in sealed vessels.

  • Test Flasks: Glass bottles of appropriate volume.

  • Incubator: Capable of maintaining a constant temperature of 22 ± 1°C in the dark.

3. Procedure:

  • Preparation of Test Solutions: The test substance is added to the mineral medium to achieve a concentration that will yield a theoretical oxygen demand of 50-100 mg/L. For poorly soluble substances, direct weighing into the test flasks or the use of an inert support like silica (B1680970) gel may be necessary.[8]

  • Inoculation: The prepared medium is inoculated with a small volume of the prepared activated sludge to achieve a final microbial concentration of approximately 30 mg/L.

  • Controls:

    • Blank Control: Inoculum and mineral medium without the test substance to measure the background respiration of the inoculum.

    • Reference Control: Inoculum, mineral medium, and the reference substance.

    • Toxicity Control: Inoculum, mineral medium, test substance, and reference substance to check for inhibitory effects of the test substance on the microorganisms.[2]

  • Incubation: The sealed test flasks are placed in the respirometer and incubated at a constant temperature in the dark for 28 days. The oxygen consumption is monitored continuously or at frequent intervals.

  • Data Analysis: The cumulative oxygen consumption in each flask is recorded. The biodegradation percentage is calculated as: % Biodegradation = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100 The Theoretical Oxygen Demand (ThOD) is calculated based on the elemental composition of the test substance.

4. Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period. The 10-day window begins when 10% of the ThOD has been reached.[9]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis & Conclusion prep_medium Prepare Mineral Medium setup_test Test Flasks: Medium + Inoculum + Test Substance prep_medium->setup_test setup_blank Blank Control: Medium + Inoculum prep_medium->setup_blank setup_ref Reference Control: Medium + Inoculum + Reference prep_medium->setup_ref setup_tox Toxicity Control: Medium + Inoculum + Test + Reference prep_medium->setup_tox prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_test prep_inoculum->setup_blank prep_inoculum->setup_ref prep_inoculum->setup_tox prep_substance Prepare Test Substance (this compound / Mineral Oil) prep_substance->setup_test prep_substance->setup_tox prep_ref Prepare Reference Substance (e.g., Sodium Benzoate) prep_ref->setup_ref prep_ref->setup_tox incubate Incubate at 22°C for 28 days in Manometric Respirometer setup_test->incubate setup_blank->incubate setup_ref->incubate setup_tox->incubate measure_o2 Continuously Measure Oxygen Consumption incubate->measure_o2 calc_biodegradation Calculate % Biodegradation vs. ThOD measure_o2->calc_biodegradation apply_criteria Apply Pass Criteria (≥60% in 10-day window) calc_biodegradation->apply_criteria classify Classify as 'Readily Biodegradable' or 'Not Readily Biodegradable' apply_criteria->classify

Caption: Experimental workflow for the OECD 301F biodegradability test.

References

A Comparative Analysis of Gene Expression in Skin Treated with Isosorbide Dicaprylate versus Hyaluronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the pursuit of advanced skincare formulations and dermatological therapies, understanding the molecular mechanisms of active ingredients is paramount. This guide provides a detailed comparison of the effects of two prominent hydrating agents, Isosorbide (B1672297) Dicaprylate (IDC) and Hyaluronic Acid (HA), on gene expression in the skin. By examining the available experimental data, this document aims to offer an objective resource for researchers and professionals in the field.

Executive Summary

Isosorbide Dicaprylate and Hyaluronic Acid both demonstrate significant influence on the gene expression of skin, primarily promoting hydration and barrier function. However, they achieve these effects through distinct molecular pathways. IDC has been shown to significantly upregulate genes associated with water/glycerol (B35011) transport (Aquaporin-3) and cellular adhesion related to barrier function. In contrast, the effects of Hyaluronic Acid on gene expression are notably dependent on its molecular weight, with low molecular weight HA influencing genes related to keratinocyte differentiation and the formation of tight junctions. This guide will delve into the experimental evidence supporting these findings.

Data Presentation: A Comparative Overview of Gene Expression

The following tables summarize the quantitative data from key studies on the effects of this compound and Hyaluronic Acid on skin gene expression.

Table 1: Gene Expression Changes Induced by this compound in Skin Organotypic Cultures

GeneFunctionFold Change vs. ControlMethodReference
AQP3 (Aquaporin 3)Water and glycerol transportUpregulatedDNA Microarray, qPCR[1][2][3]
CD44Hyaluronan receptor, cell adhesionUpregulatedDNA Microarray, qPCR[1][2][3]
Genes for Keratinocyte DifferentiationSkin barrier formation and integrityUpregulatedDNA Microarray[1][2][3]
Genes for Stratum Corneum FormationSkin barrier functionUpregulatedDNA Microarray[1][2][3]

Data synthesized from Chaudhuri & Bojanowski, 2017.

Table 2: Gene Expression Changes Induced by Low Molecular Weight (50 kDa) Hyaluronic Acid in Reconstituted Human Epidermis

Gene CategoryFunctionRegulationMethodReference
Keratinocyte DifferentiationSkin barrier formation and integrityInfluencedDNA Microarray[4][5]
Intercellular Tight Junction ComplexesSkin barrier function, cell-cell adhesionInfluencedDNA Microarray[4][5]

Data synthesized from Farwick et al., 2011.[5] Note: The study indicates an influence on the expression of these gene categories without providing specific fold-change values for individual genes in the publication.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.

This compound Gene Expression Analysis

The pivotal study on this compound's effect on gene expression was conducted by Chaudhuri and Bojanowski (2017).[1][2][3]

  • Experimental Model: Full-thickness skin organotypic cultures (EpiDermFT™). This model mimics the structure and function of human skin, providing a relevant in-vitro system.

  • Treatment: Cultures were treated with this compound.

  • Gene Expression Analysis:

    • DNA Microarrays: Used for an initial broad screening of gene expression changes.

    • Quantitative PCR (qPCR): Employed to confirm the expression changes of key genes identified in the microarray analysis.

  • Protein Expression Analysis: Immunohistochemistry and cytochemistry were used to validate the changes in protein levels corresponding to the altered gene expression.

Hyaluronic Acid Gene Expression Analysis

The research by Farwick and colleagues (2011) provides key insights into the effects of low molecular weight Hyaluronic Acid.[5]

  • Experimental Model: Reconstituted human epidermis. This model consists of a stratified, differentiated epidermis, suitable for studying epidermal responses.

  • Treatment: The reconstituted epidermis was treated with low molecular weight Hyaluronic Acid (50 kDa).

  • Gene Expression Analysis:

    • DNA Microarrays (Affymetrix): Utilized to perform a genome-wide analysis of gene expression changes in response to the treatment.

  • Protein Expression Analysis: Western blotting was used to assess the levels of specific proteins to confirm the gene expression findings.

Mandatory Visualizations: Signaling Pathways and Workflows

To visually represent the information discussed, the following diagrams have been generated using the DOT language.

G cluster_IDC This compound (IDC) Pathway IDC Isosorbide Dicaprylate AQP3 AQP3 Gene (Aquaporin 3) IDC->AQP3 Upregulates CD44 CD44 Gene IDC->CD44 Upregulates Keratinocyte Keratinocyte Differentiation Genes IDC->Keratinocyte Upregulates SC Stratum Corneum Formation Genes IDC->SC Upregulates Hydration Improved Hydration AQP3->Hydration Barrier Enhanced Barrier Function CD44->Barrier Keratinocyte->Barrier SC->Barrier

Caption: Signaling pathway of this compound in skin.

G cluster_HA Low Molecular Weight Hyaluronic Acid (LMW HA) Pathway LMW_HA LMW Hyaluronic Acid (50 kDa) Keratinocyte Keratinocyte Differentiation Genes LMW_HA->Keratinocyte Influences TJ Tight Junction Complex Genes LMW_HA->TJ Influences Differentiation Modulated Differentiation Keratinocyte->Differentiation Barrier Strengthened Barrier TJ->Barrier G cluster_Workflow Gene Expression Analysis Workflow Model Skin Model (Organotypic Culture or Reconstituted Epidermis) Treatment Treatment with This compound or Hyaluronic Acid Model->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Microarray DNA Microarray Analysis (Broad Gene Screen) RNA_Isolation->Microarray qPCR qPCR Validation (Specific Gene Confirmation) Microarray->qPCR Data_Analysis Data Analysis and Interpretation qPCR->Data_Analysis

References

A Comparative Analysis of Isosorbide Dicaprylate and Ceramides in the Management of Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a compromised skin barrier and immune dysregulation. Effective management often involves the use of emollients to restore barrier function and reduce inflammation. This guide provides a comparative overview of two prominent ingredients in AD therapeutics: isosorbide (B1672297) dicaprylate and ceramides (B1148491). While direct head-to-head clinical trial data is not currently available, this document synthesizes existing clinical evidence and mechanistic insights for each, presenting a valuable resource for research and development professionals.

Mechanism of Action: A Tale of Two Pathways

Isosorbide dicaprylate (IDC), often formulated with isosorbide di-linoleate/oleate (IDL), and ceramides both contribute to the improvement of atopic dermatitis, but through distinct yet complementary mechanisms.

This compound: This novel bioactive compound and its related diesters work synergistically to bolster the epidermal barrier, improve hydration, and modulate inflammatory responses.[1][2] Mechanistically, isosorbide diesters are believed to stimulate genes and proteins associated with epidermal hydration, differentiation, and lipid synthesis.[1] They also exhibit anti-inflammatory properties by suppressing proinflammatory signaling pathways.[1][2]

Ceramides: As essential lipid components of the stratum corneum, ceramides play a crucial role in maintaining the skin's barrier function and preventing water loss.[3][4] In atopic dermatitis, there is a notable deficiency in ceramides, particularly ceramide 1 and 3, leading to a compromised barrier.[4] Topical application of ceramide-dominant emollients aims to replenish these depleted lipids, thereby restoring barrier integrity and improving hydration.[3][5]

Visualizing the Mechanisms

To illustrate the proposed signaling pathways and therapeutic targets, the following diagrams are provided.

This compound Mechanism of Action cluster_skin Epidermis cluster_inflammation Inflammatory Cascade IDC This compound (IDC) Genes ↑ Epidermal Genes (Hydration, Differentiation, Lipid Synthesis) IDC->Genes Stimulates Proinflammatory Proinflammatory Signaling (e.g., TNF-α) IDC->Proinflammatory Suppresses Proteins ↑ Barrier Proteins (e.g., Filaggrin, Involucrin) Genes->Proteins Barrier Strengthened Epidermal Barrier Proteins->Barrier Inflammation ↓ Inflammation

Caption: Proposed mechanism of this compound in atopic dermatitis.

Ceramides Mechanism of Action cluster_skin Stratum Corneum cluster_ad Atopic Dermatitis Pathophysiology Ceramides Topical Ceramides LipidBilayer Intercellular Lipid Bilayer Ceramides->LipidBilayer Replenishes AD AD Skin: Ceramide Deficiency Barrier Restored Skin Barrier LipidBilayer->Barrier TEWL ↓ Transepidermal Water Loss (TEWL) Barrier->TEWL ImpairedBarrier Impaired Barrier Function AD->ImpairedBarrier

Caption: Role of topical ceramides in restoring the skin barrier in atopic dermatitis.

Clinical Efficacy: A Comparative Summary

While a direct comparative trial is lacking, individual studies provide valuable insights into the clinical performance of this compound and ceramides.

This compound Clinical Data

A randomized, double-blind, vehicle-controlled study investigated the efficacy of a formulation containing 4% this compound and 4% isosorbide disunflowerseedate (IDEAS) in adults with mild-to-moderate atopic dermatitis.[6][7]

Outcome MeasureIDEAS Group (n=16)Vehicle Group (n=16)P-value
Improvement in Itch (Visual Analogue Scale) at 4 weeks 65.6%43.8%0.013
EASI 75 Achievement at 4 weeks 56.5%25%0.07
Change in Topical Corticosteroid Use at week 1 -24.8% (decrease)+292.5% (increase)0.039
Relative Abundance of S. aureus at week 4 DecreasedNo change0.044
Ceramide Clinical Data

Numerous studies have evaluated the efficacy of ceramide-containing emollients. A meta-analysis of randomized controlled trials provides a broader view of their effectiveness.[8] Another study compared a ceramide-based moisturizer to a paraffin-based one in children with mild-to-moderate AD.[9][10]

Meta-Analysis of Ceramide-Containing Moisturizers [8]

Outcome MeasureCeramide GroupControl Group (Other Moisturizers)Mean DifferenceP-value
Change in SCORAD Score Significantly higher improvement--0.980.003
Change in Transepidermal Water Loss (TEWL) Lower values--3.560.17

Comparative Trial of Ceramide vs. Paraffin-Based Moisturizer [9][10]

Outcome MeasureCeramide Group (n=27)Paraffin Group (n=26)P-value
Mean Change in SCORAD at 3 months 22.121.40.37

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings.

This compound Study Protocol[6][7]
  • Study Design: Single-center, 4-week, randomized, double-blind, vehicle-controlled study.

  • Participants: 32 adults with mild-to-moderate atopic dermatitis.

  • Intervention: Participants were randomized to receive either a formulation containing 4% this compound and 4% isosorbide disunflowerseedate with 0.1% colloidal oatmeal (IDEAS group) or 0.1% colloidal oatmeal alone (vehicle group).

  • Primary Outcomes: Change in the visual analogue rating of itch and the proportion of patients achieving a 75% improvement in the Eczema Area and Severity Index (EASI 75) at 4 weeks.

  • Secondary Outcomes: Use of topical steroids and the relative abundance of skin Staphylococcus aureus.

This compound Clinical Trial Workflow Recruitment Recruit 32 Adults (Mild-to-Moderate AD) Randomization Randomization Recruitment->Randomization GroupA IDEAS Formulation (this compound) Randomization->GroupA GroupB Vehicle Control (Colloidal Oatmeal) Randomization->GroupB Intervention 4-Week Treatment Outcomes Assess Outcomes at Week 4: - Itch (VAS) - EASI 75 - Steroid Use - S. aureus Abundance Intervention->Outcomes GroupA->Intervention GroupB->Intervention

Caption: Workflow of the clinical trial for this compound.

Ceramide Meta-Analysis and Comparative Trial Protocols
  • Meta-Analysis Protocol: [8]

    • Study Design: Systematic literature review and meta-analysis of randomized controlled trials.

    • Inclusion Criteria: Studies comparing the efficacy of ceramide-containing moisturizers with other moisturizers or placebo in AD patients.

    • Outcomes: Degree of AD severity measured by SCORing Atopic Dermatitis (SCORAD) and Transepidermal Water Loss (TEWL).

  • Ceramide vs. Paraffin Trial Protocol: [10]

    • Study Design: Double-blind, randomized comparative trial.

    • Participants: 53 pediatric patients with mild-to-moderate atopic dermatitis.

    • Intervention: Application of either a ceramide-based or a paraffin-based moisturizer twice daily for 6 months.

    • Primary Outcome: Change in SCORAD at 3 months.

    • Secondary Outcomes: Quality of life (CDLQI/IDLQI), TEWL, and topical corticosteroid use.

Ceramide Comparative Trial Workflow Recruitment Recruit 53 Children (Mild-to-Moderate AD) Randomization Randomization Recruitment->Randomization GroupA Ceramide-Based Moisturizer Randomization->GroupA GroupB Paraffin-Based Moisturizer Randomization->GroupB Intervention 6-Month Treatment Outcomes Assess Outcomes at 3 & 6 Months: - SCORAD - Quality of Life - TEWL - Steroid Use Intervention->Outcomes GroupA->Intervention GroupB->Intervention

Caption: Workflow of the comparative clinical trial for a ceramide-based moisturizer.

Conclusion and Future Directions

Both this compound and ceramides demonstrate significant promise in the management of atopic dermatitis. This compound appears to offer a multi-faceted approach by not only improving barrier function but also actively modulating inflammation and the skin microbiome. Ceramides, as foundational components of the skin barrier, effectively address the lipid deficiencies inherent in AD.

The available data suggests that both are effective therapeutic options. However, the lack of direct head-to-head clinical trials comparing this compound with ceramides represents a significant knowledge gap. Future research should prioritize such comparative studies to provide clinicians and drug development professionals with definitive data to guide formulation and treatment decisions in the management of atopic dermatitis.

References

Safety Operating Guide

Proper Disposal of Isosorbide Dicaprylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Isosorbide (B1672297) Dicaprylate, this document outlines procedural, step-by-step guidance to ensure safe handling and environmental responsibility within a laboratory setting. This information is intended for researchers, scientists, and drug development professionals.

Isosorbide dicaprylate is recognized for its favorable environmental profile, being biodegradable and not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, proper disposal is crucial to maintain a safe laboratory environment and adhere to best practices for chemical waste management.

I. Waste Characterization and Segregation

The first critical step is to identify and segregate all waste streams containing this compound. This includes:

  • Expired or unused pure compound: Any remaining stock of this compound that is no longer needed.

  • Grossly contaminated items: Laboratory consumables that have come into direct contact with this compound, such as weigh boats, spatulas, and pipette tips.

  • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, or other PPE that are visibly contaminated with the compound.

  • Solutions: Any aqueous or solvent-based solutions containing this compound.

  • Empty stock bottles: Original containers of this compound should be treated as waste as they will contain residual amounts of the product.

It is imperative to segregate this compound waste from other laboratory waste streams at the point of generation to prevent cross-contamination and ensure proper disposal.

II. Containment and Labeling

Proper containment and clear labeling are essential for safe storage and handling of chemical waste.

  • Solid Waste: Place all solid waste, including contaminated consumables and PPE, into a designated, sealable, and durable container. Whenever feasible, leave the material in its original packaging.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container.

  • Labeling: Clearly label the waste container with "this compound Waste" and indicate the contents. Follow all institutional and local regulations for hazardous waste labeling, even for non-hazardous materials, to ensure clarity and proper handling.

III. Spill Management

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.

  • Wear appropriate PPE , including gloves, safety goggles, and a lab coat.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Collect the absorbed material and place it into a designated waste container.

  • Clean the spill area thoroughly with soap and water.

IV. Final Disposal

While this compound is not classified as hazardous, it should not be disposed of in the regular trash or poured down the drain. The recommended method for final disposal is to engage a licensed hazardous waste disposal contractor. This ensures that the waste is handled and disposed of in accordance with all federal, state, and local regulations.

Your institution's Environmental Health & Safety (EHS) department will have established procedures and contracted vendors for the disposal of chemical waste. Contact your EHS office to schedule a pickup for your properly contained and labeled this compound waste.

Experimental Protocols

This document does not cite specific experiments. The disposal procedures provided are based on general laboratory safety protocols and information gathered from safety data sheets of related compounds.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated characterize Step 1: Characterize and Segregate Waste Streams start->characterize contain Step 2: Contain Waste in Appropriate Labeled Containers characterize->contain spill Spill Occurs contain->spill Any Spills? spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes store Step 3: Store Waste in Designated Area spill->store No spill_procedure->store contact_ehs Step 4: Contact Institutional EHS for Pickup store->contact_ehs end End: Waste Disposed of by Licensed Contractor contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Isosorbide dicaprylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isosorbide dicaprylate in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, adherence to good laboratory practices and the use of standard personal protective equipment are essential to minimize exposure and maintain a sterile working environment, particularly given its common application in cosmetic and personal care formulations.

Recommended Personal Protective Equipment (PPE) Summary

Protection TypeRecommended EquipmentSpecifications and Usage Notes
Eye/Face Protection Safety glasses with side shields or safety goggles.Recommended for all laboratory work to protect against accidental splashes.
Skin Protection Nitrile gloves and a standard laboratory coat.Gloves should be worn to prevent direct skin contact and potential contamination of the substance. A lab coat protects clothing and skin.[1][2][3]
Respiratory Protection Generally not required.Work in a well-ventilated area. If aerosols may be generated, consider working in a fume hood.
Hand Hygiene Wash hands thoroughly with soap and water.Always wash hands after removing gloves and before leaving the laboratory.[4]

Safe Handling and Operational Plan

2.1. Preparation and Handling

  • Review Documentation: Before handling, review any available internal safety documentation or supplier information for this compound.

  • Ensure a Clean Workspace: Prepare a clean and organized work area to prevent contamination.

  • Don Personal Protective Equipment (PPE): Wear the recommended PPE as outlined in the table above.[1][2][3]

  • Dispensing:

    • Handle this compound in a well-ventilated area.

    • Avoid generating aerosols.

    • Use clean, dedicated utensils (e.g., spatulas, pipettes) for dispensing to prevent cross-contamination.

  • During Operations:

    • Keep containers of this compound closed when not in use.

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or apply cosmetics in the laboratory.[5][6][7]

2.2. Storage

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents.

Disposal Plan

As a non-hazardous substance, the disposal of this compound is more straightforward than that of hazardous chemicals. However, local regulations should always be consulted.

3.1. Unused Product and Contaminated Materials

  • Small Quantities: For small amounts of unused this compound, consult your institution's waste disposal guidelines. It may be permissible to dispose of it as regular chemical waste.

  • Contaminated Materials: Dispose of gloves, disposable lab coats, and other contaminated materials in the regular laboratory waste stream, unless they are contaminated with hazardous substances.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and allow them to dry. The rinsed containers can typically be disposed of as regular laboratory glass or plastic waste.

3.2. Spills

  • Containment: In the event of a spill, wear your PPE and contain the spill using an absorbent material such as sand, vermiculite, or a commercial sorbent.

  • Cleanup: Scoop the absorbed material into a designated waste container.

  • Decontamination: Clean the spill area with soap and water.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS & SOPs Review SDS & SOPs Prepare Workspace Prepare Workspace Review SDS & SOPs->Prepare Workspace Proceed Don PPE Don PPE Prepare Workspace->Don PPE Dispense Chemical Dispense Chemical Don PPE->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.